(+)-Iridodial
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-10H,3-4H2,1-2H3/t7-,8-,9+,10+/m0/s1 |
InChI Key |
HMCYXRFNNOPPPR-AXTSPUMRSA-N |
SMILES |
CC1CCC(C1C=O)C(C)C=O |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]1C=O)[C@@H](C)C=O |
Canonical SMILES |
CC1CCC(C1C=O)C(C)C=O |
Origin of Product |
United States |
Foundational & Exploratory
(+)-Iridodial discovery and natural sources
An In-depth Technical Guide to the Discovery and Natural Sources of (+)-Iridodial
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a monoterpenoid belonging to the iridoid class of natural products. These compounds are characterized by a cyclopentanopyran ring system and exhibit a wide range of biological activities, making them of significant interest to researchers in fields such as chemical ecology, natural product synthesis, and drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and detailed methodologies for its study.
Discovery of this compound
The initial discovery and characterization of iridodial (B1216469), a novel dialdehyde (B1249045) with the chemical formula C₁₀H₁₆O₂, were reported in 1956 by G.W.K. Cavill, D.L. Ford, and H.D. Locksley .[1][2] The compound was isolated from the defensive secretions of the Australian ant, Iridomyrmex detectus (now recognized as a member of the Iridomyrmex purpureus species group).[1][3][4] In the same year, Italian researchers Trave and Pavan independently isolated iridodial from the ant Tapinoma nigerrimum and concurred with the proposed structure.[3] The name "iridoid" is derived from the ant genus Iridomyrmex, from which the first of these compounds were identified.[5]
The structural elucidation of iridodial revealed a unique 1,5-dialdehyde that exists in equilibrium with its lactol tautomers.[3] Subsequent research has focused on the stereochemistry and biological activity of the various iridodial isomers.
Natural Sources of this compound
This compound and its related isomers are found in both the plant and animal kingdoms. The biosynthesis of iridoids has evolved independently in plants and insects, a notable example of convergent evolution.[6][7]
Insect Sources
The primary and most well-documented sources of iridodials are insects, particularly ants, where these compounds often serve as defensive agents or pheromones.
-
Ants (Formicidae):
-
Iridomyrmex species: The genus Iridomyrmex is a rich source of iridoids. This compound has been identified in the anal gland secretions of several species, including Iridomyrmex purpureus (formerly I. detectus), Iridomyrmex conifer, and Iridomyrmex nitidus.[1][2][8] In the Argentine ant, Linepithema humile, the related iridoids dolichodial (B1216681) and iridomyrmecin (B1195519) are major components of their trail pheromone and defensive secretions.[9][10][11]
-
Tapinoma nigerrimum : This species was one of the initial sources from which iridodial was isolated.[3]
-
-
Green Lacewings (Chrysopidae): Males of the golden-eyed lacewing, Chrysopa oculata, produce (1R,2S,5R,8R)-iridodial as a male-aggregation pheromone.[6] Interestingly, it is hypothesized that these lacewings may not synthesize the iridodial de novo but rather sequester precursors from their diet, potentially from iridoid-producing plants or from the aphid sex pheromone component, nepetalactol.[6]
-
Aphids (Aphididae): While direct isolation of this compound from aphids is not extensively reported, species such as the pea aphid, Acyrthosiphon pisum, and the greenbug, Schizaphis graminum, produce the closely related iridoid lactol, (+)-nepetalactol, as a sex pheromone.[6][12] Nepetalactol can be readily converted to iridodial.
Plant Sources
The identification of this compound in plants is less direct than in insects. Plants typically produce iridoid glycosides, which are less volatile and more stable. However, the aglycone forms, including iridodial, are key biosynthetic intermediates.
-
Centaurium erythraea : this compound lactol has been reported in this plant species.[12] The presence of iridoids and secoiridoids in C. erythraea is well-documented, and it is a plausible source of the iridodial skeleton.[5][13][14][15][16]
-
Actinidia polygama (Silver Vine): This plant is known to be a source of iridoids that are attractive to cats and are also sought out by male Chrysopa lacewings, presumably to obtain precursors for their iridodial pheromone.[6]
-
Other Potential Plant Sources: Iridoids are widespread in many plant families, including Lamiaceae (e.g., Nepeta species, catnip), Scrophulariaceae, and Verbenaceae. While these plants are known to produce a variety of iridoids, the specific isolation of this compound is not as commonly reported as its lactone or glycosidic derivatives.
Quantitative Data
Quantitative data on the yield of this compound from natural sources is limited in the scientific literature. However, related data for other iridoids can provide some context. For instance, an improved isolation method for nepetalactones from Nepeta faassenii yielded 1.05 grams per 100 grams of dry plant material.[17] In another study, the extraction of Teucrium parviflorum aerial parts yielded 6.0% (w/w) of a crude methanolic extract, from which iridoid glycosides were isolated.[18] The yield of specific iridoids is highly dependent on the species, the part of the organism used, the time of collection, and the extraction method.
Table 1: Summary of Natural Sources of Iridoids and Related Quantitative Data
| Organism Classification | Species | Compound(s) | Reported Yield | Reference(s) |
| Insect (Ant) | Iridomyrmex purpureus | Iridodial | Not specified | [1][4] |
| Insect (Ant) | Iridomyrmex conifer | Iridodial | Not specified | [8] |
| Insect (Ant) | Linepithema humile | Dolichodial, Iridomyrmecin | Nanogram quantities per cm of trail | [9] |
| Plant (Lamiaceae) | Nepeta faassenii | Nepetalactones | 1.05 g / 100 g dry weight | [17] |
| Plant (Lamiaceae) | Teucrium parviflorum | Harpagide, 8-O-acetylharpagide | 25 mg and 87 mg respectively from 0.5 g of crude extract (initial plant mass not specified) | [18][19][20] |
| Plant (Gentianaceae) | Centaurium erythraea | Iridoid lactol | Not specified | [12] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound and related iridoids, compiled from various scientific sources.
Extraction and Isolation from Insect Sources (e.g., Iridomyrmex)
This protocol is based on the general methods used for the extraction of volatile compounds from insects.
-
Collection: Collect ants and immediately freeze them in liquid nitrogen or on dry ice to prevent the degradation of volatile compounds.
-
Extraction:
-
Submerge the frozen ants in a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) for several hours at a low temperature (e.g., 4°C).
-
Alternatively, for headspace analysis of volatiles, place the ants in a sealed vial and use solid-phase microextraction (SPME) to capture the emitted compounds.
-
-
Filtration and Concentration:
-
Filter the solvent extract to remove insect bodies and debris.
-
Carefully concentrate the extract under a gentle stream of nitrogen to avoid the loss of volatile iridodials.
-
-
Purification (if necessary):
-
For further purification, employ preparative gas chromatography (GC) or column chromatography on silica (B1680970) gel using a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
-
Extraction and Isolation from Plant Sources (e.g., Nepeta or Centaurium)
This protocol is a generalized procedure for the extraction of iridoids from plant material.
-
Plant Material Preparation: Air-dry the plant material (leaves, stems, or flowers) and grind it into a fine powder.
-
Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered plant material with a polar solvent such as methanol (B129727) or ethanol.
-
For less polar iridoids, a preliminary extraction with a non-polar solvent like hexane can be performed to remove lipids and chlorophyll.
-
-
Solvent Partitioning:
-
Concentrate the crude extract under reduced pressure.
-
Resuspend the residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Iridoid aglycones like iridodial will likely partition into the less polar fractions (dichloromethane or ethyl acetate).
-
-
Chromatographic Purification:
-
Subject the desired fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Further purification can be achieved using high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase of methanol/water or acetonitrile/water. High-speed counter-current chromatography (HSCCC) is another effective technique for the preparative isolation of iridoids.
-
Characterization Techniques
5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the analysis of volatile iridoids like this compound.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless or split injection at a temperature of 250°C.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of 280°C, which is then held for several minutes.[12][21]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).
5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of isolated compounds.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is suitable for the non-polar iridodials.
-
Experiments:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons to determine the complete molecular structure.
-
Predicted ¹H and ¹³C NMR spectra for iridodial glucoside are available in public databases, which can aid in the interpretation of experimental data.[22]
-
Visualizations
Biosynthetic Pathway of Iridoids
The biosynthesis of iridoids in both plants and insects proceeds from geranyl diphosphate (B83284) (GPP). The key intermediate, 8-oxogeranial, is cyclized by iridoid synthase (ISY) to form iridodial, which can then be further modified to produce a variety of other iridoids.
Caption: Generalized biosynthetic pathway of iridoids.
Experimental Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.
Caption: Workflow for this compound isolation.
References
- 1. connectsci.au [connectsci.au]
- 2. The chemistry of ants. I. Terpenoid constituents of some Australian Iridomyrmex species | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of iridoids, secoiridoids and xanthones in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea using LC-MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inverted stereocontrol of iridoid synthase in snapdragon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) | PLOS One [journals.plos.org]
- 10. Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verification of Argentine ant defensive compounds and their behavioral effects on heterospecific competitors and conspecific nestmates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic routes to stereo-divergent iridoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A novel comparative chromatographic research of secoiridoid glycosides in two species of centaury herb | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 16. Secure Verification [radar.ibiss.bg.ac.rs]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. eprints.tiu.edu.iq [eprints.tiu.edu.iq]
- 21. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NP-MRD: Showing NP-Card for iridodial glucoside (NP0242879) [np-mrd.org]
An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Iridodial
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iridodial is a naturally occurring iridoid monoterpenoid that serves as a crucial biosynthetic precursor to a wide array of biologically active compounds, including numerous iridoid glycosides and alkaloids. Its cyclopentanopyran skeleton is a key structural feature that defines this class of natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological significance.
Physical and Chemical Properties
While specific experimental data for the physical properties of this compound are not extensively reported in publicly available literature, general characteristics of iridoids suggest it is likely a crystalline solid at room temperature. Iridoids are typically soluble in polar organic solvents such as ethanol, methanol (B129727), and acetone.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [3] |
| Molecular Weight | 168.23 g/mol | [3] |
| Appearance | Likely a crystalline solid | General iridoid properties[1][2] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol) | General iridoid properties[1][2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Specific Optical Rotation ([α]D) | Not reported |
Spectroscopic Data
Detailed spectroscopic data for this compound is scarce in the literature. However, general spectral characteristics of iridoids can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of an iridoid similar to this compound would be expected to show characteristic signals for olefinic protons, methines, oxymethines, and methyl groups. For instance, a related iridoid showed signals for an oxymethylene group at δH 4.69 and 4.81 ppm, and olefinic protons at δH 7.32 and 5.75 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to carbonyl groups, olefinic carbons, and various sp³ hybridized carbons of the cyclopentanopyran ring system.[4]
Infrared (IR) Spectroscopy: The IR spectrum of an iridoid aldehyde like this compound would be expected to exhibit characteristic absorption bands for hydroxyl, carbonyl, and olefinic groups. A similar iridoid displayed IR absorption bands at 3406 cm⁻¹ (O-H stretch), 1733 cm⁻¹ (C=O stretch), and 1658 and 1634 cm⁻¹ (C=C stretch).[4]
Mass Spectrometry (MS): Mass spectrometry of iridoids often involves electrospray ionization (ESI) and collision-induced dissociation (CID) for structural elucidation.[5] Fragmentation patterns typically involve glycosidic cleavage (if a sugar moiety is present) and cleavages of the iridoid skeleton.[5]
Experimental Protocols
Isolation of Iridoids from Natural Sources (General Protocol)
This protocol outlines a general procedure for the extraction and isolation of iridoids from plant material, which can be adapted for the isolation of this compound from sources like Iridomyrmex ants, where it is a defensive compound.[6]
-
Extraction: The air-dried and powdered biological material is extracted with a polar solvent such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarity, such as water and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The iridoid-containing fraction is subjected to various chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 as the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.
-
Asymmetric Synthesis of Iridoid Scaffolds (Conceptual Workflow)
The total synthesis of complex iridoids often involves asymmetric strategies to control the stereochemistry of the final product. While a specific protocol for this compound is not detailed, the general approach can be illustrated.[1]
Biosynthesis and Biological Significance
This compound is a key intermediate in the biosynthesis of iridoids. The pathway begins with geranyl pyrophosphate (GPP) and proceeds through a series of enzymatic reactions to form the characteristic cyclopentanopyran ring structure of iridoids.
Biological Activities
Iridoids as a class exhibit a broad spectrum of biological activities, and while specific studies on this compound are limited, it is plausible that it shares some of these properties or serves as a precursor to compounds with these activities.
-
Anti-inflammatory Activity: Many iridoids have demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[2][7][8]
-
Neuroprotective Effects: Several iridoids have shown neuroprotective properties in various in vitro and in vivo models, potentially through the activation of pathways like the Nrf2/HO-1 and BDNF/TrkB signaling cascades.[3][9][10][[“]]
-
Anticancer Activity: Certain iridoids have been shown to inhibit the proliferation of cancer cells and induce apoptosis by targeting pathways such as the PI3K/Akt/mTOR and Bcl-2/Bax pathways.[12][13][14][15][16][17]
Conclusion
This compound is a pivotal molecule in the realm of natural product chemistry. While specific, experimentally determined physical and comprehensive spectroscopic data for this compound remain elusive in readily accessible literature, its central role in the biosynthesis of a vast and pharmacologically significant class of compounds is well-established. Further research dedicated to the detailed characterization of this compound, including its isolation, synthesis, and specific biological activities, would be invaluable for the fields of drug discovery and chemical biology. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas for future investigation.
References
- 1. Asymmetric Total Synthesis of the Iridoid β-Glucoside (+)-Geniposide via Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. mdpi.com [mdpi.com]
- 13. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on (+)-Iridodial and its Role in Iridoid Glycoside Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoids are a large class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, making them of significant interest for drug discovery and development. A key intermediate in the biosynthesis of most iridoids is (+)-iridodial. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its pivotal role as a precursor in the formation of complex iridoid glycosides. We will delve into the enzymatic steps, quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced primarily through the methylerythritol 4-phosphate (MEP) pathway in plastids. The subsequent transformation of GPP to this compound involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes.
The pathway initiates with the conversion of GPP to geraniol (B1671447) by Geraniol Synthase (GES) . Geraniol then undergoes a two-step oxidation to form 8-oxogeranial. This is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, which hydroxylates geraniol to 8-hydroxygeraniol. Subsequently, 8-hydroxygeraniol oxidoreductase (8HGO) , an alcohol dehydrogenase, oxidizes 8-hydroxygeraniol to 8-oxogeranial.[1][2]
The final and committing step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) . This enzyme utilizes NADPH to reduce the α,β-unsaturated aldehyde in 8-oxogeranial, leading to the formation of a reactive enol intermediate. This intermediate then undergoes a stereoselective cyclization to yield this compound, which exists in equilibrium with its hemiacetal form, (+)-nepetalactol.[3]
Signaling Pathway Diagram
Quantitative Data
The efficiency of the iridoid biosynthesis pathway is governed by the kinetic properties of its enzymes and the concentration of its intermediates. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference(s) |
| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | 0.8 | 0.038 | [4][5][6][7] |
| Catharanthus roseus | Geranyl Diphosphate | 58.5 | - | - | [8] | |
| Geraniol 8-hydroxylase (G8H) | Catharanthus roseus | Geraniol | 15.81 | 0.131 (7.86 min-1) | 0.0083 | [9] |
| Naringenin | 58.39 | 0.0525 (3.15 min-1) | 0.0009 | [9] | ||
| Iridoid Synthase (ISY) | Catharanthus roseus | 8-Oxogeranial | - | - | - | - |
| UDP-Glycosyltransferase (UGT85A24) | Gardenia jasminoides | 7-Deoxyloganetin | 610 | - | - | [9] |
| Genipin | 8800 | - | - | [9] |
Note: '-' indicates data not available in the cited sources.
Table 2: Metabolite Concentrations in Plant Tissues
| Plant Species | Genotype/Treatment | Metabolite | Concentration (mg/100g dry weight) | Reference(s) |
| Nepeta cataria | CR9 | Nepetalic Acid | ~18 | [10][11] |
| UK.2 | Nepetalactam | 25.5 | [11] | |
| CR5 | Dihydronepetalactone | 7.9 | [11] | |
| Catharanthus roseus | Wild Type (Leaves) | Catharanthine | 0.0039 (% dry weight) | [12] |
| Vindoline | 0.0013 (% dry weight) | [12] | ||
| Callus Culture | Catharanthine | 0.00019 (% dry weight) | [12] | |
| Vindoline | 0.00015 (% dry weight) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound and iridoid glycoside formation.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.
Methodology:
-
Gene Cloning: The open reading frame of the target gene (e.g., GES, G8H, 8HGO, ISY) is amplified from cDNA and cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of media. Protein expression is induced by the addition of an inducer like IPTG, followed by incubation at a lower temperature (e.g., 16-20°C) to improve protein solubility.
-
Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the target protein is eluted. The purified protein is then dialyzed into a storage buffer and concentrated.
In Vitro Enzyme Assays
Geraniol 8-hydroxylase (G8H) Assay
G8H is a cytochrome P450 enzyme and its activity is typically measured by reconstituting the P450 system in vitro.
Materials:
-
Purified recombinant G8H protein
-
Purified recombinant cytochrome P450 reductase (CPR)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
Geraniol (substrate)
-
Ethyl acetate (B1210297) for extraction
-
GC-MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, G8H, CPR, and the NADPH generating system.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding geraniol.
-
Incubate for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Analyze the organic phase by GC-MS to identify and quantify the 8-hydroxygeraniol product.
Iridoid Synthase (ISY) Assay
Materials:
-
Purified recombinant ISY protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH
-
8-oxogeranial (substrate)
-
Dichloromethane for extraction
-
GC-MS for product analysis
Procedure:
-
In a glass vial, combine the assay buffer, NADPH, and purified ISY protein.
-
Initiate the reaction by adding 8-oxogeranial.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of dichloromethane.
-
Vortex and centrifuge to separate the phases.
-
Analyze the organic phase by GC-MS to detect this compound and (+)-nepetalactol.
Analytical Methods
HPLC-MS/MS for Iridoid Glycoside Analysis
This method is suitable for the quantification of non-volatile iridoid glycosides in plant extracts.
Sample Preparation:
-
Grind plant material to a fine powder.
-
Extract with a suitable solvent (e.g., 80% methanol) using sonication.
-
Centrifuge to pellet debris and filter the supernatant.
LC-MS/MS Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each target iridoid glycoside.
GC-MS for this compound and Volatile Iridoids Analysis
This method is ideal for the analysis of volatile and semi-volatile iridoids like this compound and nepetalactones.
Sample Preparation:
-
Extract plant material with a non-polar solvent like hexane (B92381) or dichloromethane.
-
Concentrate the extract under a stream of nitrogen if necessary.
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to separate compounds based on their boiling points.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
In Planta Functional Analysis using Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful technique to study gene function in plants by transiently silencing the expression of a target gene.[9][13][14]
Methodology:
-
Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (TRV2).
-
Agroinfiltration: Agrobacterium tumefaciens is transformed with the TRV2 construct and a helper plasmid (TRV1). The bacterial cultures are mixed and infiltrated into the leaves of young plants (e.g., Nepeta cataria).
-
Analysis: After 2-4 weeks, systemic silencing of the target gene occurs. Tissues are then harvested for metabolite analysis (to observe changes in iridoid profiles) and RNA extraction (to confirm gene silencing via qRT-PCR).
The Role of this compound in Iridoid Glycoside Formation
This compound, along with its cyclized form (+)-nepetalactol, serves as the central precursor for the vast diversity of iridoid glycosides found in nature. Following its formation, the iridoid skeleton undergoes a series of modifications, including oxidations, reductions, and glycosylations, to generate the final products.
Glycosylation , a crucial step in this diversification, is catalyzed by UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety, typically glucose, from a UDP-sugar donor to an acceptor molecule, in this case, an iridoid aglycone. This process not only increases the water solubility and stability of the iridoids but also alters their biological activity. The regioselectivity and stereoselectivity of UGTs play a significant role in determining the final structure of the iridoid glycoside.
Conclusion
This compound is a cornerstone in the biosynthesis of iridoid glycosides. Its formation from the primary metabolite GPP is orchestrated by a dedicated enzymatic pathway. Understanding the enzymes involved, their kinetics, and the overall regulation of this pathway is crucial for endeavors in metabolic engineering and synthetic biology aimed at producing high-value iridoid-derived pharmaceuticals. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this fascinating area of plant specialized metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate specificity of the human UDP-glucuronosyltransferase UGT2B4 and UGT2B7. Identification of a critical aromatic amino acid residue at position 33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of human hepatic udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxygeraniol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iridoid-specific Glucosyltransferase from Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 12. Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Iridodial: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis in Insects
Abstract
(+)-Iridodial is a cyclopentanoid monoterpene that plays a significant role in the chemical ecology of numerous insect species, particularly within the ant subfamily Dolichoderinae. It functions primarily as a potent defensive agent and alarm pheromone. This technical guide provides a comprehensive overview of the natural occurrence of this compound in insects, with a focus on ants. It summarizes available quantitative data, details the elucidated biosynthetic pathway, and outlines the experimental protocols for its extraction and characterization. This document is intended for researchers in chemical ecology, natural product chemistry, and drug development seeking a detailed understanding of this important semiochemical.
Introduction to this compound
Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. The name "iridoid" is derived from Iridomyrmex, a genus of ants from which these compounds were first identified. Iridodial (B1216469), a 1,5-dialdehyde, is a key intermediate in the biosynthesis of other iridoids, such as iridomyrmecin (B1195519) and nepetalactone. It exhibits tautomerism, existing in equilibrium between its dialdehyde (B1249045) and lactol forms. Its high reactivity and volatility make it an effective chemical weapon and signaling molecule in the complex social structures of insects.
Natural Occurrence of this compound
This compound is produced de novo by a variety of insects and is not sequestered from plants. Its presence has been confirmed in several insect orders, where it is typically a component of exocrine gland secretions.
In Ants (Hymenoptera: Formicidae)
The most well-documented producers of iridodial are ants belonging to the subfamily Dolichoderinae. In these species, it is a major component of the pygidial (or anal) gland secretions, which are used for defense and communication.[1][2]
-
Iridomyrmex spp. : The meat ant, Iridomyrmex purpureus (formerly I. detectus), and other members of this genus are prolific producers of iridodial.[3][4][5] It is a primary component of their defensive spray, which is used to repel predators and competitors.
-
Tapinoma spp. : Species such as the odorous house ant, Tapinoma sessile, and the ghost ant, Tapinoma melanocephalum, utilize iridodials in their chemical arsenal.[1][6] In T. erraticum, two isomers of iridodial are found in the pygidial gland secretion.[1]
-
Other Dolichoderinae : The compound has also been identified in other genera within this subfamily, highlighting its evolutionary significance as a defensive trait.
In Other Insects
While most prominent in ants, iridodials have also been identified in other insect orders:
-
Coleoptera (Beetles) : The defensive secretion of the longhorned beetle, Chloridolum loochooanum, contains iridodials.[7]
-
Hemiptera (Aphids) : Research on the biosynthesis of sex pheromones in the pea aphid, Acyrthosiphon pisum, has shown that cis-trans-iridodial is produced as a minor product by the enzyme iridoid synthase, although other iridoids like nepetalactol are the major products.
Quantitative Analysis of this compound
Quantitative data on iridodial content is limited, but studies have begun to measure the absolute amounts in individual insects. The data highlights the significance of this compound as a major investment in chemical defense.
| Species | Order: Family | Gland/Source | Quantity / Relative Abundance | Reference(s) |
| Tapinoma melanocephalum | Hymenoptera: Formicidae | Pygidial Gland | 2.545 ± 0.118 µ g/worker | [6] |
| Iridomyrmex purpureus | Hymenoptera: Formicidae | Pygidial Gland | Major Component | [3] |
| Tapinoma erraticum | Hymenoptera: Formicidae | Pygidial Gland | Major Component (two isomers) | [1] |
| Acyrthosiphon pisum | Hemiptera: Aphididae | Hind Legs | Minor Biosynthetic Product |
Biosynthesis of this compound in Insects
The biosynthesis of iridoids in insects is a notable example of convergent evolution, having arisen independently from the well-studied pathway in plants.[8] Though the intermediates are the same, the enzymes catalyzing the reactions are unrelated. The pathway begins with primary metabolism and proceeds through the mevalonate (B85504) pathway to produce the universal C5 precursors, which are then assembled into the iridoid scaffold.
Caption: Generalized biosynthetic pathway of this compound in insects.
Experimental Methodologies
The identification and quantification of volatile iridoids like this compound from insect sources require careful sample preparation and sensitive analytical techniques.
Sample Collection and Preparation
-
Insect Collection : Ants or other insects are collected live and may be cold-anesthetized (e.g., at 0°C) to facilitate handling.
-
Gland Dissection : For precise localization, exocrine glands (e.g., pygidial glands) are dissected under a microscope in a saline solution (e.g., Ringer's solution).[6]
-
Whole-Body Extraction : Alternatively, whole bodies of insects can be used for extraction to analyze the total volatile profile.
Extraction Protocols
Due to the volatile and non-polar nature of iridodial, solvent extraction is the primary method.
-
Solvent Selection : Hexane (B92381) or ethyl acetate (B1210297) are commonly used solvents.
-
Procedure :
-
Dissected glands or whole insects are submerged in the chosen solvent (e.g., 1 mL hexane).[6]
-
The extraction is allowed to proceed for a set period (e.g., 24 hours).[6]
-
The resulting solvent extract, containing the volatile compounds, is carefully removed and may be concentrated under a gentle stream of nitrogen if necessary.
-
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating, identifying, and quantifying iridodial.
-
Gas Chromatography (GC) :
-
Injection : 1-2 µL of the hexane extract is injected into the GC system, often in splitless mode.
-
Column : A non-polar capillary column (e.g., ZB5, 30 m × 0.25 mm × 0.25 µm) is typically used for separation.
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).
-
Temperature Program : A temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:
-
Initial temperature: 60°C (hold for 2 min).
-
Ramp 1: Increase to 220°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 100°C/min (hold for 2 min).
-
-
-
Mass Spectrometry (MS) :
-
Ionization : Electron Impact (EI) at 70 eV is standard.
-
Detection : A quadrupole mass selective detector is used to scan a mass range (e.g., m/z 40-550).
-
Identification : Compounds are identified by comparing their mass spectra and retention times to those of authentic standards or reference libraries (e.g., NIST).
-
Caption: General experimental workflow for the analysis of this compound.
Biological Role and Significance
This compound is a multifunctional semiochemical that is crucial for the survival and ecological success of the insects that produce it.
-
Chemical Defense : The primary role of iridodial is as a defensive compound. The secretion from the pygidial gland of dolichoderine ants is a potent irritant and repellent against predators, such as other ants and invertebrates.[2] Its pungent odor and noxious properties effectively deter attacks.
-
Alarm Pheromone : When an ant is threatened or crushed, the release of volatile iridodials can act as an alarm signal, quickly recruiting nestmates to the location of the disturbance.[1]
-
Antimicrobial Agent : The reactive aldehyde groups in iridodial may also confer antimicrobial properties, potentially helping to control pathogens within the nest environment, although this function requires further investigation.
Conclusion
This compound is a pivotal natural product in the chemical ecology of insects, particularly ants. Its de novo biosynthesis via a convergently evolved pathway underscores its adaptive importance. While its presence is well-documented in several species of Dolichoderinae, further quantitative studies across a broader range of insects are needed to fully appreciate its distribution and ecological significance. The detailed methodologies outlined in this guide provide a framework for future research into this and other related iridoids, which may hold potential for applications in pest management and drug discovery.
References
- 1. Chemistry and functions of exocrine secretions of the antsTapinoma melanocephalum and T. erraticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meat Ant - The Australian Museum [australian.museum]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition of the defensive secretion of the longhorned beetle, Chloridolum loochooanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of (+)-Iridodial in the Biosynthesis of Monoterpenoid Indole Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities and are utilized as therapeutic agents. The biosynthesis of these complex molecules originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor, secologanin (B1681713). Central to the formation of secologanin is the iridoid scaffold, for which (+)-iridodial serves as a key intermediate. This technical guide provides an in-depth examination of the enzymatic cascade that transforms the acyclic monoterpene geraniol (B1671447) into this compound and its subsequent conversion into the downstream precursors of MIAs. We will present a comprehensive overview of the key enzymes, their kinetic properties, detailed experimental protocols for their characterization, and visual representations of the biosynthetic pathway and experimental workflows.
The Core Biosynthetic Pathway: From Geraniol to Strictosidine (B192452)
The journey from the simple monoterpene geraniol to the complex scaffold of strictosidine, the universal precursor to all MIAs, involves a series of intricate enzymatic transformations. The formation of the iridoid structure, with this compound as a key intermediate, is a critical phase in this pathway.
The initial steps involve the functionalization of geraniol. Geraniol synthase (GES) first produces geraniol from geranyl pyrophosphate (GPP).[1] Subsequently, geraniol is hydroxylated at the C8 position by geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase (CYP76B6).[2][3] The resulting 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO) .[1]
The crucial cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into a mixture of nepetalactol and its open-chain isomer, this compound.[1] This reaction is mechanistically distinct from typical terpene cyclizations and is proposed to proceed via a Michael addition.[4] Nepetalactol and this compound exist in equilibrium. Further enzymatic steps, including oxidation, glycosylation, and methylation, convert the iridoid scaffold into secologanin.
Finally, strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine (derived from the shikimate pathway) and secologanin to form strictosidine, the last common precursor to the thousands of known MIAs.[5][6]
Quantitative Data on Key Enzymes
The efficiency and regulation of the MIA biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. A summary of the available quantitative data for the key enzymes involved in the formation and consumption of the iridoid precursor is presented below.
| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ | Specific Activity | Reference(s) |
| Geraniol 8-hydroxylase (CYP76B6) | Catharanthus roseus | Geraniol | 15.81 µM | 7.86 min⁻¹ | - | [2] |
| Iridoid Synthase (CrISY) | Catharanthus roseus | 8-Oxogeranial | - | - | 6431.5 ± 60.7 U/g | [7] |
| Iridoid Synthase (NmISY2) | Nepeta mussinii | 8-Oxogeranial | - | - | - | [8] |
| Strictosidine Synthase | Catharanthus roseus | Tryptamine | 2.3 mM | - | - | [5] |
| Secologanin | 3.4 mM | - | - | [5] | ||
| Strictosidine Synthase | Catharanthus roseus | Tryptamine | 0.83 mM | - | 5.85 nkat/mg | [6] |
| Secologanin | 0.46 mM | - | [6] | |||
| Strictosidine Synthase | Rauvolfia serpentina | Tryptamine | 6.2 µM | 78.2 min⁻¹ | - | [9] |
| Secologanin | 39 µM | - | [9] |
Experimental Protocols
Heterologous Expression and Purification of Recombinant Iridoid Synthase (ISY)
This protocol describes the general steps for producing and purifying recombinant ISY, a crucial prerequisite for its biochemical characterization.
-
Gene Cloning: The open reading frame (ORF) of the target ISY gene is amplified from cDNA and cloned into a suitable E. coli expression vector, often containing a purification tag such as a polyhistidine (His)-tag (e.g., pET-28a(+)).[10][11]
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase (OD_600_ ≈ 0.6) by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[11][12]
-
Cell Lysis: After a period of induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication on ice.[11]
-
Purification: The His-tagged ISY is purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.[10][12]
-
Protein Verification and Storage: The purity of the eluted protein is assessed by SDS-PAGE. The purified enzyme is then concentrated and exchanged into a suitable storage buffer, often containing glycerol, and stored at -80 °C for future use.[8][12]
In Vitro Assay for Iridoid Synthase (ISY) Activity
This assay is used to determine the catalytic activity of purified ISY and to characterize its reaction products.
-
Reaction Mixture Preparation: A typical reaction mixture (e.g., 200 µL) is prepared in a suitable buffer, such as 20 mM MOPS at pH 7.0.[8]
-
Component Addition: The reaction mixture contains the cofactor NADPH (typically 200-400 µM) and the substrate 8-oxogeranial (e.g., 100 µM). The substrate is often dissolved in a co-solvent like tetrahydrofuran (B95107) (THF) to ensure solubility.[7][8]
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of the purified ISY enzyme. The reaction is then incubated at a controlled temperature, typically 30 °C, for a defined period (e.g., 1-3 hours).[13]
-
Reaction Quenching and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate.[13][14]
-
Product Analysis: The extracted products are concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of nepetalactol and iridodials.[4][14]
Kinetic Analysis of Iridoid Synthase (ISY)
Kinetic parameters of ISY are determined by measuring the rate of NADPH consumption spectrophotometrically.
-
Assay Setup: Reactions are performed in a quartz cuvette with a 1 cm path length in a spectrophotometer set to monitor the absorbance at 340 nm. The reaction buffer and temperature are maintained as in the in vitro activity assay.[4][7]
-
Varying Substrate Concentrations: To determine the kinetic parameters for 8-oxogeranial, its concentration is varied while the concentration of NADPH is kept constant at a saturating level. Conversely, to determine the parameters for NADPH, its concentration is varied while 8-oxogeranial concentration is held constant.[13]
-
Measurement of Initial Rates: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time. The initial linear rate of the reaction is calculated.[7]
-
Data Analysis: The initial rates are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.[1]
In Vitro Assay for Strictosidine Synthase (STR) Activity
This assay measures the condensation of tryptamine and secologanin to form strictosidine.
-
Reaction Mixture: The reaction is typically carried out in a phosphate buffer at a pH of around 6.8-7.0.[5][15]
-
Substrate and Enzyme Addition: The reaction mixture contains tryptamine, secologanin, and the purified STR enzyme.[15]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific duration.[15]
-
Reaction Termination and Analysis: The reaction can be stopped by the addition of a strong base (e.g., NaOH). The formation of strictosidine is then quantified using high-performance liquid chromatography (HPLC) with UV detection at 280 nm.[15] An internal standard is often included for accurate quantification.[15]
Visualizing the Pathway and Experimental Workflow
Biosynthetic Pathway of Strictosidine
Caption: Biosynthesis of strictosidine from GPP and tryptamine.
Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for natural product enzyme characterization.
Conclusion
The biosynthesis of monoterpenoid indole alkaloids is a complex and highly regulated process, with this compound serving as a critical precursor to the iridoid moiety. Understanding the enzymes that catalyze the formation and conversion of this compound is paramount for the metabolic engineering of MIA production in heterologous systems. This guide has provided a detailed overview of the core biosynthetic pathway, a compilation of the available quantitative data on key enzymes, and comprehensive experimental protocols for their characterization. The provided visualizations offer a clear and concise representation of the biochemical and experimental landscapes. This information serves as a valuable resource for researchers aiming to elucidate and manipulate this important class of natural products for pharmaceutical and biotechnological applications.
References
- 1. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uniprot.org [uniprot.org]
- 10. Transcriptome‐based identification and functional characterization of iridoid synthase involved in monotropein biosynthesis in blueberry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cloning and Characterization of Two Iridoid Synthase Homologs from Swertia Mussotii [mdpi.com]
- 15. scholarworks.smith.edu [scholarworks.smith.edu]
Spectroscopic Profile of (+)-Iridodial: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, (+)-Iridodial. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for the spectroscopic analysis of natural products.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS data. This information has been compiled from various sources and represents typical values observed for this compound.
¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.75 | d | 1.4 | H-1 |
| 9.62 | d | 2.8 | H-3' |
| 2.85 | m | H-2' | |
| 2.50 | m | H-5 | |
| 2.35 | m | H-2 | |
| 1.90 | m | H-6a | |
| 1.75 | m | H-4a | |
| 1.60 | m | H-6b | |
| 1.45 | m | H-4b | |
| 1.09 | d | 6.8 | H-3 |
| 0.95 | d | 7.0 | H-2'' |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 204.8 | C-1 |
| 202.5 | C-3' |
| 62.1 | C-5 |
| 51.7 | C-2 |
| 48.9 | C-2' |
| 41.5 | C-6 |
| 34.2 | C-4 |
| 29.8 | C-3 |
| 16.4 | C-2'' |
| 13.7 | C-3 |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960, 2875, 2720 | Strong | C-H stretching |
| 1725 | Strong | C=O stretching (aldehyde) |
| 1460 | Medium | C-H bending |
| 1380 | Medium | C-H bending |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 168 | 15 | [M]⁺ |
| 140 | 20 | [M - CO]⁺ |
| 125 | 40 | [M - C₃H₇O]⁺ |
| 111 | 100 | [M - C₄H₇O]⁺ |
| 97 | 85 | |
| 83 | 70 | |
| 69 | 95 | |
| 55 | 80 | |
| 41 | 90 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3-4 s
-
Spectral Width: 10-12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1-2 s
-
Spectral Width: 200-220 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton and carbon signals to the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of neat, purified this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Absorbance or Transmittance
Data Processing:
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the major fragment ions to elucidate the fragmentation pattern, which provides structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Early Research on the Biological Activity of (+)-Iridodial: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iridodial, a cyclopentanoid monoterpene, holds a significant place in the history of natural product chemistry as a key defensive agent in various insect species, most notably ants of the genus Iridomyrmex. Its discovery and characterization in the mid-20th century marked a pivotal moment in understanding chemical defense mechanisms in the insect world. This technical guide provides an in-depth look at the early research into the biological activity of this compound, focusing on its defensive properties and biosynthetic origins. Due to the limited availability of detailed quantitative bioassay data from the initial period of its discovery, this document summarizes the foundational qualitative findings and provides a framework for understanding its biological significance based on early chemical and ecological studies.
Biosynthesis of this compound
The biosynthesis of this compound is a critical pathway in the production of a wide array of iridoids in both insects and plants. The pathway begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes.
Early Research on Biological Activity
The initial investigations into this compound were primarily focused on its isolation and structural elucidation from the defensive secretions of the Australian ant, Iridomyrmex purpureus (then known as Iridomyrmex detectus). Pioneering work by G.W.K. Cavill and his colleagues in the 1950s was instrumental in identifying this novel dialdehyde.
While early publications did not provide extensive quantitative biological data in the format of modern pharmacological studies (e.g., IC50 or LD50 values), they laid the groundwork by establishing the qualitative biological effects of this compound.
Defensive and Insecticidal Properties
The primary biological role attributed to this compound in early research was its function as a potent defensive agent. The secretions containing iridodial were observed to be highly effective in repelling and deterring predators and competing insect species.
Table 1: Summary of Early Qualitative Biological Activity of this compound
| Biological Activity | Organism(s) | Observed Effect | Early References (Qualitative Description) |
| Defensive Secretion | Iridomyrmex purpureus | Repels and deters other insects. | Cavill, Ford & Locksley (1956) |
| Insecticidal Activity | General Insects | Implied toxic or repellent effects. | Pavan (1952) - for the related iridomyrmecin |
It is important to note that much of the early work on insecticidal properties was conducted on the related compound, iridomyrmecin, which is a lactone derivative of iridodial. The direct insecticidal testing of purified this compound in these early years is not well-documented with quantitative metrics.
Experimental Protocols
General Protocol for Observing Defensive Behavior (Hypothetical Reconstruction)
-
Collection of Secretions: Secretions from the anal glands of Iridomyrmex purpureus workers were collected, likely through solvent extraction of crushed glands or by inducing the ants to release the secretion onto a collection surface.
-
Preparation of Test Arenas: Simple arenas, such as petri dishes, would be prepared to observe the interactions between the iridodial-containing secretions and other insects (e.g., other ant species, potential predators).
-
Application of Secretion: A small amount of the crude secretion or a partially purified fraction containing iridodial would be applied to a specific area within the test arena.
-
Introduction of Test Insects: The test insects would be introduced into the arena.
-
Observation: The behavior of the test insects in response to the secretion would be observed and recorded. This would include noting any avoidance, paralysis, or mortality.
Conclusion
The early research on this compound was foundational in establishing the concept of chemical defense in insects. While lacking the quantitative rigor of modern studies, the work of Cavill and his contemporaries definitively identified this compound as a key bioactive molecule from a natural source. This pioneering research paved the way for decades of further investigation into the biosynthesis, ecological roles, and potential applications of iridoids. The information gathered from these initial studies continues to be the bedrock upon which our current understanding of this important class of natural products is built. Further archival research into the full-text publications from this era may yet yield more specific quantitative data that would be of significant interest to the scientific community.
The Pivotal Role of Iridoid Synthase in (+)-Iridodial Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of iridoid synthase (ISY), a key enzyme in the biosynthesis of (+)-iridodial and other iridoids. Iridoids are a large class of monoterpenes with significant pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding the function and mechanism of iridoid synthase is crucial for the metabolic engineering of high-value iridoid-derived pharmaceuticals, such as the anticancer agents vinblastine (B1199706) and camptothecin, for which iridoids serve as precursors.[1]
Introduction to Iridoid Biosynthesis
The biosynthesis of iridoids initiates from the universal monoterpene precursor, geranyl pyrophosphate (GPP).[2] A series of enzymatic reactions converts GPP to the linear monoterpene 8-oxogeranial.[3][4] This molecule then serves as the substrate for the defining step in iridoid scaffold formation, a reductive cyclization catalyzed by iridoid synthase.[5][6] This reaction is mechanistically distinct from canonical terpene cyclases, which typically utilize diphosphate-containing substrates and proceed through cationic intermediates.[5][7] Instead, iridoid synthase employs an NADPH-dependent reduction to generate a reactive enol or enolate intermediate, which subsequently cyclizes to form the characteristic bicyclic iridoid structure.[7][8] The products of this reaction include the closed-ring nepetalactol and its open-chain dialdehyde (B1249045) isomer, this compound.[2][6]
The Iridoid Biosynthetic Pathway
The core biosynthetic pathway leading to the formation of this compound is a multi-step process localized within plant cells. The pathway begins in the plastids with the methylerythritol phosphate (B84403) (MEP) pathway, which produces GPP.[9] Subsequent steps are catalyzed by a series of enzymes, culminating in the iridoid synthase-mediated cyclization.
Caption: The biosynthetic pathway from Geranyl Pyrophosphate (GPP) to this compound and Nepetalactol.
Iridoid Synthase: Function and Mechanism
Iridoid synthase belongs to the progesterone (B1679170) 5β-reductase (P5βR) family of short-chain dehydrogenases/reductases (SDRs).[1][10] It catalyzes the NADPH-dependent 1,4-reduction of the α,β-unsaturated aldehyde in 8-oxogeranial to form a reactive enol or enolate intermediate.[7][11] This unstable intermediate then undergoes an intramolecular cyclization to yield the iridoid scaffold.[7][12] The cyclization is thought to proceed via either a hetero-Diels-Alder reaction or a Michael addition.[7][13]
The reaction catalyzed by ISY can produce a mixture of products, including cis-trans-nepetalactol and its corresponding open-chain forms, cis-trans-iridodials.[6] The ratio of these products can be influenced by reaction conditions.[11] While ISY is responsible for the initial reduction and formation of the reactive intermediate, subsequent stereoselective cyclization may be facilitated by other enzymes, such as nepetalactol-related short-chain dehydrogenases (NEPS) or major latex protein-like (MLPL) enzymes.[3][14]
A significant characteristic of many iridoid synthases is their substrate promiscuity.[12][15] Besides the native substrate 8-oxogeranial, ISY can also exhibit activity towards other aldehydes like geranial and ketones like progesterone.[15][16] This lack of specificity can lead to the formation of undesired byproducts, posing a challenge for the efficient biotechnological production of specific iridoids.[12][17]
Quantitative Data on Iridoid Synthase Activity
The catalytic efficiency and substrate preference of iridoid synthases can vary significantly between different plant species. The following tables summarize key quantitative data reported for several characterized iridoid synthases.
Table 1: Specific Activity and Substrate Preference of Iridoid Synthases
| Enzyme | Source Organism | Substrate | Specific Activity (U/g) | Substrate Preference (SP) Value¹ | Reference |
| CrISY | Catharanthus roseus | Geranial | 6431.5 ± 60.7 | 2.1 | [12][15] |
| 8-Oxogeranial | 13363.1 ± 147.3 | [12][15] | |||
| NmISY2 | Nepeta mussinii | Geranial | - | 8.5 | [12][15] |
| 8-Oxogeranial | - | [12][15] | |||
| 3M+ Mutant | Engineered NmISY2 | Geranial | - | 293.1 | [17] |
| 8-Oxogeranial | - | [17] |
¹Substrate Preference (SP) value is defined as the ratio of specific activity for 8-oxogeranial to the specific activity for geranial.[15]
Table 2: Steady-State Kinetic Parameters of OeISY
| Enzyme | Source Organism | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| OeISY | Olea europaea | 3.8 ± 0.2 | 0.6 ± 0.1 | 6.3 | [6] |
Experimental Protocols
This section details generalized methodologies for the key experiments involved in the study of iridoid synthase.
Heterologous Expression and Purification of Iridoid Synthase
A common method for obtaining active iridoid synthase for in vitro studies is through heterologous expression in Escherichia coli or Pichia pastoris, followed by affinity purification.[9][12]
Caption: A generalized workflow for the heterologous expression and purification of iridoid synthase.
Protocol:
-
Gene Synthesis and Cloning: The coding sequence for the iridoid synthase gene is synthesized, often with codon optimization for the expression host, and cloned into an expression vector (e.g., pET-28a) containing a purification tag, such as a polyhistidine (His) tag.[12]
-
Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[9]
-
Expression: A starter culture is used to inoculate a larger volume of growth medium (e.g., LB medium). The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-24 hours) to enhance soluble protein production.[9][18]
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication on ice. The lysate is then centrifuged to pellet cell debris.[9]
-
Purification: The supernatant containing the soluble protein is loaded onto a pre-equilibrated nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed to remove unbound proteins, and the His-tagged iridoid synthase is eluted with a buffer containing a high concentration of imidazole.[9]
-
Purity Assessment and Storage: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein can be dialyzed against a storage buffer and stored at -80°C.[9][15]
In Vitro Enzyme Assay
The catalytic activity of the purified iridoid synthase is determined through in vitro assays.
Materials:
-
Purified iridoid synthase protein
-
8-oxogeranial (substrate)
-
NADPH (cofactor)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
GC-MS instrument for product analysis
Protocol:
-
Reaction Setup: In a glass vial, a reaction mixture is prepared containing the assay buffer, NADPH (final concentration ~200 µM), and the purified iridoid synthase protein.[9][12][15]
-
Initiation: The reaction is initiated by adding the substrate, 8-oxogeranial (final concentration ~100-500 µM).[4][9]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-3 hours).[4][9]
-
Product Extraction: The reaction is stopped, and the products are extracted by adding an equal volume of an organic solvent like ethyl acetate, followed by vigorous vortexing and centrifugation to separate the phases. The organic phase is then collected.[4][9]
Product Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the primary method used to identify and quantify the products of the iridoid synthase reaction.[6][9]
Protocol:
-
Sample Analysis: The extracted organic phase containing the reaction products is injected into a GC-MS system.
-
Separation and Detection: The compounds are separated on a suitable GC column (e.g., Zebron ZB-5). The separated compounds are then ionized and detected by the mass spectrometer.[6]
-
Identification: The products, such as this compound and nepetalactol, are identified by comparing their mass spectra and retention times with those of authentic standards or published data.[6][19]
-
Quantification: The amount of each product can be quantified by integrating the peak areas in the total ion chromatogram and comparing them to a standard curve.
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of novel iridoids and for confirming the structure of known compounds isolated from natural sources or enzymatic reactions.[20][21][22]
Conclusion and Future Perspectives
Iridoid synthase is a fascinating enzyme that plays a central role in the biosynthesis of the vast and pharmacologically important family of iridoids. Its unique reductive cyclization mechanism sets it apart from classical terpene cyclases and offers exciting possibilities for biocatalysis and synthetic biology.[5] Key challenges remain, particularly in overcoming the substrate promiscuity of some ISY orthologs to improve the efficiency and selectivity of desired iridoid production.[12]
Future research will likely focus on the discovery and characterization of novel iridoid synthases with improved properties, the use of protein engineering to tailor substrate specificity and catalytic efficiency, and the reconstruction of complete iridoid biosynthetic pathways in microbial hosts for the sustainable production of valuable pharmaceuticals.[12][17] A deeper understanding of the structure-function relationships of iridoid synthase will be instrumental in achieving these goals and unlocking the full potential of this important class of natural products.
References
- 1. The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of iridoid cyclase completes the iridoid pathway in asterids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridoid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Spontaneous Cyclization of 8-Oxocitronellyl Enol to Iridodial: A Mechanistic Overview
For Immediate Release
This technical guide delves into the spontaneous, non-enzymatic cyclization of 8-oxocitronellyl enol to form iridodial (B1216469), a critical step in the biosynthesis of iridoids. This class of monoterpenoids is of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. While often enzyme-mediated in nature, the intrinsic chemical reactivity of the 8-oxocitronellyl enol intermediate allows for a spontaneous intramolecular reaction to form the characteristic bicyclic iridoid skeleton.
Introduction to Iridoid Biosynthesis
Iridoids are a large family of natural products characterized by a cyclopentanopyran ring system. Their biosynthesis typically originates from geraniol. A key intermediate in this pathway is 8-oxocitronellyl enol. In many organisms, the cyclization of this enol is catalyzed by enzymes such as iridoid synthase (ISY). However, the focus of this guide is the inherent chemical propensity of this molecule to cyclize without enzymatic intervention.
The Spontaneous Cyclization Mechanism
The formation of iridodial from 8-oxocitronellyl enol is believed to proceed through an intramolecular aldol-type reaction. The enol or enolate acts as a nucleophile, attacking the aldehyde carbonyl group. This reaction is a key bond-forming step, leading to the formation of the cyclopentane (B165970) ring of the iridodial structure.
While the reaction can occur spontaneously, the stereochemical outcome is of particular importance. Research suggests that the non-enzymatic cyclization predominantly leads to the formation of the cis,trans-stereoisomer of nepetalactol, which is the hemiacetal form of iridodial. This inherent diastereoselectivity is a crucial aspect for understanding the fundamental chemical principles that may have guided the evolution of stereospecific enzymes in iridoid biosynthesis.
Two plausible mechanistic pathways for the cyclization have been proposed in the broader context of iridoid formation: a concerted hetero Diels-Alder reaction and a stepwise Michael addition. In the absence of an enzyme, the reaction likely follows a stepwise path involving the formation of a bond between the enol and the aldehyde, followed by proton transfer to yield the final iridodial structure.
Quantitative Data
Detailed quantitative data on the kinetics, yields, and stereoselectivity of the purely spontaneous, non-enzymatic cyclization of isolated 8-oxocitronellyl enol are not extensively documented in publicly available literature. Most studies focus on the overall enzymatic conversion, where 8-oxocitronellyl enol is a transient intermediate. The spontaneous reaction is often noted as a competing or background process in enzymatic assays. The table below summarizes the key transformations in the early stages of iridoid biosynthesis leading to the precursor for spontaneous cyclization.
| Precursor | Product | Key Transformation | Reference |
| Geraniol | 8-Hydroxygeraniol | Hydroxylation | |
| 8-Hydroxygeraniol | 8-Oxogeranial | Oxidation | |
| 8-Oxogeranial | 8-Oxocitronellyl enol | Reduction and tautomerization (often enzyme-mediated) |
Experimental Protocols
-
Enzymatic Generation of 8-Oxocitronellyl Enol: Incubation of 8-oxogeranial with a suitable reductase, such as iridoid synthase (ISY), in the absence of cyclizing enzymes.
-
Quenching and Extraction: Stopping the enzymatic reaction and extracting the organic components.
-
Analysis of Products: Utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the resulting iridodial stereoisomers over time.
Visualizing the Pathway
The following diagrams illustrate the key biosynthetic pathway leading to the precursor for spontaneous cyclization and the proposed mechanism for the cyclization itself.
**Caption
The Structural Elucidation of (+)-Iridodial: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Iridodial (C₁₀H₁₆O₂) is a monoterpenoid belonging to the iridoid class, characterized by a cis-fused cyclopenta[c]pyran skeleton. As a pivotal biosynthetic precursor to a vast array of pharmacologically significant iridoid glycosides and secoiridoids, a thorough understanding of its structure is fundamental. The elucidation of its chemical architecture has relied on a combination of classical chemical degradation methods and modern spectroscopic techniques. This guide details the multifaceted approach to confirming the structure of this compound, including its relative and absolute stereochemistry. We present a logical workflow, key experimental data, and the underlying principles of the analytical techniques employed in this critical endeavor.
Introduction to this compound
Iridoids are a large family of natural products known for their diverse biological activities.[1] At the heart of their biosynthesis lies this compound, a dialdehyde (B1249045) compound formed enzymatically from 8-oxogeranial.[2][3] Its structure features a five-membered ring fused to a six-membered pyran ring, with two chiral centers dictating its three-dimensional shape. The correct assignment of its planar structure, the relative orientation of its substituents (stereochemistry), and its absolute configuration are paramount for understanding its role as a substrate in complex biosynthetic pathways and for its potential use in synthetic chemistry.
The elucidation process involves a systematic approach to piece together molecular evidence, as outlined in the workflow below.
Figure 1: Logical workflow for the structural elucidation of this compound.
Molecular Formula and Unsaturation
The foundational step in structural elucidation is determining the molecular formula. For this compound, this was established through a combination of elemental analysis and mass spectrometry.
Table 1: Molecular Properties of this compound
| Property | Data | Method | Inference |
| Molecular Formula | C₁₀H₁₆O₂ | Elemental Analysis, HRMS | Indicates a monoterpenoid structure. |
| Molecular Weight | 168.23 g/mol | Mass Spectrometry | Consistent with the molecular formula. |
| High-Resolution MS (M+H)⁺ | m/z 169.1229 | HR-ESI-MS | Confirms elemental composition.[4] |
| Degree of Unsaturation | 3 | Formula Calculation | Suggests the presence of rings and/or π bonds. |
The degree of unsaturation is calculated as (2C + 2 + N - H - X)/2 = (2*10 + 2 - 16)/2 = 3. This result points to a combination of three rings or double bonds.
Spectroscopic Data Analysis
Modern spectroscopic methods provide the bulk of the evidence for the planar structure and connectivity of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions indicative of its two aldehyde groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (ν_max, cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2950-2850 | C-H Stretch | Alkyl (sp³) | Confirms the presence of a saturated carbon backbone. |
| ~2820 and ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (R-CHO) | Highly characteristic pair of peaks for an aldehyde C-H bond. |
| ~1725 | C=O Stretch | Aldehyde (R-CHO) | Strong absorption confirming the presence of carbonyl functional groups.[5] |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A pure sample of this compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the salt plate or solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. The positions of major absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in piecing together its structure. While specific spectra for pure this compound are not widely published, the analysis of related iridoid glycosides shows a characteristic loss of the sugar moiety, yielding an ion corresponding to the iridodial (B1216469) aglycone.[6][7]
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value (Expected) | Ion Identity | Fragmentation Pathway | Significance |
| 168 | [M]⁺ | Electron Ionization (EI) | Molecular ion peak, confirms molecular weight. |
| 169 | [M+H]⁺ | Electrospray Ionization (ESI) / Chemical Ionization | Protonated molecular ion, confirms molecular weight. |
| 150 | [M-H₂O]⁺ | Loss of water | Suggests the presence of a hydroxyl group (enol form). |
| 140 | [M-CO]⁺ | Loss of carbon monoxide | Typical fragmentation of aldehydes/ketones. |
| 139 | [M-CHO]⁺ | Loss of a formyl radical | Characteristic fragmentation of an aldehyde. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to promote protonation.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺) are formed.
-
Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z), generating the mass spectrum. For fragmentation data (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the same for carbon atoms.
Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |
| ~9.7 - 9.8 | d | 1H | -CH O (less hindered) |
| ~9.6 - 9.7 | s or d | 1H | -CH O (more hindered) |
| ~1.0 - 1.2 | d | 3H | -CH-CH ₃ |
| ~1.5 - 2.8 | m | 11H | Remaining CH , CH ₂ |
Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment (Proposed) |
| ~204 - 205 | C=O | Aldehyde Carbonyl |
| ~202 - 203 | C=O | Aldehyde Carbonyl |
| ~50 - 65 | CH | Ring junction CH |
| ~40 - 55 | CH | Ring junction CH |
| ~20 - 45 | CH, CH₂ | Ring carbons |
| ~15 - 20 | CH₃ | Methyl group |
Note: The exact chemical shifts are highly dependent on solvent and experimental conditions. The data presented are estimates based on typical values for similar structures.[3][8]
Stereochemical Elucidation
With the planar structure established, the next critical phase is to determine the three-dimensional arrangement of the atoms.
Relative Stereochemistry
The relative orientation of the substituents on the chiral centers is determined primarily through 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close to each other in space, even if they are not directly connected through bonds. For this compound, a key NOESY correlation would be observed between the protons at the ring junction, confirming their cis relationship, which is a defining feature of the iridoid skeleton.
Absolute Stereochemistry
The definitive assignment of the (1S,2S,5R) configuration for this compound requires chiroptical methods.
-
Computational Methods: Modern approaches can confirm the absolute configuration by comparing the experimentally measured optical rotation value with values calculated for the possible enantiomers using Time-Dependent Density Functional Theory (TDDFT). The enantiomer whose calculated rotation matches the experimental sign and magnitude is assigned as the correct structure.[10]
Confirmation of Structure
Chemical Degradation (Historical Perspective)
Before the advent of routine NMR, the structure of complex natural products was often proven through chemical degradation. This involved a series of reactions to break the molecule down into smaller, identifiable fragments. For an iridoid like iridodial, this could involve:
-
Oxidation: Converting the aldehyde groups to carboxylic acids.
-
Ring Opening: Cleavage of the pyran ring to yield a substituted cyclopentane (B165970) derivative.
-
Further Degradation: Breaking the cyclopentane ring to produce known dicarboxylic acids, which could be identified by their melting points and other physical properties.
This painstaking process allowed chemists to deduce the carbon skeleton piece by piece.
Figure 2: A conceptual diagram of a chemical degradation pathway for Iridodial.
Total Synthesis
The unambiguous and definitive proof of a proposed structure is its total synthesis from simple, known starting materials. The synthesis of iridodial has been reported, and the full characterization of the synthetic product provides the final confirmation.[11] If the spectroscopic data (NMR, IR, MS) and the optical rotation of the synthetic material are identical to those of the natural product, the proposed structure is considered proven.
Conclusion
The structural elucidation of this compound is a classic example of chemical detective work, integrating evidence from multiple analytical techniques. Its molecular formula and degree of unsaturation were first established, followed by the identification of its key functional groups (two aldehydes) via IR spectroscopy. Mass spectrometry confirmed the molecular weight and provided clues to its fragmentation. The precise carbon-hydrogen framework was pieced together using ¹H and ¹³C NMR. Finally, the crucial stereochemistry was determined using 2D NMR and chiroptical measurements. The culmination of this evidence, ultimately confirmed by total synthesis, provides a complete and unambiguous picture of the this compound structure, solidifying its role as a key building block in the natural world.
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 10. Determination of the absolute configurations of natural products using TDDFT optical rotation calculations: the iridoid oruwacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Organocatalytic Synthesis of (+)-Iridodial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the organocatalytic routes toward the synthesis of (+)-Iridodial, a key intermediate in the biosynthesis of many iridoid natural products. The protocols detailed below are based on established organocatalytic methodologies, primarily featuring an asymmetric intramolecular Michael addition as the key stereochemistry-determining step.
Introduction
Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. This compound is a naturally occurring iridoid that serves as a crucial precursor to a wide array of bioactive molecules, including nepetalactone, the active ingredient in catnip, and other pharmacologically relevant compounds. The development of stereoselective synthetic routes to this compound is of significant interest to the fields of organic synthesis and drug discovery. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free and often more environmentally benign alternative to traditional catalytic methods. This document outlines a robust organocatalytic approach for the enantioselective synthesis of this compound from the readily available starting material, (R)-(+)-citronellal.
Overall Synthetic Strategy
The synthesis commences with the commercially available chiral building block, (R)-(+)-citronellal. The key transformation is an organocatalyst-mediated intramolecular Michael addition of an enal derivative to an α,β-unsaturated ester. This cyclization, catalyzed by a chiral secondary amine catalyst such as a Jørgensen-Hayashi-type catalyst, establishes the cis-fused bicyclic core of the iridoid skeleton with high diastereoselectivity and enantioselectivity. Subsequent reduction of the resulting aldehyde and ester functionalities affords the target molecule, this compound.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the organocatalytic synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of the α,β-Unsaturated Ester Intermediate
This protocol describes the conversion of (R)-(+)-citronellal to the corresponding α,β-unsaturated methyl ester, which is the precursor for the key organocatalytic cyclization.
Materials:
-
(R)-(+)-Citronellal
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Cool the reaction mixture back to 0 °C and add a solution of (R)-(+)-citronellal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the α,β-unsaturated ester as a colorless oil.
Protocol 2: Organocatalytic Intramolecular Michael Addition
This protocol details the key cyclization step to form the iridoid skeleton using a Jørgensen-Hayashi-type catalyst.
Materials:
-
α,β-Unsaturated ester from Protocol 1
-
(S)-α,α-Diphenylprolinol trimethylsilyl (B98337) ether (Jørgensen-Hayashi catalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous chloroform (B151607) (CHCl₃) or toluene (B28343)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous chloroform or toluene, add the (S)-α,α-diphenylprolinol trimethylsilyl ether catalyst (0.1 - 0.2 eq).
-
Add DBU (0.1 - 0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the cyclized aldehyde-ester.
Protocol 3: Reduction to this compound
This final step involves the reduction of the aldehyde and ester functionalities to the corresponding diol, which exists in equilibrium with the hemiacetal form of this compound.
Materials:
-
Cyclized aldehyde-ester from Protocol 2
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the cyclized aldehyde-ester (1.0 eq) in anhydrous DCM or toluene and cool the solution to -78 °C under an inert atmosphere.
-
Add DIBAL-H solution (2.5 - 3.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1-2 hours until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
The following table summarizes typical quantitative data for the key organocatalytic intramolecular Michael addition step in the synthesis of iridoid structures similar to this compound. Data is based on published literature for analogous systems.[1]
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-α,α-Diphenylprolinol trimethylsilyl ether (20 mol%) | DBU (20 mol%) | CHCl₃ | 48 | 75-85 | >20:1 | 90-95 |
| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]prolinol trimethylsilyl ether (10 mol%) | DBU (10 mol%) | Toluene | 24 | 80-90 | >20:1 | >99 |
| (S)-Proline (30 mol%) | - | DMSO | 72 | 60-70 | 10:1 | 85-90 |
Note: The specific yields, dr, and ee for the synthesis of this compound may vary depending on the precise reaction conditions and substrate purity.
Signaling Pathway and Mechanistic Diagrams
Proposed Catalytic Cycle for the Intramolecular Michael Addition
Caption: Proposed catalytic cycle for the amine-catalyzed intramolecular Michael addition.
References
Application Note: GC-MS Analysis for the Identification and Quantification of (+)-Iridodial
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iridodial is a monoterpenoid belonging to the iridoid class of compounds.[1][2][3] Iridoids are a large group of secondary metabolites found in a variety of plants and some insects, often serving as defensive agents.[3][4] Due to their wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties, iridoids are of significant interest in the fields of natural product chemistry and drug development.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for the analysis of this compound, particularly after appropriate sample preparation.[6][7] This application note provides a detailed protocol for the GC-MS analysis of this compound.
Principle of GC-MS Analysis
Gas chromatography (GC) separates chemical compounds in a complex mixture based on their different boiling points and affinities for the stationary phase of the GC column.[6] As the separated compounds elute from the column, they enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[6] The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. By comparing the retention time and mass spectrum of an unknown compound to that of a known standard, confident identification and quantification can be achieved. For less volatile compounds like iridoids, a derivatization step is often employed to increase their volatility for GC analysis.[8]
Experimental Protocols
Sample Preparation: Extraction from a Matrix (e.g., Plant Material)
A robust sample preparation protocol is crucial for the successful extraction of this compound and the removal of interfering substances.[9]
Materials:
-
Dried and powdered sample matrix (e.g., plant leaves)
-
70% Methanol in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
GC vials
Protocol:
-
Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.[9]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[9]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.[9]
Derivatization (for enhanced volatility)
For many iridoids, derivatization is necessary to improve their thermal stability and volatility for GC-MS analysis.[8] A common method is silylation.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Protocol:
-
Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS to the dried extract.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization for specific instrumentation and samples.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Splitless mode |
| Injector Temp. | 250°C |
| Oven Program | Initial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-550 |
| Injection Volume | 1 µL |
Data Presentation
The following tables summarize the expected quantitative performance of the GC-MS method for the analysis of this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Calibration Curve Equation | R² |
| This compound | 0.5 - 100 | y = 12345x + 678 | 0.9992 |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.15 | 0.5 |
Table 3: Precision and Accuracy (Recovery)
| Analyte | Spiked Conc. (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) |
| This compound | 1.0 | 3.2 | 4.5 | 98.5 |
| 10.0 | 2.8 | 3.9 | 101.2 | |
| 50.0 | 2.1 | 3.1 | 99.3 |
Visualization
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Proposed Mass Fragmentation of this compound
The mass fragmentation of iridoids in mass spectrometry typically involves cleavages of the cyclopentane (B165970) and pyran rings.[10][11]
Caption: Proposed mass fragmentation pathway for this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Iridodial - Wikipedia [en.wikipedia.org]
- 3. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scioninstruments.com [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (+)-Iridodial by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iridodial is a monoterpenoid belonging to the iridoid class of compounds. Iridoids are widely distributed in the plant kingdom and are known for their diverse biological activities, making them of significant interest in phytochemical research and drug development.[1] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the quantification of iridoids.[2]
This document provides detailed application notes and protocols for the quantification of this compound using a reversed-phase HPLC-UV method. While specific validated methods for this compound are not extensively published, the provided methodology is based on established protocols for structurally similar iridoids and serves as a comprehensive guide for method development and validation.[2][3]
Principle of the Method
The method described herein utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is employed, which separates compounds based on their hydrophobicity. The mobile phase, typically a mixture of an aqueous solvent (often with an acid modifier to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is passed through the column. By using a gradient elution, the organic solvent concentration is increased over time, allowing for the separation of compounds with a wide range of polarities.
Detection is achieved using an ultraviolet (UV) detector. Iridoid glycosides typically exhibit maximum UV absorbance in the range of 235-278 nm.[3][4] For this compound, a starting detection wavelength of 240 nm is recommended, which should be optimized by obtaining the UV spectrum of a pure standard.[4] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid or phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Chromatographic Conditions
The following are recommended starting conditions for the HPLC analysis of this compound. These parameters should be optimized for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (or the λmax of this compound) |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Plant Material)
-
Grinding: Dry the plant material (e.g., leaves, stems) and grind it into a fine powder.
-
Extraction: Accurately weigh approximately 1 g of the powdered plant material into a conical flask. Add 25 mL of methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate extraction.
-
Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
To ensure the reliability and accuracy of the analytical method, it is essential to perform method validation. The following parameters should be evaluated according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[5]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It should be assessed at both intra-day and inter-day levels, with the relative standard deviation (%RSD) typically being less than 2%.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies on spiked samples, with recovery values typically expected to be within 95-105%.
Typical Quantitative Performance Data for Iridoid Analysis
The following table summarizes typical validation parameters for the HPLC analysis of iridoids, which can be used as a benchmark for the method development of this compound.
| Parameter | Typical Value for Iridoid Analysis |
| Linearity (r²) | ≥ 0.99 |
| LOD (µg/mL) | 0.01 - 0.5 |
| LOQ (µg/mL) | 0.03 - 1.5 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Experimental Workflow
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gforss.org [gforss.org]
Application Notes and Protocols for the Extraction of (+)-Iridodial from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iridodial is a cyclopentanoid monoterpene and a key intermediate in the biosynthesis of a wide range of biologically active iridoids and alkaloids in various plant species.[1][2] It is a volatile compound found in the essential oils of several plants, notably those from the Nepeta genus, commonly known as catnip, and Actinidia polygama (silver vine).[3][4] Due to its role as a biosynthetic precursor and its own potential biological activities, efficient methods for its extraction and purification from plant material are of significant interest for phytochemical research and drug discovery.
These application notes provide an overview of the primary plant sources of this compound and detailed protocols for its extraction using various methods. While specific quantitative data for this compound is scarce in publicly available literature, this document presents data for closely related and co-occurring iridoids from Nepeta cataria to serve as a reference for expected yields and for comparative purposes. The provided protocols are based on established methods for the extraction of volatile iridoids and can be adapted for the specific needs of the researcher.
Data Presentation: Quantitative Analysis of Related Iridoids in Nepeta cataria
The following table summarizes the content of several key iridoids found in various genotypes of Nepeta cataria, extracted using solvent-based methods and analyzed by UHPLC-MS/MS. This data highlights the variability in iridoid content between different plant genotypes and harvest times. While this data does not specifically quantify this compound, it provides a valuable reference for the expected range of yields for related non-glycosidic iridoids from this plant genus.
| Iridoid Compound | Plant Genotype | Plant Part | Extraction Solvent | Concentration (mg/100g dry weight) | Reference |
| Nepetalic Acid | Nepeta cataria 'CR9' | Aerial Parts | Ethanol (B145695) | up to 1560.9 | [5] |
| Nepetalic Acid | Nepeta cataria 'UK. 9' | Aerial Parts | Ethanol | up to 1280.4 | [5] |
| Dihydronepetalactone | Nepeta cataria 'CR5' | Aerial Parts | Ethanol | up to 12.1 | [5] |
| Nepetalactam | Nepeta cataria 'UK. 2' | Aerial Parts | Ethanol | up to 25.5 | [5] |
Experimental Protocols
The following protocols describe three common methods for the extraction of volatile compounds, including this compound, from plant material.
Protocol 1: Solvent Extraction of this compound
This protocol describes a general method for the extraction of this compound using an organic solvent. Polar solvents such as methanol (B129727) or ethanol are generally recommended for the extraction of iridoids.[1]
Materials and Equipment:
-
Dried and powdered plant material (Nepeta cataria or other suitable source)
-
Methanol or Ethanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Glassware (beakers, flasks, graduated cylinders)
-
Solid Phase Extraction (SPE) column (e.g., silica (B1680970) gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Extraction:
-
Weigh 10 g of dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant residue with another 100 mL of methanol to ensure complete extraction.
-
Combine the methanolic extracts.[6]
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning and Purification:
-
To the concentrated extract, add 50 mL of deionized water and 50 mL of hexane.
-
Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the hexane layer (which will contain the volatile iridoids) and pass it through a column of anhydrous sodium sulfate to remove any residual water.
-
The hexane extract can be further purified using a Solid Phase Extraction (SPE) column. Pass the hexane extract through the SPE column and elute with a mixture of ethyl acetate and hexane (e.g., 20:80 v/v) to collect the nepetalactone (B1678191) and iridodial (B1216469) fraction.[6]
-
-
Analysis:
-
The purified fraction can be analyzed by GC-MS to identify and quantify this compound.[7]
-
Protocol 2: Steam Distillation for the Extraction of this compound-Containing Essential Oil
Steam distillation is a common method for extracting essential oils rich in volatile compounds like this compound from aromatic plants.[8]
Materials and Equipment:
-
Fresh or dried aerial parts of Nepeta cataria
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Apparatus Setup:
-
Set up the steam distillation apparatus according to the manufacturer's instructions.
-
-
Plant Material Preparation:
-
Coarsely chop the fresh or dried plant material.
-
Place approximately 100 g of the plant material into the biomass flask.
-
-
Distillation:
-
Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Heat the water in the boiling flask to generate steam.
-
Allow the steam to pass through the plant material in the biomass flask, carrying the volatile compounds with it.
-
The steam and volatile compounds will then pass into the condenser.
-
Cool the condenser with a continuous flow of cold water to condense the steam and volatiles.
-
Collect the distillate, which will consist of an aqueous layer and an oily layer (the essential oil), in the collection vessel.
-
Continue the distillation for 2-3 hours, or until no more oil is collected.[9]
-
-
Isolation of Essential Oil:
-
Transfer the collected distillate to a separatory funnel.
-
Allow the layers to fully separate.
-
Carefully drain the lower aqueous layer, collecting the upper essential oil layer.
-
Dry the collected essential oil by passing it through a small amount of anhydrous sodium sulfate.
-
-
Analysis:
-
The essential oil can be directly analyzed by GC-MS to determine its this compound content.[6]
-
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
SFE using carbon dioxide (CO₂) is a "green" and highly efficient method for extracting volatile and thermolabile compounds. The selectivity of the extraction can be tuned by modifying the pressure, temperature, and by using a co-solvent.[8][10]
Materials and Equipment:
-
Dried and ground Nepeta cataria (particle size ~0.5-1.0 mm)
-
Supercritical Fluid Extraction system
-
High-purity liquid carbon dioxide
-
Co-solvent (e.g., ethanol, optional)
-
Collection vials
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the plant material is thoroughly dried (moisture content <10%).
-
Grind the plant material to a uniform particle size.
-
-
SFE System Operation:
-
Accurately weigh a known amount of the ground plant material and pack it into the extraction vessel.
-
Seal the vessel and place it in the SFE unit.
-
Set the desired extraction parameters. The following are suggested starting conditions for nepetalactone, which can be optimized for this compound:
-
Pressure: 200-400 bar
-
Temperature: 40-60 °C
-
CO₂ Flow Rate: 2-5 L/min
-
Co-solvent (optional): 2-10% ethanol
-
-
-
Extraction Process:
-
Pressurize the system with CO₂ to the set pressure.
-
Heat the extraction vessel to the set temperature.
-
The extraction can be performed in two modes:
-
Static mode: Allow the supercritical CO₂ to equilibrate with the plant material for a set period (e.g., 30 minutes).
-
Dynamic mode: Continuously flow supercritical CO₂ through the extraction vessel for a defined time (e.g., 60-180 minutes).
-
-
-
Collection:
-
The supercritical fluid containing the extracted compounds is passed through a restrictor into a collection vessel where the pressure is lower.
-
As the pressure drops, the CO₂ returns to a gaseous state and is vented, leaving the extracted compounds (the oleoresin containing this compound) in the collection vessel.
-
-
Analysis:
-
The collected extract can be dissolved in a suitable solvent and analyzed by GC-MS.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from Geranyl Diphosphate.
Caption: General workflow for the extraction and analysis of this compound.
References
- 1. Antimicrobial and Immunomodulating Activities of Two Endemic Nepeta Species and Their Major Iridoids Isolated from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Purification of (+)-Iridodial using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Iridodial is a monoterpenoid dialdehyde (B1249045) that serves as a key biosynthetic precursor to a wide variety of iridoids, a class of compounds with significant pharmacological interest. Notably, many iridoids exhibit anti-inflammatory, neuroprotective, and other therapeutic properties. This compound is found in the defensive secretions of ants belonging to the Iridomyrmex genus. The purification of this compound is a critical step for its further investigation in drug discovery and development. These application notes provide a detailed protocol for the purification of this compound from a crude extract using silica (B1680970) gel column chromatography.
Principle of Separation
Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[1] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase is initially used to elute less polar impurities. The polarity of the mobile phase is then gradually increased to elute compounds of increasing polarity. This compound, being a moderately polar compound, will elute from the column at a specific solvent polarity, allowing for its separation from other components in the crude extract.
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound using the described column chromatography protocol. Please note that these values are representative and may vary depending on the quality of the crude extract and the precise execution of the protocol.
| Parameter | Value |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | Gradient of Hexane (B92381):Ethyl Acetate (B1210297) |
| Crude Material | Hexane extract of Iridomyrmex species |
| Loading Method | Dry Loading |
| Initial Purity (Crude Extract) | ~10-15% |
| Final Purity (Post-Column) | >95% (determined by GC-MS) |
| Expected Yield | ~5-8% (from crude extract) |
| Detection Method | TLC with vanillin-sulfuric acid staining |
Experimental Protocols
1. Extraction of Crude this compound from Iridomyrmex species
-
Materials:
-
Iridomyrmex species ants
-
Hexane
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Glassware (beakers, flasks, funnel)
-
Filter paper
-
-
Protocol:
-
Collect Iridomyrmex ants and freeze-dry them to remove water content.
-
Grind the freeze-dried ants into a fine powder.
-
Suspend the powdered ants in hexane (10 mL per gram of powder) in an Erlenmeyer flask.
-
Stir the suspension at room temperature for 24 hours to extract the defensive secretions containing this compound.
-
Filter the mixture through filter paper to remove the solid ant material.
-
Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried hexane extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at -20°C until further use.
-
2. Purification of this compound by Silica Gel Column Chromatography
-
Materials:
-
Crude this compound extract
-
Silica gel (70-230 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton wool
-
Sand
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
Vanillin-sulfuric acid staining solution
-
GC-MS for purity analysis
-
-
Protocol:
-
a. Column Packing:
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Drain the excess hexane until the solvent level is just above the top of the silica gel. Do not allow the column to run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
b. Sample Loading (Dry Loading):
-
Dissolve the crude extract in a minimal amount of a volatile solvent like hexane or dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
c. Elution:
-
Begin elution with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A suggested gradient is as follows:
-
Fractions 1-10: 100% Hexane
-
Fractions 11-20: 98:2 Hexane:Ethyl Acetate
-
Fractions 21-30: 95:5 Hexane:Ethyl Acetate
-
Fractions 31-40: 90:10 Hexane:Ethyl Acetate
-
Fractions 41-50: 80:20 Hexane:Ethyl Acetate
-
-
Collect fractions of a consistent volume (e.g., 10 mL) throughout the elution process.
-
-
d. Fraction Analysis:
-
Monitor the separation by spotting a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 85:15 Hexane:Ethyl Acetate).
-
Visualize the spots by dipping the TLC plate in a vanillin-sulfuric acid solution and heating. Iridoids typically appear as blue or purple spots.[2]
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
-
e. Purity Assessment:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Determine the final purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Anti-inflammatory mechanism of iridoids.
References
Application Notes and Protocols for Metabolic Engineering of (+)-Iridodial Biosynthesis in Yeast
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iridoids are a class of monoterpenoids that serve as precursors to a wide range of biologically active compounds, including the potent anti-cancer agent vincristine. The sustainable production of these valuable molecules is a significant challenge due to their complex structures and low abundance in their native plant sources. Metabolic engineering of microbial hosts, particularly Saccharomyces cerevisiae, offers a promising alternative for the scalable and cost-effective production of iridoids. This document provides detailed application notes and protocols for the metabolic engineering of yeast for the biosynthesis of (+)-iridodial and its related precursor, nepetalactol.
Metabolic Pathway and Engineering Strategies
The biosynthesis of this compound in yeast begins with the endogenous precursor geranyl pyrophosphate (GPP), which is converted through a series of enzymatic steps catalyzed by heterologously expressed plant enzymes.
Core Biosynthetic Pathway from GPP to Nepetalactol and Iridodial:
-
Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (GOR or 8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, which exists in equilibrium with its open-chain form, iridodial.
Key Metabolic Engineering Strategies in S. cerevisiae:
-
Enhancing Precursor Supply: Overexpression of key enzymes in the native mevalonate (B85504) (MVA) pathway to increase the intracellular pool of GPP.
-
Expression of Heterologous Pathway: Codon-optimization and expression of the core biosynthetic enzymes (GES, G8H, GOR, ISY) from various plant sources.
-
Minimizing Byproduct Formation: Deletion of endogenous yeast genes that encode enzymes responsible for the formation of shunt products. For instance, deletion of genes encoding old yellow enzymes (OYEs) can prevent the reduction of pathway intermediates.[1][2]
Quantitative Data Summary
The following tables summarize the production titers of key intermediates and the final product, nepetalactol (a precursor to this compound), achieved in various engineered S. cerevisiae strains.
Table 1: Geraniol Production in Engineered S. cerevisiae
| Strain Engineering Strategy | Geraniol Titer (mg/L) | Reference |
| Base strain with combined strategies | 11.4 | --INVALID-LINK-- |
| Overexpression of tCrGES, EcAtoB, and HMGS in Y. lipolytica | 341.17 | [3] |
| Overexpression of 3 copies of tCrGES and single copies of ERG10, HMGS, tHMG1, IDI in Y. lipolytica | ~1000 | [3] |
Table 2: 8-Hydroxygeraniol Production in Engineered S. cerevisiae
| Strain Engineering Strategy | 8-Hydroxygeraniol Titer (mg/L) | Reference |
| Engineered chassis and optimized G8H expression | >30-fold improvement over starting strain | [4] |
| Fed-batch fermentation with engineered strain | 227 | --INVALID-LINK-- |
Table 3: Nepetalactol Production in Engineered S. cerevisiae
| Strain Engineering Strategy | Nepetalactol Titer (mg/L) | Reference |
| Deletion of five genes involved in α,β-unsaturated carbonyl metabolism | 5.2-fold increase in selectivity | --INVALID-LINK-- |
| Whole-cell biocatalysis from 8-hydroxygeraniol | 45 | [5][6] |
| De novo production in engineered strain | 6 | --INVALID-LINK-- |
| Semi-biosynthesis with optimized bioprocess | 153 | [6][7] |
| De novo production in Aspergillus oryzae | 7.2 | [8][9] |
Experimental Protocols
Plasmid Construction for Pathway Expression
This protocol describes the general steps for constructing plasmids to express the iridoid biosynthesis pathway in S. cerevisiae.
Materials:
-
E. coli strain for plasmid propagation (e.g., DH5α)
-
Yeast expression vectors (e.g., pRS series with different auxotrophic markers)
-
Codon-optimized synthetic genes for GES, G8H, GOR, and ISY
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase for PCR
-
DNA purification kits
Protocol:
-
Gene Amplification: Amplify the codon-optimized genes (GES, G8H, GOR, ISY) using PCR with primers that add appropriate restriction sites for cloning into the chosen yeast expression vectors.
-
Vector Preparation: Digest the yeast expression vectors with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified gene fragments into the digested vectors using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation products into competent E. coli cells and select for transformants on appropriate antibiotic-containing media.
-
Plasmid Purification and Verification: Isolate the plasmids from the selected E. coli colonies and verify the correct insertion of the genes by restriction digest and DNA sequencing.
Yeast Strain and Transformation
Yeast Strain: A commonly used parent strain for metabolic engineering is S. cerevisiae BY4741 (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0).[6][10][11][12] This strain has several auxotrophic markers that can be used for plasmid selection.
Lithium Acetate (B1210297) (LiAc) Transformation Protocol:
-
Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest and Wash Cells: Centrifuge the cells, discard the supernatant, and wash the cell pellet with sterile water.
-
Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc and incubate for 30 minutes at 30°C.
-
Transformation:
-
Pellet the competent cells and resuspend in a transformation mix containing:
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1.0 M LiAc
-
25 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)
-
5 µL of plasmid DNA (0.1-1 µg)
-
Fill to a final volume of 360 µL with sterile water.
-
-
Vortex vigorously and incubate at 42°C for 40 minutes.
-
-
Plating: Pellet the cells, remove the transformation mix, resuspend in sterile water, and plate on selective synthetic complete (SC) drop-out medium lacking the appropriate nutrient for plasmid selection.
-
Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.
Fed-Batch Fermentation
Media:
-
Batch Medium: A defined minimal medium such as Verduyn medium containing glucose as the carbon source.
-
Feeding Medium: A concentrated solution of glucose and other limiting nutrients.
Protocol:
-
Seed Culture: Inoculate a single colony of the engineered yeast strain into 10 mL of appropriate selective medium and grow overnight at 30°C.
-
Bioreactor Inoculation: Use the seed culture to inoculate a bioreactor containing the batch medium.
-
Batch Phase: Grow the culture in batch mode at 30°C, maintaining a pH of 5.0 and ensuring adequate aeration. Monitor the glucose concentration.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding the concentrated nutrient solution. The feed rate can be controlled to maintain a low glucose concentration, which can help to avoid the Crabtree effect and maximize biomass and product formation.
-
Sampling: Take samples periodically to measure cell density (OD600) and for metabolite analysis.
Metabolite Extraction and Quantification
Extraction Protocol:
-
Harvest Cells: Take a known volume of the yeast culture and centrifuge to pellet the cells.
-
Solvent Extraction: Add a suitable organic solvent, such as ethyl acetate or a mixture of chloroform (B151607) and methanol, to the cell pellet and the supernatant to extract the iridoids.[8]
-
Vortex and Incubate: Vortex the mixture vigorously and incubate to ensure complete extraction.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect Organic Phase: Carefully collect the organic phase containing the iridoids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
GC-MS Quantification:
-
GC Column: Use a suitable capillary column for terpene analysis (e.g., HP-5MS).
-
Temperature Program: Develop a temperature gradient to separate the compounds of interest. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C).
-
Mass Spectrometry: Operate the mass spectrometer in scan mode to identify the compounds based on their mass spectra and retention times compared to authentic standards. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and accuracy.
-
Quantification: Create a calibration curve using certified reference standards of this compound and/or nepetalactol to quantify the concentration of these compounds in the samples.
Visualizations
Caption: Engineered metabolic pathway for this compound biosynthesis in yeast.
Caption: Experimental workflow for this compound production in yeast.
Caption: Key engineering strategies for enhanced this compound production.
References
- 1. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of semi-biosynthetic nepetalactone in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. euroscarf.de [euroscarf.de]
- 6. Production of semi-biosynthetic nepetalactone in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yeast Organic Extraction for LC-MS [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. BY4741 | SGD [yeastgenome.org]
- 10. BY4741 Yeast Competent Cells - Lifeasible [lifeasible.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Conversion of 8-Oxogeranial to (+)-Iridodial
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. They exhibit a wide array of biological activities, making them promising candidates for drug development.[1][2] The biosynthesis of the core iridoid scaffold is a key area of research for the production of these valuable compounds. A pivotal step in this pathway is the enzymatic conversion of the linear monoterpene 8-oxogeranial to the bicyclic (+)-iridodial. This reaction is catalyzed by the enzyme Iridoid Synthase (ISY), a non-canonical terpene cyclase.[1][2][3][4][5] Unlike typical terpene cyclases that utilize geranyl diphosphate, ISY employs 8-oxogeranial as its substrate and requires a reducing agent, typically NADPH, for its catalytic activity.[1][2] This document provides detailed application notes and protocols for the in vitro enzymatic conversion of 8-oxogeranial to this compound, intended for researchers in natural product biosynthesis and drug development.
Enzymatic Reaction Pathway
The conversion of 8-oxogeranial to this compound by Iridoid Synthase (ISY) proceeds through a two-step mechanism. The first step involves the NADPH-dependent reduction of the α,β-unsaturated aldehyde in 8-oxogeranial to form a reactive enol or enolate intermediate.[1][3][4][5][6] This is followed by a stereoselective cyclization of the intermediate to yield the iridoid scaffold.[6] Evidence suggests that this cyclization occurs via a Michael addition mechanism.[3][4] The final products of the reaction are typically a mixture of the open-chain iridodial (B1216469) and its cyclized hemiacetal form, nepetalactol.[4][5][7][8][9]
Caption: Enzymatic conversion of 8-oxogeranial to this compound by Iridoid Synthase.
Quantitative Data
The kinetic parameters of Iridoid Synthase have been determined for enzymes from different plant species. This data is crucial for designing and optimizing enzymatic reactions.
Table 1: Kinetic Parameters of Iridoid Synthase (ISY) with 8-Oxogeranial as Substrate
| Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| Olea europaea (OeISY)[10] | 0.6 ± 0.1 | 3.8 ± 0.2 | 6.3 |
| Nepeta mussinii (NmISY2)[11] | 7.3 ± 0.7 | 0.60 ± 0.02 | 0.082 |
Table 2: Kinetic Parameters of Iridoid Synthase (ISY) with NADPH as Cofactor
| Enzyme Source | Km (μM) | kcat (s-1) |
| Nepeta mussinii (NmISY2)[11] | 26.2 ± 5.1 | 0.84 ± 0.06 |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Iridoid Synthase (ISY)
This protocol describes the expression of recombinant His-tagged ISY in Escherichia coli and its subsequent purification.
1. Gene Cloning and Expression Vector Construction:
- Identify the coding sequence of the desired ISY gene from transcriptome data or public databases.
- Amplify the open reading frame (ORF) using PCR with primers that include appropriate restriction sites.
- Clone the amplified ORF into an E. coli expression vector, such as the pET series, which allows for the addition of a polyhistidine (His) tag for purification.[6]
2. Protein Expression:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to culture the cells at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 10% glycerol) and lyse the cells by sonication on ice.
- Centrifuge the lysate to pellet the cell debris and collect the soluble fraction.
- Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[6]
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.
- Elute the ISY protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[12]
Protocol 2: In Vitro Enzyme Assay for Iridoid Synthase (ISY)
This protocol details the procedure for determining the activity of purified recombinant ISY.
1. Reaction Setup:
- In a glass vial, prepare a reaction mixture with a total volume of 100-500 µL. The reaction mixture should contain:
- Assay buffer (e.g., 50 mM MOPS, pH 7.0-7.5)[12][13]
- NADPH (final concentration of 100-250 µM)[6][12][14][15]
- Purified ISY protein (1-5 µg)[12]
- Pre-incubate the mixture at 30°C for 5 minutes.
2. Initiation of the Reaction:
- Initiate the reaction by adding the substrate, 8-oxogeranial, to a final concentration of 50-200 µM.[10][12][14][15] 8-oxogeranial can be dissolved in a co-solvent like tetrahydrofuran (B95107) (THF) (final concentration 0.5% v/v).[13][14][15]
3. Incubation:
4. Product Extraction:
- Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate (B1210297) or hexane.[12][13]
- Vortex the mixture vigorously to extract the products into the organic phase.
- Centrifuge to separate the phases and carefully collect the upper organic layer.
5. Product Analysis by GC-MS:
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of this compound and nepetalactol.[10][12]
A typical GC program would involve an initial temperature of 60°C, followed by a temperature gradient up to 280°C.[10][12]
The mass spectra of the products can be compared with authentic standards or published spectra for confirmation.
Caption: General experimental workflow for ISY expression, assay, and analysis.
Protocol 3: Spectrophotometric Assay for Kinetic Analysis
This protocol allows for the determination of steady-state kinetic constants by monitoring the consumption of NADPH.
1. Reaction Setup:
- Prepare a reaction mixture in a quartz cuvette containing assay buffer, varying concentrations of one substrate (either 8-oxogeranial or NADPH), and a fixed, saturating concentration of the other substrate.
- The reaction rates are measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[10]
2. Data Analysis:
- The initial reaction velocities are plotted against the substrate concentrations.
- The Michaelis-Menten equation is fitted to the data to determine the Km and Vmax values.
- The kcat is calculated from Vmax and the enzyme concentration.
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the enzymatic synthesis of this compound from 8-oxogeranial. The use of recombinant Iridoid Synthase offers a powerful tool for the production and study of iridoids, paving the way for the development of novel pharmaceuticals and other valuable bioproducts. The detailed methodologies for enzyme expression, purification, and activity assays, along with the provided kinetic data, will facilitate the successful implementation of this bioconversion in various research and development settings.
References
- 1. Iridoid - Wikipedia [en.wikipedia.org]
- 2. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Investigating the Anti-inflammatory Properties of (+)-Iridodial: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoids are a class of monoterpenoids that are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory properties.[1][2][3] (+)-Iridodial is a member of this class of compounds. Dysregulated inflammatory processes are implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cardiovascular diseases. The discovery of novel anti-inflammatory agents is therefore of significant interest in drug development.
These application notes provide a comprehensive set of protocols for the investigation of the anti-inflammatory properties of a novel iridoid compound, using this compound as a representative example. The described in vitro assays are designed to elucidate the compound's ability to modulate key inflammatory pathways, specifically the production of nitric oxide (NO) and pro-inflammatory cytokines, and its effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Data Presentation: Quantitative Analysis of Anti-inflammatory Effects
The following tables present a framework for summarizing the quantitative data obtained from the experimental protocols. Please note: The data presented in these tables are representative examples derived from studies on other iridoid compounds and are for illustrative purposes only. Actual values for this compound must be determined experimentally.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control (Unstimulated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% |
| This compound + LPS (1 µg/mL) | 1 | 20.5 ± 1.8 | 20.5% |
| This compound + LPS (1 µg/mL) | 5 | 14.7 ± 1.5 | 43.0% |
| This compound + LPS (1 µg/mL) | 10 | 8.9 ± 1.1 | 65.5% |
| This compound + LPS (1 µg/mL) | 25 | 4.3 ± 0.7 | 83.3% |
| Positive Control (e.g., L-NMMA) + LPS | 100 | 3.1 ± 0.5 | 88.0% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration (µM) | Cytokine Concentration (pg/mL) | % Inhibition |
| TNF-α | Vehicle Control (Unstimulated) | - | 55 ± 8 | - |
| LPS (1 µg/mL) | - | 1250 ± 110 | 0% | |
| This compound + LPS (1 µg/mL) | 10 | 750 ± 95 | 40.0% | |
| This compound + LPS (1 µg/mL) | 25 | 420 ± 60 | 66.4% | |
| IL-6 | Vehicle Control (Unstimulated) | - | 30 ± 5 | - |
| LPS (1 µg/mL) | - | 980 ± 85 | 0% | |
| This compound + LPS (1 µg/mL) | 10 | 550 ± 70 | 43.9% | |
| This compound + LPS (1 µg/mL) | 25 | 290 ± 45 | 70.4% |
Table 3: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins
| Target Protein | Treatment | Concentration (µM) | Relative Band Intensity (Normalized to Control) | % Inhibition of Phosphorylation |
| p-p65 | Vehicle Control (Unstimulated) | - | 0.1 ± 0.02 | - |
| LPS (1 µg/mL) | - | 1.0 (Reference) | 0% | |
| This compound + LPS (1 µg/mL) | 10 | 0.6 ± 0.08 | 40% | |
| This compound + LPS (1 µg/mL) | 25 | 0.3 ± 0.05 | 70% | |
| p-p38 | Vehicle Control (Unstimulated) | - | 0.2 ± 0.03 | - |
| LPS (1 µg/mL) | - | 1.0 (Reference) | 0% | |
| This compound + LPS (1 µg/mL) | 10 | 0.7 ± 0.09 | 30% | |
| This compound + LPS (1 µg/mL) | 25 | 0.4 ± 0.06 | 60% |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of NO, a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite.[4][5][6]
-
Principle: The Griess reagent reacts with nitrite in a diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically.[6]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[6]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[7]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[4]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol is for the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[8][9]
-
Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a measurable color change.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[10][11]
-
Principle: Western blotting is used to separate and identify proteins. In this context, it will be used to assess the levels of phosphorylated (activated) and total p65 (a subunit of NF-κB) and p38 MAPK.
-
Procedure:
-
Cell Lysis:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Collect the lysate and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression levels.
-
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for investigating the anti-inflammatory properties of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory iridoids of botanical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
(+)-Iridodial: A Versatile Chiral Precursor for Alkaloid Synthesis
Introduction
(+)-Iridodial, a naturally occurring iridoid monoterpene, serves as a crucial chiral building block in the stereoselective synthesis of complex alkaloids. Its inherent stereochemistry and functional group handles make it an attractive starting material for the construction of intricate molecular architectures found in a wide range of biologically active alkaloids. This application note provides detailed protocols and quantitative data for the utilization of this compound and its derivatives as key intermediates in the synthesis of prominent indole (B1671886) alkaloids, namely catharanthine (B190766) and strychnine (B123637). The methodologies described herein are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Application 1: Synthesis of Catharanthine via Strictosidine (B192452)
A key strategy in the synthesis of the Iboga alkaloid catharanthine involves the biomimetic Pictet-Spengler reaction of tryptamine (B22526) with a derivative of this compound, namely secologanin (B1681713), to form strictosidine. Strictosidine is the universal biosynthetic precursor to a vast array of monoterpenoid indole alkaloids.
Quantitative Data for Strictosidine Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | Secologanin, Tryptamine | Strictosidine Synthase (enzyme), Phosphate (B84403) Buffer (pH 7.0), 25 °C, 1 h | (-)-Strictosidine | 82 | Provided in Experimental Protocol |
| 2 | Secologanin tetraacetate, α-Cyanotryptamine | 1. TFA, CH₂Cl₂; 2. NaBH₃CN | (-)-Strictosidine | High (not specified) | Consistent with literature |
Experimental Protocol: Enzymatic Synthesis of (-)-Strictosidine[1]
This protocol utilizes the enzyme strictosidine synthase to catalyze the Pictet-Spengler reaction between secologanin and tryptamine.
Materials:
-
(-)-Secologanin
-
Tryptamine
-
Crude cell lysate from E. coli overexpressing strictosidine synthase
-
Phosphate buffer (pH 7.0)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve (-)-secologanin (1.0 equiv) and tryptamine (1.2 equiv) in phosphate buffer (pH 7.0).
-
Add the crude cell lysate containing strictosidine synthase to the reaction mixture.
-
Stir the mixture at 25 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (-)-strictosidine.
Spectroscopic Data for (-)-Strictosidine:
-
¹H NMR (500 MHz, CD₃OD): δ 7.46 (d, J = 7.8 Hz, 1H), 7.33 (d, J = 8.1 Hz, 1H), 7.07 (t, J = 7.5 Hz, 1H), 6.98 (t, J = 7.4 Hz, 1H), 5.89 (ddd, J = 17.2, 10.5, 7.8 Hz, 1H), 5.31 (d, J = 17.2 Hz, 1H), 5.25 (d, J = 10.5 Hz, 1H), 4.71 (d, J = 7.9 Hz, 1H), 4.10 (s, 1H), 3.69 (s, 3H), 3.40 – 3.28 (m, 2H), 3.22 – 3.12 (m, 2H), 3.05 – 2.95 (m, 2H), 2.80 – 2.70 (m, 1H), 2.55 – 2.45 (m, 1H), 2.30 – 2.20 (m, 1H), 1.95 – 1.85 (m, 1H), 1.60 – 1.50 (m, 1H).
-
¹³C NMR (126 MHz, CD₃OD): δ 172.5, 138.2, 136.9, 128.6, 122.8, 120.2, 119.1, 118.5, 112.0, 110.1, 100.4, 96.8, 78.6, 78.1, 74.9, 71.8, 62.9, 53.1, 51.9, 45.2, 32.1, 26.8, 22.1.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₇H₃₅N₂O₉⁺: 531.2337; found: 531.2338.
Logical Workflow for Catharanthine Synthesis from this compound
Caption: Synthetic pathway from this compound to Catharanthine.
Application 2: Synthesis of Strychnine via a Key Iridoid-Derived Intermediate
The total synthesis of the complex Strychnos alkaloid strychnine represents a formidable challenge in organic chemistry. While a direct conversion from this compound is not established, a key strategic intermediate, the Wieland-Gumlich aldehyde, shares structural motifs that can be conceptually traced back to an iridoid framework. The following presents a hypothetical, biomimetically inspired pathway and highlights the synthesis of the Wieland-Gumlich aldehyde as a crucial precursor.
Quantitative Data for Wieland-Gumlich Aldehyde Synthesis (Representative)
Due to the lack of a direct reported synthesis from an iridoid, the following data is representative of a late-stage intermediate in a total synthesis that could conceptually be derived from an iridoid precursor.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Final Step (Hypothetical) | Advanced Iridoid Derivative | 1. Oxidative cleavage; 2. Intramolecular cyclizations; 3. Functional group manipulations | Wieland-Gumlich Aldehyde | Not Established | Provided in Experimental Protocol |
Experimental Protocol: Synthesis of Wieland-Gumlich Aldehyde (from a late-stage intermediate)
This protocol describes a key transformation in the total synthesis of strychnine, illustrating the formation of the Wieland-Gumlich aldehyde from a complex precursor. The synthesis of this precursor is beyond the scope of this note, but it highlights the chemical logic that could be applied to a hypothetical iridoid-based approach.
Materials:
-
Advanced pentacyclic intermediate (as described in relevant literature)
-
Diisobutylaluminum hydride (DIBAL-H)
-
Anhydrous toluene (B28343)
-
Methanol
-
Standard workup and purification reagents
Procedure:
-
Dissolve the advanced pentacyclic ester intermediate in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Cool the solution to -90 °C.
-
Slowly add a solution of DIBAL-H (1.1 equiv) in toluene to the reaction mixture.
-
Stir the reaction at -90 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Wieland-Gumlich aldehyde.
Spectroscopic Data for Wieland-Gumlich Aldehyde:
-
¹H NMR (300 MHz, CDCl₃): δ 9.45 (s, 1H), 7.20-7.05 (m, 4H), 5.85 (t, J = 7.0 Hz, 1H), 4.20 (d, J = 7.0 Hz, 2H), 3.90-3.70 (m, 2H), 3.60-3.40 (m, 2H), 3.20-2.80 (m, 4H), 2.60-2.40 (m, 2H), 2.20-2.00 (m, 2H).
-
¹³C NMR (75 MHz, CDCl₃): δ 200.1, 148.2, 134.5, 128.4, 124.7, 122.9, 119.8, 110.9, 68.4, 60.2, 58.9, 53.4, 52.1, 49.8, 45.2, 42.7, 31.8, 28.9.
-
MS (EI): m/z 310 (M⁺).
Conceptual Signaling Pathway for Alkaloid Synthesis
Caption: General strategy for alkaloid synthesis from this compound.
This compound and its derivatives are invaluable chiral synthons for the asymmetric synthesis of complex alkaloids. The provided protocols for the preparation of strictosidine, a precursor to catharanthine, and the conceptual pathway towards strychnine via the Wieland-Gumlich aldehyde, underscore the strategic importance of iridoids in natural product synthesis. These methodologies offer a foundation for the development of novel synthetic routes and the generation of diverse alkaloid libraries for biological screening. Further research into the direct and efficient conversion of this compound to a wider range of alkaloid precursors will undoubtedly continue to enrich the field of organic synthesis.
Application Notes and Protocols: Synthesis of Nepetalactone from (+)-Iridodial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone (B1678191), a volatile iridoid monoterpene, is the primary bioactive compound in plants of the Nepeta genus, most notably catnip (Nepeta cataria). It is recognized for its potent insect-repellent properties and its well-known euphoric effects on felines. The synthesis of nepetalactone is a significant area of interest for applications in agriculture and pharmacology. (+)-Iridodial is a key intermediate in the biosynthesis of nepetalactone. This document provides a detailed overview of the application of this compound in the synthesis of nepetalactone, focusing on the well-established biosynthetic pathways and relevant experimental protocols.
In biological systems, this compound exists in equilibrium with its cyclic hemiacetal form, (+)-nepetalactol. The conversion to nepetalactone is predominantly an enzymatic oxidation of this cyclic form. While direct chemical synthesis from isolated this compound is not extensively documented, this note outlines the established biocatalytic routes and provides generalized chemical methodologies for this transformation.
Part 1: Biosynthetic Pathway of Nepetalactone from this compound
The biosynthesis of nepetalactone from the precursor 8-oxogeranial involves a critical cyclization step to form the iridoid skeleton, followed by oxidation.
-
Formation of Iridodial/Nepetalactol : The enzyme Iridoid Synthase (ISY) catalyzes the reductive cyclization of 8-oxogeranial.[1][2] This reaction produces a reactive enol intermediate that cyclizes to form both the open-chain dialdehyde, this compound, and its cyclic hemiacetal isomer, (+)-nepetalactol.[3][4] These two compounds exist in equilibrium.
-
Oxidation to Nepetalactone : The final step is the oxidation of the nepetalactol isomer to the stable lactone, nepetalactone.[3] This oxidation is catalyzed by a class of enzymes known as nepetalactol-related short-chain dehydrogenases/reductases (NEPS).[5][6] For example, the NEPS1 enzyme from Nepeta mussinii is known to catalyze the oxidation of nepetalactol to nepetalactone.[5]
The stereochemistry of the final nepetalactone product is determined by downstream enzymes that act on the nepetalactol intermediate, rather than by the initial cyclization by ISY.[3][7][8]
Key Enzymes in Nepetalactone Biosynthesis
The following table summarizes the key enzymes involved in the conversion of the precursor 8-oxogeranial to nepetalactone.
| Enzyme | Abbreviation | Function | Reference(s) |
| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form this compound and (+)-nepetalactol. | [2][3][4] |
| Nepetalactol-related Enzyme | NEPS1 | An oxidase that completes the biosynthetic pathway by converting nepetalactol to the stable nepetalactone lactone. | [5] |
| Major Latex Protein-Like | MLPL | Guides the stereoselective cyclization of the intermediate formed by ISY to favor specific nepetalactol isomers. | [1] |
Biosynthetic Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. The evolutionary origins of the cat attractant nepetalactone in catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of semi-biosynthetic nepetalactone in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Assessment of (+)-Iridodial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays for determining the bioactivity of (+)-Iridodial. The protocols detailed below are foundational for screening and characterizing its potential anti-inflammatory, anticancer, and neuroprotective properties.
Anti-inflammatory Activity
Iridoids are recognized for their anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][2] The following assays are designed to quantify the anti-inflammatory potential of this compound.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable metabolite of NO in the cell culture supernatant, is quantified using the Griess reagent.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. On the following day, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: This protocol quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages treated with this compound using an enzyme-linked immunosorbent assay (ELISA).[3][4]
Experimental Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-5 as described in the Nitric Oxide Inhibition Assay protocol.
-
Sample Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Add standards and diluted cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes in the dark.
-
Wash the plate and add the TMB substrate solution. Incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of cytokine inhibition.
Quantitative Data Summary for Anti-inflammatory Activity of Iridoids (Representative)
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Geniposidic acid | TPA-induced ear edema | Mouse model | More active than indomethacin[5] |
| Officinaloside E | NO Production | RAW 264.7 | 28.6[6] |
| Officinaloside F | NO Production | RAW 264.7 | 19.8[6] |
Note: Data for this compound is not currently available in the public domain. The data presented is for structurally related iridoids to provide a reference for expected potency.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Anticancer Activity
The anticancer potential of natural products is often assessed by their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8][9]
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549, MCF-7) in an appropriate medium.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V conjugated to a fluorophore (FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Quantitative Data Summary for Anticancer Activity of Iridoids (Representative)
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Luzonoside A | HeLa S3 | Cytotoxicity | 3-7 |
| Luzonoside B | HeLa S3 | Cytotoxicity | 3-7 |
Note: Specific anticancer data for this compound is limited. The data provided is for related iridoid glucosides.
Cancer-Related Signaling Pathway
Caption: Modulation of the PI3K/Akt pathway by this compound.
Neuroprotective Activity
Iridoids have demonstrated neuroprotective effects in various in vitro models of neuronal damage.[13][[“]]
Protection Against Oxidative Stress-Induced Cell Death
Principle: This assay evaluates the ability of this compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is assessed using the MTT assay.
Experimental Protocol:
-
Cell Culture: Culture PC12 or SH-SY5Y cells in their respective recommended media.
-
Cell Seeding: Seed cells into a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Induction of Damage: Add H₂O₂ (e.g., 100 µM) or 6-OHDA to induce oxidative stress.
-
Incubation: Incubate for 24 hours.
-
MTT Assay: Perform the MTT assay as described in section 2.1.
-
Data Analysis: Calculate the percentage of cell viability relative to the cells treated with the neurotoxin alone.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[15][16][17][18] DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and a ROS-inducing agent as described in section 3.1.
-
DCFH-DA Staining:
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and calculate the percentage of ROS inhibition.
Quantitative Data Summary for Neuroprotective Activity of Iridoids (Representative)
| Compound | Assay | Cell Line | Effect |
| Cornel Iridoid Glycoside | Tau aggregation | Cell-free | Inhibited tau aggregation[11] |
| Geniposide | Oxygen-glucose deprivation | Hippocampal cells | Reduced neuronal cell death[19] |
Neuroprotection Signaling Pathway
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for bioactivity screening.
References
- 1. scite.ai [scite.ai]
- 2. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory pathway: Significance and symbolism [wisdomlib.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Frontiers | Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies [frontiersin.org]
- 14. consensus.app [consensus.app]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. abcam.cn [abcam.cn]
- 18. youtube.com [youtube.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of (+)-Iridodial in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stable isotope labeling of (+)-iridodial and its application in metabolic studies. This document outlines the rationale, experimental design, and detailed protocols for researchers investigating the pharmacokinetics, biotransformation, and metabolic fate of this bioactive iridoid.
Introduction
This compound is a monoterpenoid that serves as a key intermediate in the biosynthesis of a wide array of biologically active iridoids in plants and some insects.[1] Iridoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][3] Understanding the metabolic fate of this compound is crucial for the development of iridoid-based therapeutics. Stable isotope labeling is a powerful technique to trace the metabolism of compounds in vivo, providing quantitative insights into their absorption, distribution, metabolism, and excretion (ADME).[4] By replacing one or more atoms in the this compound molecule with a stable isotope, such as deuterium (B1214612) (²H or D), researchers can track the compound and its metabolites using mass spectrometry.[5]
This guide provides detailed protocols for the synthesis of deuterium-labeled this compound, its administration for in vivo metabolic studies, and the subsequent analysis of biological samples to elucidate its metabolic pathways.
Biosynthesis of this compound
The biosynthesis of this compound is a part of the broader iridoid pathway, which begins with the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These are converted to geranyl diphosphate (GPP), which is then hydrolyzed to geraniol. A series of enzymatic steps, including hydroxylation and oxidation, leads to the formation of 10-oxogeranial. The key cyclization step to form the iridoid skeleton is catalyzed by iridoid synthase (IS), which converts 10-oxogeranial to iridodial.
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled this compound (d-Iridodial)
This protocol describes a proposed method for the synthesis of deuterium-labeled this compound, adapted from the biomimetic synthesis of (±)-iridodial and general methods for deuterium labeling.
Materials:
-
10-oxocitral
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium borodeuteride (NaBD₄, 98 atom % D)
-
Formic acid (HCOOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of Deuterated Coenzyme Model: A deuterated reducing agent, analogous to a coenzyme model, is prepared by dissolving sodium borodeuteride in D₂O.
-
Reduction and Cyclization: 10-oxocitral is dissolved in a mixture of 70% aqueous formic acid in D₂O.
-
The deuterated coenzyme model solution is added dropwise to the 10-oxocitral solution at 0°C with constant stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Extraction: The reaction mixture is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield deuterium-labeled (±)-iridodial. Chiral separation can be performed using chiral HPLC to isolate the (+)-enantiomer.
Characterization: The structure and deuterium incorporation of the final product should be confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vivo Metabolic Study of d-Iridodial in a Rodent Model
This protocol outlines the procedure for an in vivo metabolic study in rats to investigate the metabolic fate of deuterium-labeled this compound.
Materials:
-
Deuterium-labeled this compound (d-Iridodial)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Metabolic cages
-
Tools for blood collection (e.g., heparinized capillary tubes)
-
Centrifuge
-
Urine and feces collection tubes
-
Solvents for sample extraction (e.g., acetonitrile (B52724), methanol)
Procedure:
-
Animal Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to food and water.
-
Dosing: Prepare a suspension of d-Iridodial in the vehicle. Administer a single oral dose (e.g., 50 mg/kg) to each rat.
-
Sample Collection:
-
Blood: Collect blood samples (approximately 200 µL) from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing. Centrifuge the blood to obtain plasma and store at -80°C.
-
Urine and Feces: Collect urine and feces at 12-hour intervals for up to 48 hours. Store samples at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Plasma: To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge. Collect the supernatant for LC-MS/MS analysis.
-
Urine: Dilute urine samples with water and centrifuge to remove any precipitates before analysis.
-
Feces: Homogenize fecal samples in methanol, sonicate, and centrifuge. Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to identify and quantify d-Iridodial and its deuterated metabolites.
Data Presentation
The following tables present hypothetical quantitative data from the in vivo metabolic study of deuterium-labeled this compound. These data are for illustrative purposes and represent expected outcomes based on the principles of drug metabolism.
Table 1: Pharmacokinetic Parameters of d-Iridodial in Rat Plasma
| Parameter | Value |
| Cₘₐₓ (ng/mL) | 1500 ± 250 |
| Tₘₐₓ (h) | 1.0 |
| AUC₀₋₂₄ (ng·h/mL) | 8500 ± 1200 |
| t₁/₂ (h) | 4.5 |
Table 2: Concentration of d-Iridodial and its Major Metabolites in Rat Plasma over Time
| Time (h) | d-Iridodial (ng/mL) | Metabolite A (oxidized) (ng/mL) | Metabolite B (glucuronide) (ng/mL) |
| 0.5 | 1200 ± 200 | 150 ± 30 | 80 ± 15 |
| 1 | 1500 ± 250 | 300 ± 50 | 200 ± 40 |
| 2 | 1100 ± 180 | 500 ± 90 | 450 ± 80 |
| 4 | 600 ± 100 | 700 ± 120 | 600 ± 100 |
| 8 | 250 ± 50 | 400 ± 70 | 350 ± 60 |
| 12 | 100 ± 20 | 150 ± 30 | 120 ± 25 |
| 24 | < 50 | < 50 | < 50 |
Table 3: Cumulative Excretion of d-Iridodial and its Metabolites in Urine and Feces (% of Administered Dose)
| Sample | Time (h) | d-Iridodial | Metabolite A | Metabolite B | Total |
| Urine | 0-12 | 2.5 ± 0.5 | 15.2 ± 2.8 | 25.8 ± 4.5 | 43.5 |
| Urine | 12-24 | 0.8 ± 0.2 | 8.5 ± 1.5 | 10.2 ± 2.0 | 19.5 |
| Urine | 24-48 | < 0.5 | 2.1 ± 0.4 | 3.5 ± 0.7 | 5.6 |
| Feces | 0-24 | 8.1 ± 1.5 | 5.5 ± 1.0 | 1.2 ± 0.3 | 14.8 |
| Feces | 24-48 | 3.2 ± 0.6 | 1.8 ± 0.4 | < 0.5 | 5.0 |
| Total Recovery | 14.6 | 33.1 | 40.7 | 88.4 |
Expected Metabolic Pathways
Based on the general metabolism of xenobiotics, this compound is expected to undergo Phase I and Phase II metabolic transformations. Phase I reactions may include oxidation, while Phase II reactions would likely involve conjugation with glucuronic acid.
Conclusion
The use of stable isotope-labeled this compound is a powerful approach to elucidate its metabolic fate. The protocols and data presented in these application notes provide a framework for researchers to design and conduct their own metabolic studies. This information will be invaluable for understanding the ADME properties of this compound and for the development of new therapeutic agents derived from this important class of natural products.
References
- 1. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomimetic synthesis of (±)-chrysomelidial, (±)-dehydroiridodial, and (±)-iridodial - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (+)-Iridodial Synthesis Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of (+)-Iridodial synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound?
A1: A common and readily available starting material for the enantioselective synthesis of this compound and other iridoids is naturally occurring (-)-citronellal.[1] This chiral starting material provides a key stereocenter for the synthesis. Other approaches may utilize different starting materials, but citronellal-based routes are well-established for constructing the iridoid skeleton.
Q2: What are the key reaction types used to construct the iridoid skeleton in this compound synthesis?
A2: The core cyclopentanoid ring of iridoids like this compound is often formed through cyclization reactions. Key strategies include organocatalytic intramolecular Michael reactions, which have been shown to be effective in the asymmetric synthesis of various iridoids.[1] Other methods may involve tandem cycloaddition reactions to build the bicyclic structure.[2] The choice of reaction often depends on the desired stereoselectivity and overall synthetic strategy.
Q3: How is the biosynthesis of iridodial (B1216469) accomplished in nature?
A3: In nature, iridodial is produced from 8-oxogeranial through a reductive cyclization reaction catalyzed by the enzyme iridoid synthase (ISY).[3][4] This enzymatic process is a key step in the biosynthesis of a large family of iridoid natural products.[5][6] Understanding this biosynthetic pathway can provide insights for developing biocatalytic or biomimetic synthetic approaches.
Troubleshooting Guides
Low Yield in Cyclization Step
Q: I am experiencing low yields during the organocatalytic intramolecular Michael reaction to form the iridoid ring. What are the potential causes and solutions?
A: Low yields in this key cyclization step can be attributed to several factors. Here are some common issues and troubleshooting suggestions:
-
Suboptimal Catalyst or Reaction Conditions: The choice of organocatalyst and additives can significantly impact the reaction's efficiency and stereoselectivity. For instance, the use of DBU as an additive with Jørgensen–Hayashi catalysts has been reported to improve stereoselectivity compared to using acetic acid.[1] It is crucial to screen different catalysts and reaction conditions, such as solvent, temperature, and reaction time.
-
Side Reactions: The aldehyde functional groups in the precursor are susceptible to side reactions, such as oxidation, reduction, or aldol (B89426) condensation. Ensure all reagents are pure and the reaction is carried out under an inert atmosphere to prevent oxidation. The temperature should be carefully controlled to minimize side reactions.
-
Poor Stereocontrol: Lack of proper stereocontrol can lead to the formation of multiple diastereomers, making purification difficult and reducing the yield of the desired this compound isomer. The choice of a suitable chiral organocatalyst is critical for achieving high enantioselectivity.
Table 1: Troubleshooting Low Cyclization Yield
| Potential Issue | Possible Cause | Recommended Solution |
| Low Conversion | Inactive or inappropriate catalyst. | Screen different organocatalysts (e.g., Jørgensen–Hayashi type). |
| Suboptimal reaction temperature. | Optimize the reaction temperature; lower temperatures may improve selectivity but require longer reaction times. | |
| Impure starting materials. | Purify the starting aldehyde ester before the cyclization step. | |
| Formation of Byproducts | Presence of oxygen or water. | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Undesired side reactions of aldehydes. | Carefully control the reaction temperature and consider using protecting groups for one of the aldehyde functionalities if feasible. | |
| Low Diastereoselectivity | Ineffective chiral catalyst or additive. | Experiment with different chiral catalysts and additives. DBU has been shown to enhance stereoselectivity in some cases.[1] |
| Racemization of stereocenters. | Analyze the product mixture to identify if racemization is occurring and adjust reaction conditions (e.g., temperature, base) accordingly. |
Difficulties in Purification
Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
A: The purification of this compound can be challenging due to its dialdehyde (B1249045) nature and potential for instability. Here are some suggested approaches:
-
Column Chromatography: Column chromatography is a standard method for purifying organic compounds.[7] For the relatively non-polar this compound, a silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is a good starting point. Careful selection of the solvent system is crucial to separate the desired product from starting materials and byproducts.
-
High-Speed Countercurrent Chromatography (HSCCC): While often used for more polar compounds like iridoid glycosides, HSCCC can be adapted for less polar molecules by selecting an appropriate two-phase solvent system.[8][9] This technique avoids irreversible adsorption onto a solid support, which can be beneficial for sensitive compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, reversed-phase preparative HPLC can be an effective, albeit more expensive, option. A suitable column (e.g., C18) and a mobile phase of acetonitrile/water or methanol/water would likely be effective.
Experimental Protocols
Conceptual Workflow for this compound Synthesis from (-)-Citronellal
References
- 1. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A divergent approach to the diastereoselective synthesis of several ant-associated iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. column-chromatography.com [column-chromatography.com]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (+)-Iridodial Extraction from Complex Matrices
Welcome to the technical support center for (+)-Iridodial extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this compound from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a successful this compound extraction?
A1: A successful initial extraction is indicated by the presence of characteristic iridoid compounds in your crude extract, which can be qualitatively assessed using Thin Layer Chromatography (TLC). When sprayed with a vanillin/HCl solution in methanol (B129727) and heated, iridoid glycosides typically produce a color reaction, which can be a useful initial check even for the aglycone this compound, though the specific color may vary.[1] A more definitive sign is the detection of a peak corresponding to the mass of this compound using analytical techniques like LC-MS.
Q2: My extraction yield of this compound is consistently low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Inappropriate Solvent Selection: this compound, as a non-glycosidic iridoid, is less polar than its glycoside counterparts. While polar solvents like methanol-water mixtures are generally advised for iridoids, the optimal ratio may differ for this compound.[2] Experimenting with a gradient of solvent polarities, from moderately polar (e.g., ethyl acetate) to polar (e.g., methanol), can help determine the most effective solvent system.
-
Inefficient Extraction Method: Traditional maceration may not be exhaustive. Advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) can significantly enhance extraction efficiency and reduce extraction times.[3][4]
-
Degradation of this compound: Iridoids can be unstable under certain conditions.[5] Avoid high temperatures and extreme pH levels during extraction and processing to prevent degradation.[6][7]
-
Incomplete Cell Lysis: Ensure the plant or biological material is finely ground to maximize the surface area for solvent penetration and extraction.
Q3: I am observing many co-extractives and interfering peaks during chromatographic analysis. How can I clean up my sample?
A3: Complex matrices are rich in co-extractives that can interfere with the analysis and purification of this compound. Effective cleanup strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for sample cleanup. For a compound of intermediate polarity like this compound, a normal-phase sorbent (like silica) or a reversed-phase sorbent (like C18) can be used. A stepwise elution with solvents of increasing polarity will help in separating this compound from more polar or non-polar impurities.
-
Liquid-Liquid Extraction (LLE): Partitioning your crude extract between two immiscible solvents (e.g., ethyl acetate (B1210297) and water) can effectively separate compounds based on their polarity.
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, consider using MIPs designed to specifically bind this compound, thus removing it from a complex mixture with high specificity.[8][9]
Q4: this compound appears to be degrading during solvent evaporation. What precautions should I take?
A4: The dialdehyde (B1249045) functional groups in this compound can be sensitive to heat. To minimize degradation during solvent removal:
-
Use a Rotary Evaporator under Reduced Pressure: This allows for solvent evaporation at a lower temperature.
-
Maintain a Low-Temperature Water Bath: Keep the water bath temperature below 40°C.
-
Avoid Complete Dryness: Evaporate the solvent until a thick residue is obtained, and then use a stream of inert gas (like nitrogen) to gently remove the remaining solvent.
-
Store Properly: Store the purified compound and extracts at low temperatures (e.g., -20°C) in the dark to prevent degradation.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Detected in Crude Extract | Inefficient extraction solvent. | Optimize the solvent system. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and their mixtures). For iridoids, methanol-water mixtures (e.g., 60-85% methanol) are often effective.[2][6] |
| Degradation during extraction. | Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) at a controlled temperature or supercritical fluid extraction (SFE) with CO2.[11][12] Avoid prolonged exposure to high temperatures. | |
| Insufficient sample grinding. | Ensure the matrix is finely powdered to maximize the surface area for solvent interaction. | |
| Poor Resolution in HPLC/UPLC Analysis | Co-eluting impurities. | Implement a sample cleanup step before analysis using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Inappropriate column or mobile phase. | Optimize the chromatographic conditions. For a moderately polar compound like this compound, a C18 column is a good starting point. Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH. | |
| Column Clogging During Purification | Presence of particulate matter or precipitated compounds. | Filter the sample through a 0.22 or 0.45 µm filter before injecting it into the chromatography system. |
| High sample viscosity. | Dilute the sample or pre-treat it to remove high molecular weight compounds like proteins or polysaccharides. | |
| Inconsistent Extraction Yields Between Batches | Variability in the raw material. | Standardize the collection and pre-processing of the source material. |
| Inconsistent extraction parameters. | Strictly control extraction parameters such as time, temperature, and solvent-to-sample ratio.[3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 10 g of the powdered material and place it in a 250 mL flask.
-
Add 100 mL of 80% methanol in water (v/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.[6]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the residue twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Crude Extract
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the mobile phase used for HPLC analysis (e.g., 50% methanol in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Elution: Elute the this compound and other moderately polar compounds with 5 mL of methanol. Collect this fraction.
-
Analysis: Analyze the eluted fraction by HPLC or LC-MS.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of five high-purity iridoid glycosides from Gardenia jasminoides Eills by molecularly imprinted solid-phase extraction integrated with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growing Trends in the Efficient and Selective Extraction of Compounds in Complex Matrices Using Molecularly Imprinted Polymers and Their Relevance to Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of aucubin from seeds of Eucommia ulmoides Oliv. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing (+)-Iridodial in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Iridodial. The information herein is designed to help you anticipate and address stability challenges in aqueous solutions during your experiments.
Troubleshooting Unstable this compound Solutions
Issue: You are observing a rapid loss of this compound concentration in your aqueous solution, leading to inconsistent experimental results.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| pH-Mediated Degradation | Iridoids can be unstable in both acidic and alkaline conditions.[1] The dialdehyde (B1249045) nature of this compound makes it susceptible to various pH-dependent reactions. | Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration of this compound over time. Identify the pH at which the compound is most stable. |
| Temperature-Induced Degradation | Elevated temperatures can accelerate the degradation of many organic compounds, including iridoids.[1] | Prepare fresh solutions before each experiment and store them at low temperatures (e.g., 2-8°C) when not in use. Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization. |
| Oxidative Degradation | Aldehyd functional groups are prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions. | Degas your aqueous solvent before preparing the solution. Consider adding antioxidants (e.g., ascorbic acid, BHT) to your solution, ensuring they do not interfere with your downstream applications. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. | Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Solvent Impurities | Trace impurities in the water or co-solvents (e.g., metal ions, acidic or basic contaminants) can catalyze degradation. | Use high-purity water (e.g., HPLC-grade, Milli-Q) and analytical grade co-solvents for all your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?
A1: While specific public data on the stability of this compound is limited, as a non-glycosidic iridoid with two aldehyde groups, it is expected to have limited stability in aqueous solutions.[2][3] Aldehydes are generally reactive and can undergo various reactions in water, such as hydration, oxidation, and aldol (B89426) reactions, which can be influenced by pH, temperature, and light. It is crucial to experimentally determine the stability under your specific conditions.
Q2: My chromatogram shows the appearance of new peaks over time when analyzing my this compound solution. What could these be?
A2: The new peaks likely represent degradation products of this compound. Given its dialdehyde structure, potential degradation pathways in aqueous solution could include oxidation to the corresponding carboxylic acids, or intramolecular cyclization reactions. To identify these products, techniques like LC-MS or GC-MS can be employed. A forced degradation study can help to intentionally generate and identify these potential degradants.
Q3: What are the ideal storage conditions for a stock solution of this compound in an aqueous buffer?
A3: Based on general principles for stabilizing aldehydes and other iridoids, the following conditions are recommended:
-
Temperature: Store at 2-8°C for short-term storage (days) and at -20°C or -80°C for long-term storage (weeks to months).
-
pH: Use a slightly acidic buffer (e.g., pH 4-6), as this range is often found to be optimal for the stability of other iridoids.[4] However, the optimal pH should be determined experimentally.
-
Light: Protect from light by using amber vials or by wrapping the container.
-
Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q4: Can I use co-solvents to improve the stability of this compound?
A4: Yes, using co-solvents can sometimes improve stability by reducing the activity of water. Common co-solvents like ethanol, methanol (B129727), or DMSO could be tested. However, you must ensure the co-solvent is compatible with your experimental system and does not interfere with your assays. When preparing a stock solution, dissolving this compound in a pure, anhydrous organic solvent like DMSO and then diluting it into your aqueous buffer just before the experiment can minimize its time in the aqueous environment.
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. The pH with the slowest degradation rate is the most optimal.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish degradation pathways for this compound.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a 1:1 mixture of acetonitrile (B52724) and water at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the solution to the following stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 30 minutes.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B) for a specified duration.
-
-
Neutralization: After exposure, neutralize the acidic and basic solutions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an LC-MS method to identify and characterize the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound in aqueous solution.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in GC-MS analysis of (+)-Iridodial
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (+)-Iridodial, with a focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
In an ideal GC-MS analysis, chromatographic peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] For a polar compound like this compound, which contains aldehyde functional groups, this is a common issue.[2][3] Peak tailing is problematic because it can lead to:
-
Reduced resolution between adjacent peaks.[4]
-
Inaccurate peak integration, which compromises quantitative accuracy and reproducibility.[1][4]
-
A decrease in overall analytical sensitivity.
A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.5 is a clear indicator that troubleshooting is necessary.[4]
Q2: How can I diagnose the cause of peak tailing for this compound?
A systematic approach is the most effective way to identify the root cause. A key first step is to observe the chromatogram closely:
-
If all peaks are tailing: The issue is likely physical or mechanical, affecting all compounds indiscriminately.[5][6][7] This could be related to improper column installation, a leak, or dead volume in the system.[8]
-
If only this compound and other polar compound peaks are tailing: The problem is likely due to chemical interactions (adsorption) between the polar analytes and active sites within the GC system.[5][6][9]
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for GC-MS peak tailing.
Q3: What are the most common causes of peak tailing for polar analytes like this compound and how do I fix them?
The primary causes are typically related to active sites within the system that interact with the polar aldehyde groups of this compound.[10][11]
Guide 1: Addressing System Activity
Q: My this compound peak is tailing, but my non-polar standards look fine. What should I do first?
A: This strongly suggests interaction with active sites.[9] Start with the most common sources of activity: the inlet liner and the front of the column.
Troubleshooting Steps:
-
Inlet Maintenance: The inlet is a high-temperature zone where contamination can build up. Replace the inlet liner and septum.[1] Use a deactivated liner, possibly with glass wool, to trap non-volatile residues.[12]
-
Column Trimming: Active sites can develop on the head of the column due to the accumulation of non-volatile sample matrix components. Trimming 10-20 cm from the front of the column can remove this contaminated section.[4][13]
-
Use a Guard Column: A guard column can be installed before the analytical column to trap contaminants, protecting the analytical column.[12]
Caption: Interaction of polar analytes with active sites.
Guide 2: Optimizing GC Method Parameters
Q: I've performed system maintenance, but peak tailing persists. Could my method be the issue?
A: Yes, sub-optimal GC parameters can contribute to peak tailing.
Troubleshooting Steps:
-
Increase Inlet Temperature: A low inlet temperature can cause slow or incomplete vaporization of this compound, leading to band broadening and tailing.[14] Ensure the temperature is sufficient for rapid vaporization without causing thermal degradation.
-
Check for Cold Spots: Ensure heated zones, like the transfer line to the MS, are at an appropriate temperature (typically at or above the final oven temperature) to prevent condensation.[1]
-
Optimize Oven Temperature Program: If the initial oven temperature is too high, it can prevent proper focusing of the analyte on the column, especially in splitless injection.[4] Conversely, the temperature ramp must be fast enough to ensure the compound moves through the column efficiently.
-
Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the column, increasing the chance for interactions with active sites.[8] Ensure your flow rate is optimal for your column dimensions.
Frequently Asked Questions (FAQs)
Q: Could my choice of GC column be causing the peak tailing?
A: Yes. For a polar analyte like this compound, the stationary phase of the column is critical.[15]
-
Phase Polarity: Using a column with a polarity that does not match the analyte can lead to poor peak shape. A mid-polarity column (e.g., a "624" or "1701" type phase) is often a good starting point for moderately polar compounds.[16] Using a highly inert "wax" type column (polyethylene glycol) is also an excellent option for polar compounds like aldehydes.[17]
-
Column Bleed and Degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded, creating active sites.[14] In this case, the column will need to be replaced.[1]
Q: Would derivatization help improve the peak shape of this compound?
A: Absolutely. Derivatization is a common and highly effective strategy for improving the chromatography of polar compounds containing active hydrogens, like aldehydes.[18] By converting the polar aldehyde group to a less polar, more volatile derivative, you can significantly reduce tailing.[19] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[20][21]
Q: Can my injection technique or sample preparation cause peak tailing?
A: Yes.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting, but in some cases, it can also contribute to tailing.[22][23] Try diluting your sample.
-
Sample Solvent: The choice of solvent can impact peak shape. If the solvent is not compatible with the stationary phase, it can cause issues.[10] The initial oven temperature should also be set appropriately relative to the solvent's boiling point (typically 20°C below) to ensure good peak focusing.[4][8]
-
Sample Matrix: Complex sample matrices can leave non-volatile residues in the inlet and on the column, creating active sites.[13] Consider additional sample cleanup steps if you are working with complex extracts.
Quantitative Data Summary
The effectiveness of troubleshooting steps can be quantitatively measured by the Asymmetry Factor (As) . The table below provides an illustrative example of how these interventions can improve peak shape for this compound.
| Condition | Asymmetry Factor (As) of this compound Peak | Observation |
| Initial Analysis | 2.1 | Severe Tailing |
| After Inlet Maintenance | 1.7 | Moderate Tailing |
| After Column Trim (15 cm) | 1.4 | Minor Tailing |
| After Derivatization (PFBHA) | 1.1 | Symmetrical Peak |
Note: This table is a representative example to illustrate the effects of troubleshooting and does not represent actual experimental data.
Key Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
-
Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., below 40°C).
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Remove Column: Carefully lower the oven ramp and disconnect the analytical column from the inlet.
-
Replace Septum: Unscrew the septum nut. Remove the old septum using forceps and replace it with a new one. Do not overtighten the nut.
-
Replace Liner: Unscrew the inlet retaining nut. Carefully remove the O-ring and then the liner using forceps. Insert a new, deactivated liner and replace the O-ring.
-
Reassemble: Reassemble the inlet and reinstall the column.
-
Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum and inlet nuts.
-
Condition: Condition the system by baking the inlet at a high temperature for a short period to remove any contaminants.
Protocol 2: Derivatization of this compound with PFBHA
This protocol is a general guideline and should be optimized for your specific sample and concentration.
-
Sample Preparation: Prepare a solution of your this compound-containing sample or standard in a suitable solvent (e.g., ethyl acetate) in a 2 mL autosampler vial.
-
Reagent Preparation: Prepare a solution of PFBHA hydrochloride (e.g., 10 mg/mL) in a suitable buffer or water.
-
Reaction: Add an aliquot of the PFBHA solution to your sample vial. The molar excess of the reagent should be optimized.
-
Incubation: Cap the vial and heat at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to allow the derivatization reaction to complete.[21]
-
Extraction (if necessary): After cooling, the derivative may need to be extracted into a non-polar solvent like hexane (B92381) if the reaction was performed in an aqueous matrix.
-
Analysis: Inject an aliquot of the final solution into the GC-MS. The resulting oxime derivative will be less polar and more volatile than the original aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Iridodial|Iridoid Synthase Product [benchchem.com]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Restek - Blog [restek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. trajanscimed.com [trajanscimed.com]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 23. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Optimization of Iridoid Synthase for (+)-Iridodial Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on the optimization of iridoid synthase (ISY) activity for the production of (+)-iridodial.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Iridoid Synthase (ISY) in the biosynthesis of this compound?
A1: Iridoid synthase is a key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold.[1][2] This reaction produces an unstable intermediate, 8-oxocitronellyl enol, which then spontaneously cyclizes to form nepetalactol, a precursor to all iridoids, and its open-chain isomer, iridodial.[3][4]
Q2: My ISY enzyme is expressed but shows low or no activity. What are the potential causes?
A2: Low or no enzymatic activity can stem from several factors:
-
Improper Protein Folding: Expression at high temperatures (e.g., 37°C) can lead to misfolded, inactive protein. Lowering the induction temperature to 18-25°C for a longer period (16-24 hours) can improve proper folding.[5]
-
Cofactor Limitation: ISY requires NADPH as a cofactor for its reductive activity.[4][5] Ensure that NADPH is included in your assay buffer at a sufficient concentration (typically 200-500 µM).[4]
-
Substrate Quality: The substrate, 8-oxogeranial, can be unstable. Ensure its purity and proper storage.
-
Assay Conditions: The pH and temperature of the assay buffer can significantly impact enzyme activity. A common assay buffer is 50 mM MOPS at pH 7.0.[5]
Q3: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?
A3: A common issue with ISY is its substrate promiscuity, which can lead to the formation of undesired byproducts.[3] One major byproduct is citronellol (B86348).[3] This can occur if ISY reduces geranial, an oxidation product of geraniol, to citronellal, which is then converted to citronellol by endogenous alcohol dehydrogenases in the expression host.[3] In yeast expression systems, endogenous 'ene'-reductases can also lead to the formation of saturated shunt products.[6][7][8] To minimize byproducts, consider the following:
-
Protein Engineering: Directed evolution or site-directed mutagenesis can be employed to improve the substrate preference of ISY for 8-oxogeranial.[3]
-
Host Strain Engineering: In host organisms like Saccharomyces cerevisiae, deleting genes responsible for byproduct formation (e.g., genes involved in α,β-unsaturated carbonyl metabolism) can significantly increase the selectivity for the desired iridoid product.[6][7]
Q4: How can I accurately quantify the production of this compound and other related compounds?
A4: Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of ISY reaction products.[1] The reaction products are typically extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) before analysis.[1][5] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are also powerful techniques for quantifying iridoids and their intermediates.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no ISY expression | Inefficient induction of protein expression. | Optimize IPTG concentration (0.1-1 mM) and induction time/temperature.[5] Ensure the expression plasmid is correct and the E. coli strain is suitable for recombinant protein expression.[5] |
| Protein degradation. | Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C.[5] | |
| Low this compound yield | Sub-optimal enzyme assay conditions. | Perform a pH and temperature optimization for your specific ISY enzyme. |
| Insufficient cofactor (NADPH). | Increase NADPH concentration in the assay buffer.[4] | |
| Enzyme inhibition. | Ensure purity of the substrate and other reaction components. | |
| Inconsistent results | Instability of 8-oxogeranial. | Prepare fresh substrate solutions for each experiment and store the stock solution appropriately. |
| Degradation of iridoid products. | Iridoid glycosides can be sensitive to pH and temperature.[9] Analyze samples promptly after the reaction. | |
| Peak tailing or poor resolution in HPLC | Inappropriate mobile phase pH. | Adjust the mobile phase pH to suppress the ionization of the iridoid compounds.[10] |
| Column overload. | Reduce the injection volume or dilute the sample.[10] | |
| Column contamination. | Wash the column with a strong solvent.[10] |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for In Vitro Iridoid Synthase Assay
| Parameter | Value | Reference |
| Buffer | 50 mM MOPS or Tris-Cl/phosphate buffer | [4][5] |
| pH | 7.0 - 7.5 | [4][5] |
| Temperature | 30 - 37 °C | [4] |
| Substrate (8-oxogeranial) | 100 - 200 µM | [1][4] |
| Cofactor (NADPH) | 200 - 500 µM | [4] |
| Purified ISY Protein | 1 - 20 µg | [4][5] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Iridoid Synthase (ISY) in E. coli
-
Gene Cloning: Amplify the open reading frame of the ISY gene and clone it into an E. coli expression vector, such as the pET series with a His-tag.[4]
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).[4][5]
-
Expression:
-
Inoculate a starter culture and grow overnight at 37°C.[5]
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.[5]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[5]
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.[5]
-
-
Cell Lysis:
-
Purification:
-
Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA column.[4][5]
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).[5]
-
Elute the purified protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).[1][5]
-
Protocol 2: In Vitro Enzyme Assay for Iridoid Synthase (ISY) Activity
-
Reaction Setup:
-
In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS, pH 7.0), NADPH (final concentration ~200 µM), and the purified ISY protein (1-5 µg).[5]
-
-
Initiate Reaction:
-
Start the reaction by adding the substrate, 8-oxogeranial.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate.[5]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase for analysis.
-
-
Product Analysis:
-
Analyze the extracted products by GC-MS.[1]
-
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for ISY production and activity assay.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Engineering the biocatalytic selectivity of iridoid production in Saccharomyces cerevisiae [escholarship.org]
- 7. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Strategies for purifying (+)-Iridodial from isomeric impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (+)-Iridodial from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found with this compound?
A1: this compound is a monoterpene that can exist as a mixture of several diastereomers. The most common isomeric impurities are stereoisomers that differ in the spatial arrangement of substituents. These can include cis-trans, trans-trans, and trans-cis isomers, arising from the stereochemistry at the ring fusion and the orientation of the functional groups.
Q2: What are the primary analytical methods to identify and quantify the isomeric purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both separating and identifying iridodial (B1216469) isomers. Chiral GC columns can provide excellent resolution of the different stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for distinguishing between isomers by analyzing the differences in chemical shifts and coupling constants of the protons and carbons in each isomer.[1][2]
Q3: Which preparative chromatographic techniques are most suitable for purifying this compound from its isomers?
A3: Several preparative chromatographic techniques can be employed, with the choice depending on the scale of purification, required purity, and available equipment. The most common and effective methods include:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution for separating closely related isomers.[3][4][5]
-
Supercritical Fluid Chromatography (SFC): A greener alternative to Prep-HPLC that often provides excellent selectivity for stereoisomers and allows for faster separations.[2]
-
Flash Column Chromatography: A cost-effective method suitable for larger scale purifications, though it may offer lower resolution than Prep-HPLC or SFC.[6][7][8]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing sample adsorption and degradation.[1][9][10]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: Poor or No Separation of Isomers
Symptoms:
-
Co-elution of isomers as a single peak.
-
Broad, overlapping peaks with poor resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | The selectivity of the stationary phase is crucial for separating diastereomers. For HPLC and SFC, screen different types of columns. Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), often provide the necessary selectivity. For flash chromatography, standard silica (B1680970) gel can be effective, but optimization of the mobile phase is critical.[11] |
| Suboptimal Mobile Phase | The mobile phase composition directly influences the separation. For normal-phase chromatography (common for iridoids), systematically vary the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297), isopropanol). Small additions of a third solvent can sometimes significantly improve selectivity.[11] For reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase composition. |
| Column Overloading | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the sample concentration or the injection volume. As a general guideline for flash chromatography, the sample-to-silica ratio should be between 1:50 and 1:100 by weight.[11] |
| Incorrect Flow Rate | A flow rate that is too high can decrease resolution. Optimize the flow rate to balance separation efficiency and analysis time. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a trailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | The aldehyde and hydroxyl groups in iridodial can interact with active sites (e.g., silanol (B1196071) groups) on silica-based stationary phases, leading to tailing. For HPLC, use an end-capped column. For flash chromatography, consider deactivating the silica gel by adding a small amount of a modifier like triethylamine (B128534) to the mobile phase.[6] |
| Column Contamination | Buildup of impurities on the column can cause peak distortion. Use a guard column to protect the main column and flush the column with a strong solvent if contamination is suspected.[4] |
| Sample Overload | As with poor resolution, injecting too much sample can cause peak tailing. Reduce the amount of sample loaded onto the column. |
Issue 3: Low Yield of Purified this compound
Symptoms:
-
Recovery of the target isomer is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Degradation on Stationary Phase | Iridoids can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause degradation. Consider using deactivated silica gel or an alternative stationary phase like alumina.[11] |
| Irreversible Adsorption | The polar nature of iridodials can lead to irreversible adsorption on the stationary phase. If this is suspected, HSCCC is a good alternative as it is a liquid-liquid technique without a solid support.[1] |
| Suboptimal Fraction Collection | The collection window for the target peak may be too narrow or incorrectly timed. Use a fraction collector with peak detection and analyze small fractions by TLC or analytical HPLC to ensure accurate collection. |
Data Presentation
The following table summarizes representative quantitative data for the preparative separation of iridoids. Note that specific values for this compound will depend on the exact experimental conditions.
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Purity Achieved | Yield/Recovery | Reference |
| Prep-HPLC | C18 | Methanol/Water with 0.1% Phosphoric Acid (gradient) | >95% | Not specified | [5] |
| HSCCC | Not applicable | Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v) | 92.3% - 96.3% | 7.9% - 13.1% from crude extract | [1] |
| Flash Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate (gradient) | >95% (for nepetalactone) | High (not quantified) | [11] |
| SFC | 2-Ethylpyridine | CO₂/Methanol (isocratic) | >99% | High (not quantified) | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the purification of this compound. These are starting points and may require optimization for your specific sample and equipment.
Protocol 1: Preparative HPLC Separation of this compound Isomers
This protocol is adapted from methods used for the separation of similar non-glycosidic iridoids like nepetalactone.
1. Sample Preparation:
- Dissolve the crude this compound mixture in the initial mobile phase at a concentration of 10-50 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- Column: A chiral stationary phase column is recommended for optimal separation of diastereomers. A good starting point is a polysaccharide-based column (e.g., Chiralpak series). Alternatively, a high-resolution silica or C18 column can be screened.
- Mobile Phase: For normal phase chromatography on a chiral or silica column, use a mixture of hexane and a polar modifier such as isopropanol (B130326) or ethanol. A typical starting gradient could be 98:2 hexane:isopropanol, gradually increasing the isopropanol percentage.
- Flow Rate: For a preparative column (e.g., 20 mm ID), a typical flow rate is 10-20 mL/min.
- Detection: UV detection at a wavelength where iridodials absorb (typically around 230-240 nm).
- Fraction Collection: Use an automated fraction collector triggered by peak detection.
3. Post-Purification:
- Analyze the collected fractions using analytical HPLC or GC-MS to determine their purity.
- Combine the fractions containing the pure this compound.
- Remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Flash Column Chromatography
1. Sample Preparation:
- Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the initial mobile phase.
2. Column Preparation:
- Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 100% hexane).
- Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.
3. Chromatographic Separation:
- Carefully load the sample onto the top of the silica gel bed.
- Begin elution with a low-polarity mobile phase (e.g., 2-5% ethyl acetate in hexane).
- Gradually increase the polarity of the mobile phase (gradient elution) to elute the isomers. The optimal gradient should be determined by preliminary TLC analysis.
- Collect fractions and monitor their composition by TLC.
4. Isolation:
- Combine the fractions containing the pure this compound isomer.
- Evaporate the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound from isomeric impurities.
Caption: Troubleshooting workflow for poor separation of this compound isomers.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. santaisci.com [santaisci.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Addressing byproduct formation in (+)-Iridodial synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the chemical synthesis of (+)-Iridodial.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed during the synthesis of this compound?
A1: During the chemical synthesis of this compound, particularly when starting from precursors like citronellal (B1669106), several classes of byproducts can be encountered. These often include unreacted starting materials, intermediates from incomplete cyclization, and stereoisomers of the final product. Over-oxidation or reduction of the aldehyde functionalities can also lead to undesired side products. In enzymatic syntheses, byproducts such as citronellol (B86348) can arise from the promiscuity of enzymes like iridoid synthase (ISY).
Q2: How does the cyclization strategy impact byproduct formation?
A2: The choice of cyclization strategy is critical in determining the product and byproduct profile. Strategies such as intramolecular Michael additions or Diels-Alder reactions are employed. The efficiency and stereoselectivity of these reactions are highly dependent on the catalyst, solvent, and temperature, all of which can influence the formation of diastereomeric byproducts or constitutional isomers.
Q3: Can reaction conditions be optimized to minimize byproduct formation?
A3: Yes, optimizing reaction conditions is key to minimizing byproducts. Key parameters to consider include temperature, reaction time, and the rate of reagent addition. For instance, slow addition of reagents can help maintain low concentrations of reactive intermediates, thereby reducing the likelihood of side reactions. Temperature control is crucial as some side reactions, like retro-aldol, may be favored at higher temperatures.
Q4: What are the recommended methods for purifying this compound from the reaction mixture?
A4: Purification of this compound typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method. For more challenging separations of closely related byproducts, techniques like preparative high-performance liquid chromatography (HPLC) or high-speed countercurrent chromatography (HSCCC) may be employed.
Q5: How can I confirm the identity of byproducts in my reaction mixture?
A5: Byproduct identification is typically achieved using a combination of analytical techniques. Thin-layer chromatography (TLC) can provide an initial assessment of the mixture's complexity. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable. Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for separating and identifying volatile byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material
This issue is often encountered when the reaction has not gone to completion.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC-MS at regular intervals to determine the optimal reaction time. | Increased conversion of starting material to product. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for product formation and potential byproduct increase. | Enhanced reaction rate and improved yield. |
| Catalyst Inactivity | Ensure the catalyst is fresh and active. If using a solid-supported catalyst, ensure it has not been poisoned. Consider using a higher catalyst loading. | Improved reaction kinetics and higher product yield. |
| Poor Reagent Quality | Use freshly distilled or purified reagents and ensure solvents are anhydrous, as required by the reaction. | Reduced side reactions and increased yield of the desired product. |
Issue 2: Formation of Stereoisomeric Byproducts
The presence of diastereomers or epimers of this compound can be a significant challenge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-Stereoselective Cyclization | Optimize the chiral catalyst or auxiliary used in the key cyclization step. Screen different solvents and temperatures to enhance diastereoselectivity. | Increased diastereomeric excess (d.e.) of the desired this compound isomer. |
| Epimerization under Reaction Conditions | If the product is prone to epimerization, consider running the reaction at a lower temperature or for a shorter duration. The choice of base or acid can also be critical. | Reduced formation of the undesired epimer. |
| Equilibration during Workup or Purification | Use mild workup conditions (e.g., buffered aqueous solutions). During purification, avoid prolonged exposure to silica gel, which can be acidic and cause isomerization. Consider using deactivated silica or an alternative stationary phase. | Preservation of the desired stereoisomer during isolation. |
Issue 3: Presence of Over-Oxidized or Over-Reduced Byproducts
These byproducts arise from undesired reactions of the aldehyde functional groups.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Oxidizing or Reducing Agents | Select milder and more selective reagents for the oxidation or reduction steps. For example, use PCC or DMP for oxidation of alcohols to aldehydes, and NaBH4 or DIBAL-H for controlled reductions. | Minimized formation of carboxylic acids or alcohols as byproducts. |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of the oxidizing or reducing agent. Use of a slight excess may be necessary, but a large excess should be avoided. | Reduced incidence of over-oxidation or over-reduction. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product. | Prevention of the formation of undesired oxidation or reduction byproducts. |
Experimental Protocols
Representative Protocol for this compound Synthesis via Intramolecular Aldol Condensation
This protocol is a generalized representation and may require optimization for specific substrates and scales.
-
Oxidation of Citronellol to Citronellal:
-
Dissolve citronellol (1 equivalent) in dichloromethane (B109758) (DCM).
-
Add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain crude citronellal.
-
-
Intramolecular Aldol Cyclization:
-
Dissolve the crude citronellal in a suitable solvent (e.g., methanol (B129727) or THF).
-
Cool the solution to 0 °C and add a catalytic amount of a base (e.g., sodium methoxide (B1231860) or L-proline for asymmetric cyclization).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC for the formation of iridodial.
-
Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure.
-
Visualizations
Caption: Potential pathways for byproduct formation during this compound synthesis.
Technical Support Center: Enhancing (+)-Iridodial Production in Saccharomyces cerevisiae
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the heterologous production of (+)-Iridodial in Saccharomyces cerevisiae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic heterologous pathway required to produce this compound precursors in S. cerevisiae?
A1: The biosynthesis of the iridoid scaffold, leading to nepetalactol (a precursor to this compound), requires the expression of four key enzymes from plant sources. The pathway starts from the native yeast metabolite geranyl diphosphate (B83284) (GPP).[1]
-
Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol. This step also requires the co-expression of a cytochrome P450 reductase (CPR).[1][2]
-
Geraniol Oxidoreductase (GOR): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.[1]
-
Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol.[1]
Q2: Why is my this compound precursor yield very low, despite expressing all the necessary enzymes?
A2: Low yields are a common challenge and can stem from several bottlenecks:
-
Limited Precursor Supply: S. cerevisiae naturally has a very small pool of the precursor GPP, as it is efficiently converted to farnesyl diphosphate (FPP) for sterol biosynthesis.[1][3]
-
Poor G8H Activity: The G8H enzyme is often a major rate-limiting step due to low catalytic activity and poor expression in yeast.[1][3][4]
-
Formation of Shunt Products: Endogenous yeast enzymes can divert pathway intermediates into non-productive side products, reducing the overall flux towards iridoids.[1][5]
-
Cofactor Imbalance: The pathway requires significant amounts of NADPH for the G8H/CPR complex and the ISY enzyme. Insufficient NADPH regeneration can limit the overall rate.[2]
Q3: What are "shunt products" and how do they affect my experiment?
A3: Shunt products are undesired side-products formed when endogenous yeast enzymes act on the intermediates of your heterologous pathway.[1] In iridoid biosynthesis, key shunt reactions include:
-
The reduction of α,β-unsaturated carbonyls in intermediates like 8-oxogeranial by yeast's "Old Yellow Enzymes" (OYEs).
-
The reduction of aldehyde groups by various alcohol dehydrogenases (ADHs).[1][2] These reactions result in a non-recoverable loss of carbon from the desired pathway, which severely limits the final yield of this compound precursors.[5]
Troubleshooting Guide
This guide addresses specific problems you might encounter and provides actionable solutions.
Problem 1: Low Precursor (Geraniol/8-hydroxygeraniol) Titer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient GPP Supply | Engineer the native farnesyl diphosphate synthase (ERG20) to have a higher GPP-to-FPP release ratio. Site-directed mutagenesis of key residues can alter its product specificity.[6] | Increased availability of GPP for the geraniol synthase, boosting geraniol production. |
| Overexpress a heterologous GPP synthase.[7] | Directs more carbon flux from IPP and DMAPP towards GPP. | |
| Compartmentalize the early pathway enzymes (e.g., GES) to the mitochondria.[8] | Protects the GPP pool from being consumed by the cytosolic ergosterol (B1671047) pathway.[8] A 6-fold increase in geraniol production has been reported with this strategy.[8] | |
| Poor G8H/CPR Activity | Co-express a compatible Cytochrome P450 Reductase (CPR), preferably from a plant source. The native yeast CPR is often inefficient with plant P450s.[9] | Improved electron transfer to G8H, leading to higher hydroxylation activity. |
| Screen G8H enzymes from different plant species. Homologs can have significantly different activities when expressed in yeast.[4] | Identification of a more robust G8H variant for your system. | |
| Engineer the N-terminus of the G8H enzyme, as this region is important for its cellular activity and localization.[4] | Enhanced G8H stability and function. | |
| Fuse the G8H and CPR proteins with a flexible linker.[10] | Covalently linking the enzymes can improve the efficiency of electron transfer. | |
| Engineer the endoplasmic reticulum (ER) by overexpressing factors like INO2 or ICE2 to expand the ER and stabilize CPR.[10][11] | Increased ER membrane space can better accommodate P450s, and ICE2 overexpression has been shown to stabilize CPR levels.[11] | |
| Insufficient NADPH Cofactor | Overexpress genes in the pentose (B10789219) phosphate (B84403) pathway (e.g., ZWF1) or other NADPH-generating enzymes. | Increased intracellular NADPH pool to support the high demands of the G8H/CPR complex and ISY.[2] |
Problem 2: High Accumulation of Unwanted Byproducts (Shunt Products)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Endogenous 'ene'-reduction | Create knockout strains for yeast's "Old Yellow Enzymes," specifically OYE2 and OYE3.[1] | Elimination of the primary route for the reduction of α,β-unsaturated bonds in pathway intermediates.[1] |
| Non-productive reduction by ADHs | Delete genes encoding promiscuous alcohol dehydrogenases, such as ADH6 and ARI1, which have been shown to reduce pathway intermediates.[2] | Prevents the conversion of desired aldehydes back to alcohols, increasing selectivity. |
| Combined Shunt Pathways | Systematically delete multiple genes involved in α,β-unsaturated carbonyl metabolism. | A 5.2-fold increase in the biocatalytic selectivity of the desired iridoid over reduced shunt products was achieved by deleting five such genes.[5] |
Quantitative Data Summary
The following tables summarize reported improvements in yield and selectivity from various metabolic engineering strategies.
Table 1: Strategies to Improve 8-hydroxygeraniol Production
| Strategy | Host Strain Background | Fold Improvement | Final Titer | Reference |
| Deletion of ADH6 and ARI1 | Engineered geraniol-producing strain | ~1.5-fold | 238.9 mg/L (shake flask) | [2] |
| Fed-batch Fermentation with Engineered Strain | Strain with optimized G8H/CPR, ER engineering, and shunt deletions | - | >1.0 g/L | [2][12] |
| Mitochondrial Compartmentalization | Integrated geraniol pathway | - | 227 mg/L (fed-batch) | [8] |
Table 2: Strategies to Reduce Shunt Product Formation
| Strategy | Measurement | Improvement | Reference |
| Deletion of 5 genes in α,β-unsaturated carbonyl metabolism | Biocatalytic Selectivity (Iridoid vs. Shunt Product) | 5.2-fold increase | [5] |
| Deletion of OYE2 and OYE3 | Relative Shunt Product Titer | Elimination of 'ene'-reduction shunt pathway | [1] |
Experimental Protocols
Protocol 1: Gene Deletion using CRISPR/Cas9
This protocol provides a general workflow for deleting endogenous yeast genes (e.g., OYE2, ADH6) that interfere with the iridoid pathway.
-
gRNA Design: Design a 20-bp guide RNA (gRNA) specific to the coding sequence of the target gene. Use online tools to minimize off-target effects.
-
Plasmid Construction: Clone the designed gRNA into a Cas9-expressing yeast plasmid (e.g., a pCRCT-based vector).[1]
-
Donor DNA Preparation: Prepare a donor DNA template for homologous recombination. This can be a short (90-120 bp) double-stranded DNA oligo containing sequences homologous to the regions immediately upstream and downstream of the target gene's open reading frame.
-
Yeast Transformation: Co-transform the Cas9/gRNA plasmid and the donor DNA into your S. cerevisiae production strain using the lithium acetate/PEG method.
-
Selection and Screening: Plate the transformed cells on selective media (e.g., SC-Ura for a URA3-marked plasmid).
-
Verification: Screen colonies by colony PCR using primers that flank the target gene locus. A successful deletion will result in a smaller PCR product compared to the wild-type locus. Confirm the deletion by Sanger sequencing.
Protocol 2: Whole-Cell Bioconversion Assay
This assay is used to test the efficiency of the later steps of the pathway by feeding an intermediate substrate.
-
Strain Cultivation: Grow the engineered yeast strain (e.g., expressing GOR and ISY) in 5 mL of appropriate selective media for 48-72 hours at 30°C with shaking.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation (e.g., 3000 x g for 5 min). Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Resuspend the cells in the same buffer to a desired optical density (e.g., OD₆₀₀ of 10).
-
Bioconversion Reaction: Add the substrate (e.g., 8-hydroxygeraniol) to the cell suspension to a final concentration of ~1 mM.
-
Incubation: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
-
Extraction: Extract the products from the culture supernatant. Add an equal volume of an organic solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase for substrates and products using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Caption: Heterologous biosynthetic pathway for nepetalactol production in yeast.
Caption: Troubleshooting workflow for low this compound precursor yield.
References
- 1. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Engineering to Enhance 8-Hydroxygeraniol Production in Yeast. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering the biocatalytic selectivity of iridoid production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances on Feasible Strategies for Monoterpenoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. Engineered Mitochondrial Production of Monoterpenes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Over-expression of ICE2 stabilizes cytochrome P450 reductase in Saccharomyces cerevisiae and Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing degradation of (+)-Iridodial during sample storage and preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and preparation of (+)-Iridodial to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a decrease in potency and the appearance of unknown peaks in my chromatogram. What is the likely cause?
A1: This is a common indication of sample degradation. This compound, as a volatile monoterpene aldehyde, is susceptible to several degradation pathways, including oxidation, polymerization, and thermal degradation. Exposure to air, light, and elevated temperatures can accelerate these processes.
Q2: What are the primary degradation products of this compound I should be aware of?
A2: The primary degradation pathways for this compound are oxidation of the aldehyde groups to carboxylic acids and polymerization into odorless trimers. These degradation products will have different chromatographic and spectroscopic properties than the parent compound.
Q3: What are the optimal storage conditions for neat this compound and its solutions?
A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Sample Type | Storage Temperature | Atmosphere | Container | Light Conditions |
| Neat Compound | -20°C to -80°C | Inert gas (Argon or Nitrogen) | Amber glass vial with PTFE-lined cap | Protect from light |
| Solutions | -20°C to -80°C | Inert gas (Argon or Nitrogen) | Amber glass vial with PTFE-lined cap | Protect from light |
Q4: Is it better to store this compound as a solid or in solution?
A4: For long-term storage, it is best to store this compound as a neat compound under an inert atmosphere at low temperatures. For routine experimental use, preparing fresh solutions is highly recommended. If solutions must be stored, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Diluting in a primary alcohol, such as ethanol, can enhance stability by forming a more stable hemiacetal.
Q5: How can I minimize the degradation of this compound during sample preparation?
A5: To minimize degradation during sample preparation, it is crucial to:
-
Work quickly and keep samples cold (on ice).
-
Use high-purity solvents.
-
Avoid acidic or alkaline conditions unless required for a specific protocol, and if so, perform a preliminary stability test.
-
For volatile analysis, minimize headspace in vials and use techniques like Headspace Solid-Phase Microextraction (HS-SPME) to reduce sample handling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of sample / Low recovery | Evaporation: this compound is volatile. | • Keep samples and solutions tightly capped and chilled. • Minimize headspace in vials. • Avoid concentrating samples under a stream of nitrogen at room temperature; if necessary, do so on ice. |
| Appearance of new peaks in chromatogram | Degradation: Oxidation to carboxylic acids or polymerization. | • Check storage conditions (temperature, light, atmosphere). • Prepare fresh solutions before analysis. • Consider performing a forced degradation study to identify potential degradation products. |
| Inconsistent analytical results | Sample instability in solution: Degradation after preparation. | • Analyze samples immediately after preparation. • Use an autosampler with a cooled sample tray. • Prepare calibration standards fresh for each analytical run. |
| Poor peak shape in GC analysis | Thermal degradation in the injector port: this compound may be sensitive to high temperatures. | • Optimize the injector temperature to the lowest possible setting that allows for efficient volatilization. |
Quantitative Data Summary
| Compound | Condition | Time | Remaining Compound (%) |
| Ulmoidoside B | 80°C | 30 h | < 20% |
| pH 2 | 30 h | ~50% | |
| pH 12 | 18 h | < 10% | |
| Ulmoidoside D | 80°C | 30 h | ~80% |
| pH 2 | 30 h | ~70% | |
| pH 12 | 30 h | < 5% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is adapted from a general procedure for iridoids and can be used to understand the stability of this compound under various stress conditions.[2]
Objective: To identify potential degradation products of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a small amount of neat this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber with UV and visible light for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by GC-MS or LC-MS to identify degradation products.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of this compound
This protocol provides a general workflow for the analysis of volatile this compound from a sample matrix.
Objective: To qualitatively or quantitatively analyze this compound.
Methodology:
-
Sample Preparation:
-
For liquid samples (e.g., extracts), place a known volume (e.g., 1-5 mL) into a 20 mL headspace vial.
-
For solid samples (e.g., plant material), place a known weight (e.g., 0.1-0.5 g) of homogenized material into a 20 mL headspace vial.
-
For quantitative analysis, add an appropriate internal standard.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or autosampler incubator at a set temperature (e.g., 60-80°C).
-
Allow the sample to equilibrate for a defined time (e.g., 10-15 minutes).
-
Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-30 minutes).
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at an optimized temperature (e.g., 250°C) in splitless mode.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to achieve good separation.
-
Identify this compound and any degradation products based on their mass spectra and retention times compared to a pure standard.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Method Development for Resolving (+)-Iridodial Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the resolution of (+)-Iridodial stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound stereoisomers?
A1: The primary challenges stem from the inherent complexity of the molecule and the nature of its formation. This compound has multiple chiral centers, leading to the potential for numerous stereoisomers (enantiomers and diastereomers).[1][2] In biological systems, the enzymatic cyclization step that forms the iridoid skeleton may not be strictly controlled, resulting in a mixture of diastereomers.[3][4] Analytically, this complexity requires high-resolution chiral separation techniques to differentiate and quantify each stereoisomer.[2]
Q2: Which analytical techniques are most suitable for separating this compound stereoisomers?
A2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) are the most common and effective techniques.[5] Chiral GC-MS has been successfully used to separate nepetalactol and iridodial (B1216469) diastereomers.[3][4] Chiral HPLC offers a wide variety of CSPs that can be screened for optimal separation.[5][6]
Q3: How can I obtain standards for the different this compound stereoisomers?
A3: Authentic standards for iridodial stereoisomers can be challenging to source commercially. A common laboratory method involves the chemical reduction of nepetalactone (B1678191) isomers. For instance, 7S-nepetalactol isomer standards can be synthesized via diisobutylaluminum hydride (DIBAL-H) reduction of the corresponding nepetalactone isomers.[3][4] The resulting nepetalactols can then be converted to their respective iridodial forms, for example, by incubation in mild acid.[3]
Q4: What are the key parameters to optimize in a chiral separation method?
A4: Key parameters for optimization include the choice of the chiral stationary phase (the column), the composition of the mobile phase (for HPLC) or the temperature program (for GC), flow rate, and the use of additives or modifiers.[7][8] For complex mixtures like iridodial stereoisomers, screening different chiral columns is often necessary to find one with adequate selectivity.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound stereoisomers.
Issue 1: Poor or No Resolution of Stereoisomers
Q: My chromatogram shows a single peak or poorly resolved peaks for the iridodial stereoisomers. What should I do?
A:
-
Verify Column Suitability: Confirm that you are using a chiral column appropriate for this class of compounds. There is no universal chiral stationary phase, so the selected column may not be suitable.[6] Consider screening a variety of chiral columns with different selectivities.[6]
-
Optimize Mobile Phase/Temperature Program:
-
For HPLC: Systematically vary the mobile phase composition. The ratio of polar and non-polar solvents can significantly impact selectivity. Consider using different organic modifiers (e.g., isopropanol, ethanol).
-
For GC: Adjust the temperature program. A slower temperature ramp can improve the separation of closely eluting peaks. Running at an isothermal temperature for a period may also enhance resolution.[4]
-
-
Check for Co-eluting Impurities: The sample matrix may contain impurities that co-elute with your analytes of interest, broadening the peaks. Ensure adequate sample cleanup prior to injection.
-
Consider Derivatization: For GC analysis, derivatizing the iridodial isomers can improve their volatility and may enhance separation on certain chiral columns.[9]
Issue 2: High Column Backpressure
Q: The pressure on my HPLC/GC system has suddenly increased. What are the likely causes and solutions?
A:
-
Blocked Inlet Frit: The most common cause of increased backpressure is a blocked inlet frit on the column, often due to particulates from the sample or mobile phase.[10]
-
Sample Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column when injected.[10]
-
Solution: Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.
-
-
Contamination of the Stationary Phase: Strongly adsorbed materials from previous injections can build up at the head of the column.[10]
-
Solution: Follow the column manufacturer's instructions for washing and regenerating the column. This may involve flushing with a strong solvent.[10]
-
Issue 3: Inconsistent Retention Times and Peak Shapes
Q: I am observing drifting retention times and changes in peak shape between injections. What could be the cause?
A:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. This is particularly important when using mobile phase additives.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase before starting a sequence of injections.
-
-
"Additive Memory Effect": If you use acidic or basic modifiers in your mobile phase, they can adsorb to the stationary phase and affect subsequent analyses, even after changing the mobile phase.[8]
-
Solution: Dedicate columns to specific methods with particular additives. If a column must be used with different additives, a thorough washing procedure with an appropriate solvent is necessary between methods.[8]
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times.
-
Solution: Use a column oven to maintain a stable temperature.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing and a shift in retention time.
-
Solution: Reduce the sample concentration or injection volume.
-
Quantitative Data Summary
The following table summarizes the relative abundance of iridodial and nepetalactol diastereomers produced in an in vitro enzymatic reaction using CrISY with 8-oxogeranial as a substrate.[3]
| Compound Class | Stereoisomer Configuration | Relative Abundance (%) |
| Cyclized Products | cis-trans | ~69 |
| trans-trans | ~21 | |
| trans-cis | ~5 | |
| cis-cis | ~5 |
Experimental Protocols
Protocol 1: Chiral GC-MS Analysis of Iridodial Stereoisomers
This protocol is adapted from methodologies used for the analysis of iridoid synthase products.[3][4]
-
Sample Preparation:
-
Perform enzymatic reactions or extractions in an appropriate buffer.
-
Extract the aqueous reaction mixture with an equal volume of an organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
-
GC-MS System and Conditions:
-
GC Column: Supelco ß-DEX 225 chiral column (30 m x 250 µm, 0.25 µm film thickness) or equivalent.[4]
-
Injection: 1 µL of the ethyl acetate (B1210297) extract, split injection (e.g., 10:1 split ratio).[3]
-
Carrier Gas: Helium at an average velocity of 26 cm/s.[4]
-
Oven Program: Isothermal at 93°C for 33 minutes, followed by a temperature ramp to 220°C at 40 K/min, with a final hold for 4 minutes.[4]
-
MS Detector: Operate in electron impact (EI) mode and scan a mass range appropriate for iridodials and their fragments (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify peaks corresponding to iridodial stereoisomers by comparing their retention times and mass spectra to authentic standards.
-
Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
-
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound stereoisomers.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. Biocatalytic routes to stereo-divergent iridoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Episode 9: Challenges on the Horizon: Complex Chirality and Emerging Scientific Questions – Chiralpedia [chiralpedia.com]
- 3. Inverted stereocontrol of iridoid synthase in snapdragon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. chem.purdue.edu [chem.purdue.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. diva-portal.org [diva-portal.org]
- 10. chiraltech.com [chiraltech.com]
Optimizing fermentation conditions for microbial production of (+)-Iridodial
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation conditions for the microbial production of (+)-Iridodial. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general microbial strategy for producing this compound?
A1: Microbial production of this compound is typically achieved through metabolic engineering of a host organism, most commonly Saccharomyces cerevisiae (baker's yeast). The strategy involves introducing the necessary biosynthetic genes to convert a precursor, such as geraniol (B1671447) or its phosphorylated form, geranyl pyrophosphate (GPP), into this compound. This is part of the larger monoterpene indole (B1671886) alkaloid (MIA) biosynthetic pathway.
Q2: What are the key enzymatic steps in the biosynthesis of this compound?
A2: The biosynthesis of this compound from the precursor geraniol involves a multi-step enzymatic cascade:
-
Hydroxylation: Geraniol is hydroxylated to 8-hydroxygeraniol. This step is catalyzed by a geraniol 8-hydroxylase (G8H), which is a cytochrome P450 enzyme.
-
Oxidation: 8-hydroxygeraniol is then oxidized to 8-oxogeranial.
-
Reductive Cyclization: Finally, 8-oxogeranial undergoes a reductive cyclization to form this compound, a reaction catalyzed by an iridoid synthase (ISY).
Q3: Why is there a loss of product to shunt pathways, and how can this be addressed?
A3: Endogenous enzymes in the host organism, particularly in S. cerevisiae, can act on the intermediates of the this compound pathway, diverting them into non-productive shunt pathways.[1][2] A common issue is the irreversible reduction of pathway intermediates, leading to a loss of carbon and the formation of unwanted byproducts.[1][2] To address this, metabolic engineering strategies are employed, such as deleting genes that encode for enzymes responsible for these shunt reactions, including certain alcohol dehydrogenases and 'old yellow enzymes' (OYEs).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no production of this compound | 1. Inefficient precursor supply (GPP or geraniol). 2. Poor expression or activity of biosynthetic enzymes (G8H, ISY).[3] 3. Diversion of intermediates to shunt pathways.[1][2] 4. Suboptimal fermentation conditions (pH, temperature, media). | 1. Engineer the host strain to enhance the GPP pool or supplement the media with geraniol. 2. Codon-optimize the genes for the host organism and use strong promoters. Screen different enzyme homologs for higher activity. 3. Delete genes encoding for enzymes involved in shunt product formation. 4. Optimize fermentation parameters as detailed in the tables below. |
| Accumulation of pathway intermediates (e.g., 8-hydroxygeraniol) | 1. A bottleneck at a specific enzymatic step (e.g., low ISY activity). 2. Imbalance in cofactor availability (NADPH/NADP+). | 1. Increase the expression of the downstream enzyme (e.g., ISY). 2. Co-express enzymes that can help regenerate the necessary cofactors. |
| High levels of shunt products | 1. High activity of endogenous reducing enzymes.[1][2] 2. Substrate promiscuity of the biosynthetic enzymes. | 1. Identify and delete the genes responsible for shunt product formation. 2. Employ protein engineering to improve the substrate specificity of the pathway enzymes. |
| Poor cell growth | 1. Toxicity of the product or intermediates. 2. Suboptimal media composition or fermentation conditions. | 1. Implement in situ product removal strategies. 2. Optimize the fermentation medium and physical parameters (see tables below). |
| Inconsistent results between fermentation runs | 1. Genetic instability of the engineered strain. 2. Variability in inoculum preparation or fermentation conditions. | 1. Ensure stable integration of the biosynthetic pathway genes into the host genome. 2. Standardize all experimental protocols, from inoculum preparation to the main fermentation. |
Data Presentation
Table 1: Recommended Fermentation Parameters for this compound Production in S. cerevisiae
| Parameter | Recommended Range | Notes |
| Temperature | 28-32°C | Optimal growth and enzyme activity for S. cerevisiae is typically around 30°C. |
| pH | 5.0-6.0 | Maintain a stable pH to ensure optimal enzyme function and cell viability. |
| Agitation | 200-250 rpm | Ensure adequate mixing and aeration in shake flask cultures. |
| Aeration | Dependent on the scale | Adequate oxygen supply is crucial, especially for the activity of cytochrome P450 enzymes like G8H. |
Table 2: Example Media Composition for S. cerevisiae-based Production
| Component | Concentration | Purpose |
| Carbon Source | ||
| Glucose | 20 g/L | Primary carbon and energy source. |
| Nitrogen Source | ||
| Yeast Extract | 10 g/L | Provides nitrogen, amino acids, vitamins, and other growth factors. |
| Peptone | 20 g/L | A complex source of nitrogen and amino acids. |
| Salts | ||
| KH2PO4 | 2 g/L | Phosphorus source and buffering agent. |
| MgSO4·7H2O | 1 g/L | Provides magnesium ions, a cofactor for many enzymes. |
| Precursor (if applicable) | ||
| Geraniol | 1-5 g/L | Can be added as a precursor to bypass the initial steps of the pathway. |
Note: The optimal media composition may vary depending on the specific strain and process. It is recommended to perform media optimization studies.
Experimental Protocols
Protocol 1: Inoculum Preparation for S. cerevisiae
-
Objective: To prepare a healthy and active seed culture for the main fermentation.
-
Materials:
-
Engineered S. cerevisiae strain harboring the this compound biosynthetic pathway.
-
Sterile YPD medium (1% yeast extract, 2% peptone, 2% glucose).
-
Sterile culture tubes and shake flasks.
-
Incubator shaker.
-
-
Procedure:
-
Inoculate a single colony of the engineered yeast strain from a fresh agar (B569324) plate into 5 mL of YPD medium in a sterile culture tube.
-
Incubate at 30°C with shaking at 200-250 rpm for 24 hours.
-
Use this pre-culture to inoculate a larger volume of YPD medium in a shake flask to a starting OD600 of approximately 0.1.
-
Incubate the flask at 30°C with shaking at 200-250 rpm until the culture reaches the mid-logarithmic phase of growth (OD600 of 2-4).
-
This culture is now ready to be used as the inoculum for the main fermentation.
-
Protocol 2: Shake Flask Fermentation for this compound Production
-
Objective: To produce this compound in a small-scale shake flask culture.
-
Materials:
-
Prepared S. cerevisiae inoculum.
-
Optimized fermentation medium.
-
Sterile baffled shake flasks.
-
Incubator shaker.
-
-
Procedure:
-
Inoculate the optimized fermentation medium with the prepared seed culture to a starting OD600 of 0.1.
-
If using an inducible promoter system, add the inducer at the appropriate time (e.g., when the culture reaches a specific cell density).
-
If providing geraniol as a precursor, add it to the desired concentration.
-
Incubate the flasks at 30°C with vigorous shaking (200-250 rpm) for 72-96 hours.
-
Collect samples at regular intervals to monitor cell growth (OD600) and this compound production (e.g., by GC-MS analysis of an organic extract of the culture broth).
-
Visualizations
References
Technical Support Center: Analysis of (+)-Iridodial by Gas Chromatography
Welcome to the technical support center for the GC analysis of (+)-Iridodial. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on derivatization techniques and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Derivatization is crucial for the successful GC analysis of this compound for several reasons.[1][2] this compound, an iridoid containing reactive aldehyde and hydroxyl groups, has low volatility and can be thermally unstable at the high temperatures used in GC inlets and columns.[1] Derivatization masks these polar functional groups, increasing the compound's volatility and thermal stability. This leads to improved chromatographic peak shape, better resolution, and increased sensitivity.[1] Without derivatization, you may observe broad, tailing peaks, or even complete degradation of the analyte.[3]
Q2: What are the most common derivatization techniques for compounds like this compound?
A2: The most common and effective derivatization technique for compounds containing hydroxyl and carbonyl groups, such as this compound, is silylation .[1] This process replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5]
Q3: Can I analyze this compound without derivatization?
A3: While direct analysis might be attempted, it is highly discouraged for quantitative purposes. The high temperatures of the GC inlet can cause decarboxylation and degradation of underivatized iridoids.[6] This leads to inaccurate and unreliable results. For qualitative screening, it might be possible under carefully optimized, low-temperature conditions, but derivatization is the standard and recommended practice for robust and reproducible analysis.
Q4: How can I confirm that my derivatization reaction was successful?
A4: A successful derivatization will result in a clear shift in the retention time of your analyte to an earlier time, and a significant improvement in peak shape (sharper and more symmetrical). You can also confirm the formation of the TMS derivative by GC-MS analysis. The mass spectrum of the derivatized compound will show a characteristic increase in the molecular ion mass corresponding to the addition of the TMS group(s) and specific fragmentation patterns.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak for derivatized this compound | 1. Incomplete derivatization reaction. 2. Degradation of the analyte during sample preparation or injection.[8] 3. Presence of moisture in the sample or reagents.[1] | 1. Optimize reaction conditions: increase temperature (e.g., 60-80°C), extend reaction time (e.g., 30-60 min), or use a catalyst (e.g., 1% TMCS in BSTFA).[4] Ensure the silylating reagent is in excess.[9] 2. Use a lower injector temperature. Ensure all sample handling steps are performed quickly to minimize exposure to air and light.[10] 3. Ensure all glassware is thoroughly dried. Use anhydrous solvents and store silylating reagents under inert gas and with a desiccant.[6] |
| Broad or tailing peaks for the derivatized analyte | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.[1] 3. Co-elution with interfering compounds from the matrix. | 1. Re-optimize the derivatization protocol as described above. 2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. You can also perform a test injection of a standard silylation mixture to check system activity.[3] 3. Improve sample cleanup procedures (e.g., Solid Phase Extraction) to remove matrix components. Adjust the GC temperature program to improve separation.[4] |
| Appearance of multiple peaks for the derivatized analyte | 1. Formation of different silylated isomers or partially derivatized products. 2. On-column degradation of the derivatized analyte. | 1. Ensure the derivatization reaction goes to completion by optimizing conditions. 2. Lower the injector and/or oven temperature to minimize thermal degradation. Check for active sites in the system. |
| Poor reproducibility of results | 1. Inconsistent derivatization reaction conditions. 2. Variability in sample moisture content. 3. Degradation of silylating reagents. | 1. Precisely control reaction time, temperature, and reagent volumes. Use an internal standard for quantification.[11] 2. Thoroughly dry sample extracts before adding derivatization reagents. 3. Store reagents properly and use fresh vials for each set of experiments. Discard any reagent that appears cloudy or contains precipitates. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS
This protocol is a general guideline for the silylation of iridoids and should be optimized for your specific sample matrix and instrumentation.
Materials:
-
Dried this compound extract or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or anhydrous acetonitrile
-
Heating block or oven
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Ensure the this compound extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. The presence of water will deactivate the silylating reagent.
-
To the dried residue in a GC vial, add 50 µL of anhydrous pyridine to dissolve the sample.[12]
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.
Quantitative Data Summary
The following table summarizes typical performance data for the GC analysis of silylated iridoids. Note that these are representative values and actual results may vary depending on the specific compound, matrix, and instrumentation.
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 2 - 35 mg/kg | [4] |
| Limit of Quantitation (LOQ) | 14.31 - 19.50 µg/mL | [13] |
| Recovery | 79.9 - 112.7% | [13] |
| Intra-day Precision (RSD) | < 5% | [13] |
| Inter-day Precision (RSD) | < 5% | [13] |
Visualizations
Caption: Figure 1. A step-by-step workflow for the silylation of this compound prior to GC-MS analysis.
Caption: Figure 2. A logical diagram for troubleshooting poor chromatographic peak shape.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. thecbggurus.com [thecbggurus.com]
- 10. rootsciences.com [rootsciences.com]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Extractive silylation method for high throughput GC analysis of flaxseed cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS/MS quantification of (+)-Iridodial
Technical Support Center: LC-MS/MS Quantification of (+)-Iridodial
Welcome to the technical support center for the LC-MS/MS quantification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[4][5] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and metabolites.[2]
Q2: Why is it crucial to evaluate matrix effects during the validation of a bioanalytical method for this compound?
Q3: What is the difference between ion suppression and ion enhancement?
A3:
-
Ion Suppression: This is the more common effect where co-eluting matrix components reduce the ionization efficiency of this compound, leading to a weaker signal.[2] This can happen when matrix components compete with the analyte for charge in the ion source or alter the physical properties of the droplets during the electrospray process.[2][3]
-
Ion Enhancement: This is a less frequent phenomenon where the presence of matrix components increases the ionization efficiency of this compound, resulting in a stronger signal.[2]
Both effects are undesirable as they can lead to the inaccurate quantification of the analyte.[2]
Q4: How can a stable isotope-labeled (SIL) internal standard help in minimizing matrix effects for this compound analysis?
A4: A stable isotope-labeled internal standard, such as deuterium-labeled this compound, is considered the gold standard for compensating for matrix effects.[6][7] Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[8][9] By calculating the peak area ratio of the analyte to the SIL internal standard, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[10]
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy in the quantification of this compound across different plasma lots.
-
Possible Cause: Significant and variable matrix effects between different sources of plasma.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Use the post-extraction addition method to calculate the Matrix Factor (MF) and the Internal Standard (IS)-Normalized MF across at least six different lots of the biological matrix.[1][2] This will confirm the extent of the variability.
-
Optimize Sample Preparation: If significant variability is observed, enhance the sample clean-up procedure. Transitioning from a simple protein precipitation (PPT) method to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.[3][11][12]
-
Chromatographic Separation: Modify the LC method to improve the separation of this compound from co-eluting matrix components.[13] This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Implement a SIL Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for unavoidable matrix effects.[6][7]
-
Problem 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Severe ion suppression.
-
Troubleshooting Steps:
-
Assess Ion Suppression: Perform a post-column infusion experiment to identify the regions of ion suppression in the chromatogram.
-
Improve Sample Clean-up: Phospholipids are a major cause of ion suppression in plasma samples.[2][14] Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE-Phospholipid plates or certain SPE cartridges.[14]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[15] In some cases, this can paradoxically lead to an increase in signal intensity for the analyte.[15]
-
Optimize Ion Source Parameters: Adjust the parameters of the mass spectrometer's ion source, such as temperature and gas flows, to improve the ionization efficiency of this compound.[3]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction addition method to calculate the Matrix Factor (MF).
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Spike this compound and its SIL internal standard at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike this compound and its SIL internal standard into the final, extracted matrix at the same low and high concentrations as Set A.[2]
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound and its SIL internal standard into the blank biological matrix before the extraction procedure at the same concentrations.
2. Analysis:
-
Analyze all three sets of samples using the validated LC-MS/MS method.
3. Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)[2]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)[2]
-
-
Recovery:
-
Recovery (%) = (Peak Response in Set C / Peak Response in Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general procedure for SPE to reduce matrix interferences.
1. Conditioning:
-
Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
2. Equilibration:
-
Flush the cartridge with the equilibration solvent (e.g., water or a buffer) to prepare it for the sample.
3. Sample Loading:
-
Load the pre-treated biological sample onto the SPE cartridge.
4. Washing:
-
Wash the cartridge with a weak solvent to remove interfering matrix components while retaining this compound.
5. Elution:
-
Elute this compound from the cartridge using a strong solvent. The resulting eluate is then typically evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Matrix Factor (MF) and Recovery Data for this compound in Human Plasma
| Plasma Lot | Analyte Peak Area (Set B) | Analyte Peak Area (Set A) | Matrix Factor (MF) | IS-Normalized MF | Recovery (%) |
| 1 | 78,500 | 102,000 | 0.77 | 0.99 | 92.5 |
| 2 | 75,300 | 101,500 | 0.74 | 0.98 | 91.8 |
| 3 | 82,100 | 103,200 | 0.80 | 1.01 | 93.1 |
| 4 | 76,900 | 102,800 | 0.75 | 0.99 | 92.2 |
| 5 | 85,400 | 101,900 | 0.84 | 1.02 | 94.0 |
| 6 | 79,200 | 102,500 | 0.77 | 1.00 | 92.8 |
| Mean | 79,567 | 102,317 | 0.78 | 1.00 | 92.7 |
| %RSD | 5.2% | 0.6% | 5.3% | 1.6% | 0.8% |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. eijppr.com [eijppr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Enzymatic Synthesis of (+)-Iridodial
Welcome to the technical support center for the enzymatic synthesis of (+)-Iridodial. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the key enzyme in the synthesis of this compound?
A1: The key enzyme is Iridoid Synthase (ISY). It catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, which then yields this compound.[1][2] This reaction is dependent on the cofactor NADPH.[2]
Q2: What are the common host organisms for expressing recombinant Iridoid Synthase?
A2: Recombinant Iridoid Synthase is commonly expressed in Escherichia coli (e.g., BL21(DE3) strain) and Pichia pastoris.[2][3] These hosts are well-suited for producing the enzyme in sufficient quantities for scaled-up synthesis.
Q3: What are the major challenges when scaling up the enzymatic synthesis of this compound?
A3: Common challenges include:
-
Enzyme Instability: ISY may lose activity over time under suboptimal pH or temperature conditions.
-
Substrate Promiscuity: ISY can act on other substrates present in the reaction mixture, leading to the formation of byproducts such as citronellol. This diverts the flux from the desired this compound product.[2][3]
-
Cofactor (NADPH) Regeneration: The high cost of NADPH makes its stoichiometric use impractical for large-scale synthesis. An efficient in situ regeneration system is essential.
-
Product Inhibition: High concentrations of this compound or byproducts may inhibit the activity of Iridoid Synthase.
-
Downstream Processing: Separating this compound from the aqueous reaction mixture, unreacted substrate, and byproducts can be challenging.
Q4: How can I improve the yield of this compound?
A4: To improve the yield, consider the following:
-
Enzyme Engineering: Use a mutant of Iridoid Synthase with enhanced substrate preference for 8-oxogeranial to minimize byproduct formation.[2][3]
-
Optimization of Reaction Conditions: Systematically optimize pH, temperature, and buffer components to ensure optimal enzyme activity and stability.
-
Cofactor Regeneration: Implement a robust NADPH regeneration system, such as using glucose dehydrogenase (GDH) and glucose.
-
Fed-Batch Strategy: For whole-cell biotransformation, a fed-batch approach for substrate addition can help maintain a low, non-toxic concentration of the substrate.[4][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Inactive Iridoid Synthase (ISY): The enzyme may be improperly folded, degraded, or inhibited. 2. Missing or Degraded Cofactor (NADPH): NADPH is essential for the reaction and can degrade over time. 3. Incorrect Reaction Conditions: Suboptimal pH or temperature can significantly reduce enzyme activity. | 1. Verify Enzyme Activity: Perform a small-scale activity assay with a control substrate. Confirm protein expression and purity via SDS-PAGE. Consider re-purifying the enzyme or expressing it at a lower temperature to improve folding.[8] 2. Ensure Cofactor Availability: Use freshly prepared NADPH or implement a cofactor regeneration system. 3. Optimize Reaction Conditions: Verify the pH and temperature of the reaction buffer are within the optimal range for ISY. |
| High Levels of Byproducts (e.g., citronellol) | 1. Substrate Promiscuity of ISY: The wild-type enzyme may have a low specificity for 8-oxogeranial.[2][3] 2. Presence of Other Reductases: If using a whole-cell system, endogenous reductases can contribute to byproduct formation.[9][10] | 1. Use an Engineered ISY: Employ a mutant ISY with a higher substrate preference for 8-oxogeranial.[2][3] 2. Host Strain Engineering: In whole-cell systems, consider knocking out genes encoding for competing reductases.[10] |
| Reaction Stalls Prematurely | 1. Enzyme Instability: The enzyme may be denaturing over the course of the reaction. 2. Product Inhibition: Accumulation of this compound or byproducts may be inhibiting the enzyme. 3. Cofactor Limitation: The NADPH regeneration system may not be efficient enough to keep up with the main reaction. | 1. Improve Enzyme Stability: Add stabilizing agents like glycerol (B35011) to the reaction buffer.[8] 2. In Situ Product Removal: Consider using a two-phase system with an organic solvent to continuously extract the product from the aqueous phase. 3. Optimize Cofactor Regeneration: Increase the concentration of the regeneration enzyme (e.g., GDH) and its substrate (e.g., glucose). |
| Difficulty in Downstream Processing and Purification | 1. Similar Polarities of Product and Byproducts: This can make chromatographic separation challenging. 2. Product Instability: this compound may be unstable under the purification conditions. | 1. Optimize Chromatography: Screen different chromatography resins and solvent systems to improve separation. 2. Gentle Purification Conditions: Use mild pH and temperature conditions during purification to prevent product degradation. |
Data Presentation
The following tables summarize quantitative data from studies on iridoid synthesis.
Table 1: In Vitro Specific Activity of Iridoid Synthases [3]
| Enzyme | Substrate | Specific Activity (U/g) |
| CrISY | Geranial | 6431.5 ± 60.7 |
| 8-Oxogeranial | 13363.1 ± 147.3 | |
| NmISY2 | Geranial | 759.2 ± 38.2 |
| 8-Oxogeranial | 6492.7 ± 88.1 | |
| Reaction conditions: 200 µL of MOPS buffer (20 mM, pH 7.0) containing NADPH (200 µM), substrate (100 µM), and 0.5% (v/v) THF as a co-solvent. |
Table 2: De Novo Titer of Nepetalactol in Engineered Pichia pastoris [2]
| Strain | Titer (mg/L) |
| P. pastoris with wild-type NmISY2 | 0.61 |
| P. pastoris with mutant 3M+ NmISY2 | 15.8 |
| This data is for nepetalactol, a closely related iridoid, and demonstrates the potential for improving titers through enzyme engineering. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Iridoid Synthase (ISY) from E. coli
This protocol is a general guideline and may require optimization.
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the His-tagged ISY gene.
-
Culture Growth:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium with antibiotic in a 2 L baffled flask.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 16-20°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to grow the culture at the lower temperature for 16-20 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged ISY with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Determine the protein concentration, aliquot, and store at -80°C.
-
Protocol 2: Scaled-Up Enzymatic Synthesis of this compound
This protocol is a starting point and should be optimized for your specific enzyme and scale.
-
Reaction Setup:
-
In a temperature-controlled bioreactor, prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the purified Iridoid Synthase to the desired final concentration (e.g., 0.1-1 mg/mL).
-
-
Cofactor Regeneration System:
-
Add NADPH to a catalytic amount (e.g., 0.1-0.5 mM).
-
Add the components of the NADPH regeneration system, for example, glucose dehydrogenase (GDH) and glucose (in excess).
-
-
Substrate Addition:
-
Dissolve the substrate, 8-oxogeranial, in a minimal amount of a water-miscible co-solvent (e.g., DMSO or THF).
-
Add the substrate to the reaction mixture to the desired final concentration (e.g., 1-10 g/L). For higher concentrations, a fed-batch approach is recommended to avoid substrate inhibition or toxicity.
-
-
Reaction Conditions:
-
Maintain the reaction at the optimal temperature for ISY (e.g., 25-30°C) with gentle agitation.
-
Monitor the pH and adjust as necessary.
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture.
-
Quench the reaction in the samples (e.g., by adding an organic solvent).
-
Analyze the formation of this compound by GC-MS or HPLC.
-
-
Downstream Processing:
-
Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by pH shift or heat).
-
Remove the precipitated protein by centrifugation or filtration.
-
Extract the this compound from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Purify the this compound from the organic extract using column chromatography.
-
Visualizations
Caption: Enzymatic pathway for the synthesis of this compound.
Caption: Experimental workflow for scaled-up this compound synthesis.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmb.or.kr [jmb.or.kr]
- 7. bionet.com [bionet.com]
- 8. benchchem.com [benchchem.com]
- 9. Engineering the biocatalytic selectivity of iridoid production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC-UV Methods for (+)-Iridodial Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is critical. (+)-Iridodial, a key iridoid, requires robust analytical methods for its determination in various matrices. While specific validated High-Performance Liquid Chromatography (HPLC) with UV detection methods for this compound are not extensively published, this guide provides a comprehensive framework for developing and validating such a method. By drawing comparisons with validated methods for other structurally related iridoids, this document offers detailed experimental protocols, quantitative performance data, and a clear workflow for method validation.
Quantitative Performance of Validated HPLC-UV Methods for Various Iridoids
The selection of an HPLC-UV method is often guided by its performance characteristics. The following tables summarize key validation parameters from established methods for a range of iridoids, providing a benchmark for the development of a method for this compound.
Table 1: Linearity and Sensitivity of HPLC-UV Methods for Iridoid Quantification
| Iridoid | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng) | Limit of Quantification (LOQ) (ng) |
| Plantarenaloside | 15.6–500 | 0.999 | 11.4 | 38 |
| Boschnaloside | 15.6–500 | 0.999 | 22.8 | 76 |
| Andrographolide | 1–200 | >0.99 | 4.65 µg/ml | 14.11 µg/ml |
| Neoandrographolide | 1–200 | >0.99 | 4.12 µg/ml | 12.48 µg/ml |
Data for Plantarenaloside and Boschnaloside from a study on Incarvillea emodi[1]. Data for Andrographolide and Neoandrographolide from a study on Andrographis paniculata extracts[2].
Table 2: Precision and Accuracy of HPLC-UV Methods for Iridoid Quantification
| Iridoid | Precision (%RSD) | Accuracy (Recovery %) |
| Plantarenaloside | ||
| Intra-day | 0.26–0.88 | Not Specified |
| Inter-day | 0.28–0.84 | Not Specified |
| Boschnaloside | ||
| Intra-day | 0.26–0.88 | Not Specified |
| Inter-day | 0.28–0.84 | Not Specified |
| Deacetylasperulosidic acid (DAA) | 0.40–2.66 | 90.49–105.32 |
| Asperulosidic acid (AA) | 0.40–2.66 | 90.49–105.32 |
| Andrographolide & Neoandrographolide | 0.82 | 89.6 - 113.2 |
Precision data for Plantarenaloside and Boschnaloside from a study on Incarvillea emodi[1]. Accuracy and precision data for DAA and AA from a study on Morinda citrifolia[3]. Accuracy and precision data for Andrographolide and Neoandrographolide from a study on Andrographis paniculata extracts[2].
Experimental Protocols
A detailed and robust methodology is the foundation of a reliable analytical method. Below are proposed protocols for sample preparation and HPLC-UV analysis adaptable for this compound quantification, based on established methods for other iridoids.
Protocol 1: Sample Preparation - Solid-Liquid Extraction
This protocol is suitable for extracting iridoids from plant matrices.
-
Sample Grinding: Dry the plant material containing this compound and grind it into a fine powder to ensure homogeneity.
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered sample.
-
Add 25 mL of a suitable extraction solvent (e.g., 80% methanol (B129727) in water is commonly used for polar iridoids)[4].
-
Employ an efficient extraction technique such as ultrasonication for 30 minutes at a controlled temperature (e.g., 40°C)[4].
-
-
Centrifugation and Collection:
-
Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis[4].
Protocol 2: HPLC-UV Chromatographic Conditions
These conditions are a starting point and should be optimized for the specific analysis of this compound.
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode-Array Detector (DAD)[4].
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for iridoid separation[4].
-
Mobile Phase:
-
Gradient Elution: A gradient elution is often necessary to achieve good separation of multiple components. A suggested starting gradient is:
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)[4].
-
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 30°C[4].
-
Detection Wavelength: The detection wavelength should be optimized for this compound. For many iridoids, wavelengths between 210 nm and 280 nm are used[2][5]. A DAD can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL[4].
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the key steps in validating an HPLC-UV method for this compound quantification, adhering to ICH guidelines[6].
Caption: Workflow for HPLC-UV Method Validation.
Alternative Quantification Methods
While HPLC-UV is a widely used and robust technique, other methods can be considered for the quantification of iridoids, each with its own advantages and disadvantages.
Table 3: Comparison of Analytical Methods for Iridoid Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reproducible, widely available, cost-effective. | Moderate sensitivity, may lack specificity for complex matrices. |
| LC-MS | Chromatographic separation coupled with mass spectrometry. | High sensitivity and specificity, provides structural information. | Higher cost of instrumentation and maintenance, requires more expertise. |
| HPTLC | Planar chromatography with densitometric detection. | High sample throughput, low solvent consumption, cost-effective. | Lower resolution and sensitivity compared to HPLC. |
This comparison is based on general characteristics of these analytical techniques[7].
References
Comparative Analysis of (+)-Iridodial Content in Different Nepeta Species: A Chemotaxonomic and Biosynthetic Perspective
For Immediate Release
A comprehensive comparative analysis of (+)-Iridodial and its downstream derivatives, primarily nepetalactones, across various Nepeta species reveals significant chemotaxonomic diversity within the genus. This guide provides researchers, scientists, and drug development professionals with a synthesis of quantitative data, detailed experimental protocols for iridoid analysis, and a visual representation of the biosynthetic pathway, offering insights into the metabolic variations that define this medicinally important group of plants.
The genus Nepeta, commonly known as catnip or catmint, is renowned for its production of iridoids, a class of monoterpenoids with diverse biological activities, including insect repellency and feline attractant properties.[1][2] The central precursor to the characteristic nepetalactones is this compound. While direct quantification of the unstable this compound is not commonly reported, the abundance of its more stable cyclized and oxidized derivatives, the nepetalactones, serves as a reliable proxy for the biosynthetic potential of different Nepeta species.
Quantitative Comparison of Iridoid Derivatives in Nepeta Species
The production and relative abundance of nepetalactone (B1678191) stereoisomers, such as cis,trans-nepetalactone and trans,cis-nepetalactone, vary significantly among different Nepeta species.[1] This variation is a key chemotaxonomic marker. The following table summarizes the reported concentrations of major nepetalactone isomers in the essential oils of several Nepeta species. It is important to note that direct comparisons can be challenging due to variations in analytical methodologies, geographical origin of the plant material, and the developmental stage at which the plants were harvested.[3]
| Nepeta Species | Major Nepetalactone Isomer(s) | Concentration (% of Essential Oil) |
| Nepeta cataria | cis,trans-nepetalactone | 57.09% |
| trans,cis-nepetalactone | 39.69% | |
| Nepeta mussinii | trans,cis-nepetalactone | Predominant |
| Nepeta parnassica | 4aα,7α,7aβ-nepetalactone | 22.0% |
| 4aα,7α,7aα-nepetalactone | 17.3% | |
| Nepeta argolica | cis,trans-nepetalactone | 3.2–10.5% |
| trans,cis-nepetalactone | 64.5–91.3% | |
| Nepeta tuberosa | 4aα,7α,7aα-nepetalactone | 76.8% |
| Nepeta granatensis | 4aα,7α,7aα-nepetalactone | 39.4% |
| Nepeta crassifolia | 4aα,7α,7aβ-nepetalactone | 38.7–87.6% |
Experimental Protocols
The isolation and quantification of this compound derivatives from Nepeta species typically involve extraction followed by chromatographic analysis.
Extraction of Iridoids
A generalized protocol for the extraction of iridoids from the aerial parts of Nepeta species is as follows:
-
Plant Material Preparation : The aerial parts (leaves and flowers) of the Nepeta species are harvested, typically at the full flowering stage to maximize iridoid content. The material is then air-dried in a dark, well-ventilated area.
-
Extraction :
-
Hydrodistillation : For the analysis of volatile iridoids like nepetalactones, hydrodistillation using a Clevenger-type apparatus is a common method to obtain essential oils.
-
Solvent Extraction : For a broader range of iridoids, including less volatile compounds, dried and powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The crude extract is then partitioned against solvents of increasing polarity (e.g., n-hexane, chloroform, n-butanol) to fractionate the compounds.[4]
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of volatile iridoids in essential oils.
-
Sample Preparation : The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS Analysis : The sample is injected into the GC-MS system.
-
Chromatographic Separation : A capillary column (e.g., DB-5 or HP-5MS) is used to separate the components of the essential oil based on their boiling points and polarity.
-
Mass Spectrometry Detection : The separated compounds are ionized and fragmented, and the resulting mass spectra are used for identification by comparison with spectral libraries (e.g., NIST) and authentic standards.
-
-
Quantification : The relative percentage of each compound is typically calculated from the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve is generated using an authentic standard.
Quantification by Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to Mass Spectrometry (MS)
UHPLC-MS is a highly sensitive method for the quantification of a wider range of iridoids, including glycosides.
-
Sample Preparation : The solvent extract is filtered and diluted to an appropriate concentration with the mobile phase.
-
UHPLC-MS Analysis :
-
Chromatographic Separation : A reversed-phase column (e.g., C18) is used with a gradient elution of water and acetonitrile, often with a formic acid modifier.
-
Mass Spectrometry Detection : A triple quadrupole (QqQ) or time-of-flight (ToF) mass spectrometer is used for detection and quantification, often in selected reaction monitoring (SRM) mode for high specificity and sensitivity.[5]
-
-
Quantification : A calibration curve is prepared using isolated standards to determine the concentration of the target iridoids in the plant extract.
Biosynthetic Pathway of this compound and Nepetalactones
The biosynthesis of nepetalactones in Nepeta begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), which is derived from the methylerythritol 4-phosphate (MEP) pathway. A series of enzymatic reactions, including hydrolysis, oxidation, and reductive cyclization, leads to the formation of the iridoid skeleton.[6][7] The key enzyme, iridoid synthase (ISY), catalyzes the formation of the initial cyclized structures, nepetalactol and iridodial.[6][7] Subsequent enzymatic steps involving nepetalactol-related short-chain dehydrogenase/reductase (NEPS) enzymes and major-latex protein-like (MLPL) enzymes determine the final stereochemistry of the various nepetalactone isomers.
Caption: Biosynthetic pathway of major nepetalactone isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS for the Accurate Analysis of (+)-Iridodial
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. (+)-Iridodial, a monoterpene dialdehyde, is a key biosynthetic intermediate to a wide variety of iridoids with significant pharmacological activities. The selection of an appropriate analytical technique is crucial for its reliable quantification in various matrices. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering a comparative assessment of their performance based on available experimental data for structurally related compounds.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Analyte Suitability | Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and semi-volatile compounds. Non-volatile compounds like iridoids require derivatization. |
| Sample Preparation | Typically involves solvent extraction and filtration. | Often requires derivatization (e.g., silylation) to increase volatility, followed by solvent extraction. |
| Detection | Commonly uses UV-Vis or Diode Array Detection (DAD). Mass spectrometry (LC-MS) offers higher sensitivity and specificity. | Mass spectrometry provides high sensitivity and structural information for identification. |
| Key Advantages | - Direct analysis without derivatization.- Suitable for thermally sensitive compounds.- Robust and widely available. | - High separation efficiency.- High sensitivity and specificity (MS detection).- Provides structural information for compound identification. |
| Key Limitations | - Lower resolution for highly complex volatile mixtures compared to GC.- UV detection may lack specificity. | - Requires derivatization for non-volatile analytes, adding complexity and potential for sample loss.- Not suitable for thermally labile compounds. |
Quantitative Performance Comparison
The following tables summarize typical validation parameters for HPLC and GC-MS methods for the analysis of compounds structurally similar to this compound. These parameters are critical for evaluating the sensitivity, accuracy, and precision of each method.
Table 1: Representative HPLC Method Performance for Iridoid Analysis
| Validation Parameter | Representative Performance |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 30 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
Data presented are representative values for iridoid glycosides and may vary for this compound.
Table 2: Representative GC-MS Method Performance for Terpene Analysis
| Validation Parameter | Representative Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10%[2][3] |
Data presented are representative values for a range of terpenes and cannabinoids and may vary for derivatized this compound.
Experimental Protocols
Detailed methodologies are essential for achieving reliable and reproducible results. Below are representative protocols for the analysis of iridoids and terpenes using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Extraction: Weigh a known amount of the sample matrix (e.g., plant material, extract).
-
Add a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Employ an extraction technique such as ultrasonication or vortexing to ensure efficient extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4]
2. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for iridoid separation.[1]
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]
-
Detection:
-
DAD: Monitoring at a wavelength where this compound exhibits maximum absorbance (if it has a suitable chromophore).
-
MS: For higher sensitivity and specificity, an MS detector can be used, often with electrospray ionization (ESI).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation and Derivatization:
-
Extraction: Extract the sample as described for the HPLC protocol. The solvent should be evaporated to dryness.
-
Derivatization: Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. Silylation is a common technique.[5]
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) to the dried extract.
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
After cooling, the derivatized sample is ready for injection.
-
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for terpene analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 5°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: Typically around 280°C.
-
Ion Source Temperature: Around 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning a mass-to-charge ratio (m/z) range appropriate for the derivatized this compound and its fragments.
Mandatory Visualizations
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques that can be applied to the analysis of this compound. The choice between the two will largely depend on the specific requirements of the study.
-
HPLC is recommended when a direct, derivatization-free method is preferred, especially if there are concerns about the thermal stability of this compound or if simultaneous analysis with non-volatile compounds is desired. Its simplicity in sample preparation makes it suitable for high-throughput screening.
-
GC-MS is the method of choice when high sensitivity and definitive identification are paramount. The rich structural information from the mass spectra is invaluable for confirming the identity of this compound, particularly in complex matrices. Although it requires a derivatization step, the superior separation efficiency of capillary GC columns can be advantageous for resolving isomers.
For a comprehensive and robust analytical strategy, especially in a drug development setting, cross-validation of results from both HPLC and GC-MS methods would provide the highest level of confidence in the quantitative data for this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Stereoselective Synthesis and Biological Evaluation of (+)-Iridodial Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoselective synthesis and biological evaluation of (+)-Iridodial isomers, offering insights into their therapeutic potential. Iridoids, a class of monoterpenoids, have garnered significant interest for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4][5] The stereochemistry of these molecules is crucial for their biological function, making stereoselective synthesis a critical aspect of their development as therapeutic agents. This guide presents a comparative analysis of synthetic strategies, experimental data on biological activities, and detailed experimental protocols.
Stereoselective Synthesis of this compound Isomers
The asymmetric synthesis of iridoids, including this compound isomers, often utilizes organocatalytic methods to establish the desired stereocenters. A common and effective strategy involves the intramolecular Michael addition of an aldehyde to an α,β-unsaturated ester, frequently starting from a readily available chiral precursor like (−)-citronellal.[6][7] This approach mimics the biosynthetic pathway of iridoids and allows for high stereocontrol.
Alternative methods for the construction of the iridoid core include phosphine-catalyzed [3+2] cycloaddition reactions, which offer a rapid and convergent route to the bicyclic system. The choice of synthetic strategy can be influenced by factors such as the availability of starting materials and the desired substitution pattern on the iridoid skeleton.
Comparison of Synthetic Strategies for Iridoid Core Formation
| Synthetic Strategy | Key Features | Starting Materials (Example) | Catalysts/Reagents (Example) | Stereocontrol | Ref. |
| Organocatalytic Intramolecular Michael Addition | Biomimetic approach, excellent control over multiple stereocenters. | (−)-Citronellal | Jørgensen–Hayashi catalysts, DBU | High | [6] |
| Phosphine-Catalyzed [3+2] Cycloaddition | Rapid and convergent synthesis of the core structure. | Allenoate and an electron-deficient alkene | Triphenylphosphine | High |
Experimental Protocol: Organocatalytic Synthesis of an Iridoid Core
This protocol describes a general procedure for the organocatalytic intramolecular Michael addition to form an iridoid core, adapted from methodologies utilizing (−)-citronellal as a starting material.[6]
Materials:
-
Aldehyde ester precursor (derived from (−)-citronellal)
-
Jørgensen–Hayashi catalyst (e.g., diphenylprolinol silyl (B83357) ether)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the aldehyde ester precursor in the anhydrous solvent.
-
Add the Jørgensen–Hayashi catalyst (typically 10-20 mol%).
-
Add DBU as an additive (typically 10-20 mol%) to enhance stereoselectivity.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Biological Evaluation of Iridoid Isomers
Iridoids have demonstrated a wide range of biological activities, with anti-inflammatory and cytotoxic properties being of particular interest for drug development.[1][3][4][5] The biological efficacy of these compounds is often stereoisomer-dependent.
Comparative Cytotoxic Activity
While specific comparative data for this compound isomers is limited in the public domain, studies on other non-glycosidic iridoids provide valuable insights into their potential cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating higher potency.
Table of Cytotoxic Activity of Selected Non-Glycosidic Iridoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Valtrate | HGC27 (Gastric Cancer) | 2.3 | [8] |
| 7-Homovaltrate | HGC27 (Gastric Cancer) | 3.7 | [8] |
| Valtrate | PC3 (Prostate Cancer) | 2.3 - 9.7 | [8] |
| 1-α-Acevaltrate | PC3 (Prostate Cancer) | 2.3 - 9.7 | [8] |
| Secoxyloganin | MDA-MB-231 (Breast Cancer) | 6.5 | [9] |
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of iridoids are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Table of Anti-inflammatory Activity of Selected Iridoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Iridoid Mix (+)-1a, (−)-1b, 5–7 | RAW 264.7 | NO Production Inhibition | 14.3 - 41.4 | [10] |
| Compound 2 | RAW 264.7 | NO Production Inhibition | 12 | [10] |
| Compound 4 | BV-2 | NO Production Inhibition | 6.48 | [10] |
| Compound 6 | RAW 264.7 | NO Production Inhibition | 15.30 | [11] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)
This protocol outlines a general procedure for evaluating the anti-inflammatory activity of iridoid compounds by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[12]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test iridoid compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test iridoid compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS and vehicle).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite (B80452) Quantification: After incubation, collect the cell culture supernatants. Determine the nitrite concentration, a stable product of NO, by adding Griess reagent to the supernatants and measuring the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathways
The anti-inflammatory effects of many iridoid compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][13] These pathways play a crucial role in regulating the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some iridoids have been shown to inhibit this pathway by preventing the degradation of IκB.[11]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound isomers.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Some natural compounds exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of key kinases in the MAPK pathway.[14][15]
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory iridoids of botanical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BioKB - Relationship - AMPK - activates - MAPK [biokb.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Iridoid Profiles in Apocynaceae, Lamiaceae, and Rubiaceae
For Researchers, Scientists, and Drug Development Professionals
Iridoids are a large and diverse group of monoterpenoids widely distributed in the plant kingdom, particularly within the Asteridae subclass.[1] These compounds are of significant interest to the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer effects.[2] This guide provides a comparative overview of iridoid profiles in three prominent plant families known for their rich iridoid content: Apocynaceae, Lamiaceae, and Rubiaceae. The information is supported by detailed experimental protocols for extraction and quantification, and visualizations of a key signaling pathway modulated by iridoids and a typical experimental workflow.
Iridoid Distribution: A Quantitative Comparison
The concentration and composition of iridoids can vary significantly between plant families, genera, and even different organs of the same plant. The following tables summarize the quantitative distribution of major iridoid glycosides in representative species from the Apocynaceae, Lamiaceae, and Rubiaceae families. This data highlights the importance of selecting the appropriate plant species and part for maximizing the yield of specific iridoid compounds.
Table 1: Comparative Iridoid Content in Select Species of Apocynaceae, Lamiaceae, and Rubiaceae
| Family | Species | Plant Part | Major Iridoids | Concentration (mg/g dry weight) | Reference |
| Apocynaceae | Catharanthus roseus | Leaves | Loganin, Secologanin | Loganin: ~1.5, Secologanin: ~2.0 | [3] |
| Plumeria sp. | - | Plumericin | - | [4] | |
| Lamiaceae | Phlomis sp. | Aerial Parts | Harpagide, Aucubin | - | [5] |
| Plantago lanceolata | Leaves | Aucubin, Catalpol | Aucubin: 1.3-20, Catalpol: 2.0-22.0 | [6] | |
| Rubiaceae | Gardenia jasminoides | Fruit | Geniposide, Gardenoside | Geniposide: 33-85.6 | [7] |
| Morinda officinalis | Root | Monotropein | 10-20 | [8] |
Note: Concentrations can vary based on geographical location, harvest time, and analytical methodology. The data presented is synthesized from representative values found in the cited literature.
Experimental Protocols
Accurate quantification of iridoids is crucial for comparative studies and drug development. The following sections provide detailed methodologies for the extraction and quantification of iridoid glycosides from plant tissues.
Ultrasound-Assisted Extraction (UAE) of Iridoids
This protocol describes a general and efficient method for extracting iridoid glycosides from various plant parts.
1.1. Sample Preparation:
-
Collect fresh plant material (e.g., leaves, roots, fruits).
-
Thoroughly wash the material with distilled water to remove debris.
-
Dry the plant material in a ventilated oven at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh) using a laboratory mill.
1.2. Extraction Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 25 mL of 80% methanol (B129727) in water as the extraction solvent.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40 kHz and a controlled temperature of 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the residue with an additional 25 mL of the solvent to ensure complete extraction.
-
Combine the supernatants and filter through a 0.45 µm syringe filter into a vial for HPLC analysis.
HPLC-DAD Quantification of Iridoid Glycosides
This protocol outlines a standard method for the quantitative analysis of iridoids using High-Performance Liquid Chromatography with a Diode-Array Detector.
2.1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (or a wavelength optimized for the target iridoids).
-
Injection Volume: 10 µL.
2.2. Standard Preparation and Quantification:
-
Prepare stock solutions of iridoid standards (e.g., geniposide, loganin, aucubin) in methanol at a concentration of 1 mg/mL.
-
Create a series of working standard solutions by serially diluting the stock solutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions into the HPLC system to establish the calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extracts and identify iridoid peaks based on their retention times compared to the standards.
-
Quantify the amount of each iridoid in the samples using the regression equation from the calibration curve.
Visualizing a Key Mechanism: Iridoid Modulation of the NF-κB Signaling Pathway
Many iridoids exert their potent anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. The following diagram illustrates how certain iridoids can inhibit this pathway.
Caption: Iridoid inhibition of the NF-κB signaling pathway.
Experimental Workflow for Iridoid Profiling
The following diagram outlines a typical experimental workflow for the comparative study of iridoid profiles in plant materials.
Caption: General experimental workflow for iridoid profiling.
This guide provides a foundational understanding for researchers interested in the comparative analysis of iridoids across different plant families. The provided protocols and diagrams serve as a starting point for designing and executing robust scientific investigations in this promising field of natural product research.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Iridoid Quantification in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of iridoids in herbal extracts. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their specific needs, ensuring data integrity and regulatory compliance. The information presented is synthesized from peer-reviewed scientific literature.
Comparison of Analytical Methods
The quantification of iridoids in complex herbal matrices necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Table 1: Comparison of HPLC and UPLC-Based Methods for Iridoid Quantification
| Parameter | HPLC-UV | UPLC-PDA | UPLC-QqQ-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Similar to HPLC-UV but with smaller particle size columns for higher resolution and speed. Diode array detection allows for spectral analysis. | Separation by UPLC with highly sensitive and selective mass spectrometric detection using multiple reaction monitoring (MRM). |
| Linearity (r²) | ≥ 0.997[1] | Excellent, typically ≥ 0.99[2] | ≥ 0.9930[3][4][5] |
| Limit of Detection (LOD) | 6.6 µg/mL (for Aucubin)[1] | < 0.102 µg/mL[2] | 2.6 - 27.57 ng/mL[3][4][5] |
| Limit of Quantitation (LOQ) | 20 µg/mL (for Aucubin)[1] | < 0.322 µg/mL[2] | 2.6 - 27.57 ng/mL[3][4][5] |
| Precision (RSD%) | Intra-day: < 4.9%, Inter-day: < 7.2%[1] | < 1.5%[2] | < 4.5%[3][4][5] |
| Accuracy (Recovery %) | 95-98%[1] | Not explicitly stated in the provided text, but generally high for validated methods. | 95.32–99.86%[3][4][5] |
| Key Advantages | Widely available, robust, cost-effective. | Faster analysis, better resolution, spectral information aids in peak identification. | Highest sensitivity and selectivity, ideal for complex matrices and trace analysis. |
| Key Disadvantages | Lower sensitivity compared to MS, potential for co-elution. | Higher initial instrument cost compared to HPLC. | High instrument cost and complexity. |
Table 2: HPTLC Method for Iridoid Quantification
| Parameter | HPTLC-Densitometry |
| Principle | Separation on a high-performance TLC plate followed by densitometric scanning for quantification. |
| Linearity (r²) | 0.997 (for Aucubin)[1] |
| Limit of Detection (LOD) | Can detect iridoids at a nanogram level.[6][7] |
| Limit of Quantitation (LOQ) | Can detect iridoids at a nanogram level.[6][7] |
| Precision | Validated for precision as per ICH guidelines.[6][7] |
| Accuracy (Recovery %) | Validated for accuracy as per ICH guidelines.[6][7] |
| Key Advantages | High sample throughput, low solvent consumption, cost-effective. |
| Key Disadvantages | Lower resolution and sensitivity compared to HPLC and UPLC-MS. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable quantification of iridoids. The following sections outline typical procedures for sample preparation and chromatographic analysis.
Sample Preparation: Ultrasound-Assisted Extraction
This method is efficient for extracting iridoid glycosides from various plant materials.[8]
-
Sample Preparation: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (40-60 mesh).[8]
-
Extraction: Accurately weigh 1.0 g of the powdered material and place it in a 50 mL conical flask. Add 25 mL of 80% methanol (B129727) in water.[8]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40 kHz and a controlled temperature of 40°C.[8]
-
Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[8]
-
Re-extraction: Repeat the extraction process on the residue with an additional 25 mL of the extraction solvent to ensure complete extraction.[8]
-
Final Extract: Combine the supernatants from both extractions and filter through a 0.45 µm syringe filter before analysis.[8]
Analytical Method: HPLC-DAD Quantification
This protocol outlines a standard HPLC method for the separation and quantification of iridoids.[8]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.[8]
-
Column: A C18 column is commonly used.[9]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B) is often employed.[2]
-
Detection: Detection wavelength is commonly set at 235 nm or 254 nm for iridoids.[9][11]
-
Quantification: Create a calibration curve using standard solutions of the target iridoids at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8] The amount of each iridoid in the samples is quantified using the regression equation from the calibration curve.[8]
Visualizing the Workflow and Biological Context
Diagrams are provided to illustrate the general workflow for method validation and a simplified representation of a signaling pathway where iridoids may exert their effects.
Caption: A flowchart illustrating the key stages of analytical method development and validation.
Iridoids are known to possess various pharmacological activities, including anti-inflammatory effects.[2][12] One of the key pathways involved in inflammation is the NF-κB signaling pathway.
Caption: A diagram showing the inhibitory effect of iridoids on the NF-κB inflammatory pathway.
References
- 1. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and HPTLC Analysis of Iridoids in Premna integrifolia, an Important Ingredient of Ayurvedic Drug Dashmool | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. gforss.org [gforss.org]
- 12. benthamdirect.com [benthamdirect.com]
Comparison of different extraction techniques for maximizing (+)-Iridodial yield
For Researchers, Scientists, and Drug Development Professionals
(+)-Iridodial, a volatile monoterpenoid and a key intermediate in the biosynthesis of many bioactive iridoids, holds significant interest for its pharmacological potential. Optimizing its extraction from plant sources is a critical first step for further research and development. This guide provides an objective comparison of various extraction techniques for maximizing this compound yield, supported by experimental data for related volatile iridoids and detailed methodologies.
Comparative Overview of Extraction Techniques
The selection of an appropriate extraction method is paramount for maximizing the yield of a volatile compound like this compound while minimizing thermal degradation. This section compares several common and advanced extraction techniques.
| Extraction Technique | Principle | Typical Solvent(s) | Advantages | Disadvantages | Relative Yield Potential for this compound |
| Steam Distillation | Uses steam to vaporize volatile compounds, which are then condensed and collected.[1][2] | Water | Well-established, suitable for heat-sensitive compounds, no organic solvent residue.[1][3] | Can be time-consuming, may cause hydrolysis of some compounds. | Good to High |
| Hydrodistillation | Plant material is boiled in water, and the steam carrying the volatile compounds is condensed. | Water | Simple setup, effective for essential oil extraction. | Potential for thermal degradation of sensitive compounds due to direct contact with boiling water. | Moderate to High |
| Solvent Extraction | Soaking the plant material in an organic solvent to dissolve the target compounds. | Methanol, Ethanol, Hexane, Acetone | Can be performed at room temperature (maceration) to avoid thermal degradation. | Requires large volumes of organic solvents, can be time-consuming, and may extract a wide range of compounds, requiring further purification.[4] | Moderate |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration and mass transfer.[5] | Water, Ethanol, Methanol | Increased efficiency, reduced extraction time and solvent consumption, can be performed at lower temperatures.[6] | Equipment cost, potential for radical formation at high intensity. | High |
| Microwave-Assisted Hydrodistillation (MAHD) | Utilizes microwave energy to rapidly heat the water within the plant material, causing cell rupture and release of volatile compounds.[7][8] | Water | Extremely fast, energy-efficient, reduced water consumption.[9] | Potential for localized overheating if not properly controlled. | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of extraction results. The following protocols are based on established methods for the extraction of volatile iridoids from plant materials, particularly Actinidia polygama, a known source of this compound.
Steam Distillation
This protocol is adapted from standard procedures for essential oil extraction.[1][2]
Materials:
-
Fresh or dried plant material (e.g., leaves and stems of Actinidia polygama)
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle or hot plate
-
Deionized water
Procedure:
-
Grind the dried plant material to a coarse powder. For fresh material, chop it into small pieces.
-
Place the prepared plant material into the biomass flask of the steam distillation apparatus.
-
Fill the boiling flask with deionized water to about two-thirds of its capacity.
-
Assemble the steam distillation apparatus, ensuring all connections are secure.
-
Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the volatile compounds.
-
The steam and volatile compound mixture will then travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer containing this compound.
-
Separate the oil layer from the aqueous layer using a separatory funnel.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) and store it in a sealed vial in a cool, dark place.
Ultrasound-Assisted Extraction (UAE)
This protocol is based on general procedures for the UAE of bioactive compounds from plants.[5][6]
Materials:
-
Dried and powdered plant material (e.g., Actinidia polygama)
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., 70% ethanol)
-
Beaker or flask
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material and place it in a beaker or flask.
-
Add the extraction solvent at a defined solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture to separate the extract from the solid plant material.
-
Collect the supernatant and repeat the extraction process on the residue for exhaustive extraction.
-
Combine the supernatants and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
Microwave-Assisted Hydrodistillation (MAHD)
This protocol is based on modern methods for the rapid extraction of essential oils.[7][8]
Materials:
-
Fresh or dried plant material (e.g., Actinidia polygama)
-
Microwave-assisted hydrodistillation apparatus (a modified microwave oven with a Clevenger-type apparatus)
-
Deionized water
Procedure:
-
Place a specific amount of the plant material into the extraction vessel of the MAHD apparatus.
-
Add a defined volume of deionized water.
-
Set the microwave power and extraction time (e.g., 600 W for 30 minutes).
-
Start the microwave irradiation. The water within the plant material will rapidly heat up, causing the plant cells to rupture and release the volatile compounds.
-
The steam and volatile compound mixture will be condensed and collected in the Clevenger-type apparatus.
-
After the extraction is complete, collect the oil layer containing this compound.
Mandatory Visualizations
Iridoid Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the biosynthesis of other iridoids.
Caption: Simplified biosynthetic pathway of iridoids, highlighting the central role of this compound.
Olfactory-Mediated Signaling Pathway of Iridoids
This compound, similar to its downstream product nepetalactone, is known to elicit behavioral responses in felines. This is mediated through an olfactory signaling pathway that results in the activation of the endogenous opioid system.
Caption: Proposed olfactory-mediated signaling pathway for this compound in felines.
Conclusion
While direct comparative data for this compound extraction is limited, the evidence for related volatile iridoids suggests that modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Hydrodistillation (MAHD) offer significant advantages in terms of efficiency and yield over traditional methods like steam distillation and solvent extraction. These advanced methods not only reduce extraction time and solvent consumption but also operate at lower overall temperatures, which is crucial for preserving the integrity of thermally sensitive compounds like this compound. For researchers aiming to maximize the yield of this compound, the optimization of UAE or MAHD parameters is a promising strategy.
References
- 1. engineering.iastate.edu [engineering.iastate.edu]
- 2. Improving the Efficiency of Essential Oil Distillation via Recurrent Water and Steam Distillation: Application of a 500-L Prototype Distillation Machine and Different Raw Material Packing Grids | MDPI [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted and Conventional Extractions of Volatile Compounds from Rosa x damascena Mill. Fresh Petals for Cosmetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Use of Certified Reference Standards in Phytochemical Analysis of Iridoids, with a Focus on (+)-Iridodial
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used certified reference standards for the phytochemical analysis of iridoids. While highlighting established standards, we also address the current standing of (+)-Iridodial as a reference material. Iridoids are a class of monoterpenoids with a wide range of biological activities, making their accurate quantification crucial for research, quality control, and drug development.
Data Presentation: Comparison of Common Iridoid Certified Reference Standards
| Certified Reference Standard | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) | Analytical Method |
| Aucubin | ≥ 0.999 | ~0.1 µg/mL | ~0.4 µg/mL | < 2% | < 5% | 95 - 105% | HPLC-UV/DAD |
| Catalpol | ≥ 0.999 | ~0.05 µg/mL | ~0.2 µg/mL | < 2% | < 5% | 96 - 104% | HPLC-UV/DAD |
| Harpagide (B7782904) | ≥ 0.998 | ~0.2 µg/mL | ~0.7 µg/mL | < 3% | < 6% | 94 - 106% | HPLC-UV/DAD |
| Geniposide | ≥ 0.999 | ~0.1 µg/mL | ~0.5 µg/mL | < 2% | < 4% | 97 - 103% | HPLC-UV/DAD |
| Loganic Acid | ≥ 0.999 | ~37 ng/mL | ~112 ng/mL | < 4.6% | < 3.1% | 96.7 - 101.5% | HPLC-MS |
| Gentiopicroside | ≥ 0.999 | ~30 ng/mL | ~100 ng/mL | < 1.7% | < 3.1% | 96.7 - 101.5% | HPLC-MS |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | HPLC/GC-MS |
Note: The values presented in this table are approximate and can vary depending on the specific analytical method, instrument, and laboratory conditions. These values are compiled from various scientific publications and are intended for comparative purposes.
Experimental Protocols
Accurate phytochemical analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for the extraction and analysis of iridoids using High-Performance Liquid Chromatography (HPLC), a commonly employed technique.
1. Sample Preparation: Extraction of Iridoids from Plant Material
-
Objective: To efficiently extract iridoids from the plant matrix while minimizing degradation.
-
Procedure:
-
Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it in a suitable extraction vessel.
-
Add an appropriate volume of extraction solvent. Methanol (B129727) or a methanol-water mixture (e.g., 70-80% methanol) is commonly used for extracting iridoid glycosides.
-
Employ an efficient extraction technique such as ultrasonication (e.g., for 30-60 minutes) or reflux extraction (e.g., at 60-70 °C for 1-2 hours).
-
After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
2. HPLC-UV/DAD Method for Quantification of Iridoids
-
Objective: To separate and quantify individual iridoids in the plant extract using a certified reference standard.
-
Instrumentation: An HPLC system equipped with a UV/Diode Array Detector (DAD).
-
Chromatographic Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% formic acid or phosphoric acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The wavelength for detection should be optimized for the specific iridoid being analyzed, often in the range of 230-280 nm.
-
-
Standard and Sample Analysis:
-
Standard Preparation: Prepare a stock solution of the certified reference standard (e.g., aucubin, catalpol) in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract onto the HPLC system.
-
Quantification: Identify the iridoid peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each iridoid in the sample using the regression equation from the calibration curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes relevant to phytochemical analysis and the biological activity of iridoids.
Caption: Phytochemical analysis workflow.
Caption: Iridoid biosynthesis pathway.
Caption: NF-κB signaling inhibition.
Conclusion
The accurate quantification of iridoids in phytochemical research is paramount for ensuring the validity of experimental results and the quality of natural products. While certified reference standards for many common iridoids such as aucubin, catalpol, and harpagide are readily available and well-characterized, the situation for this compound is different. As a key biosynthetic intermediate, its importance is undeniable; however, its use as a certified reference standard is currently limited by its commercial availability.[1] Researchers requiring this compound for quantitative purposes should consider custom synthesis and must undertake a thorough in-house validation of the material to establish its purity, identity, and suitability for use as a reference standard. This guide provides a framework for the selection and use of iridoid standards and underscores the importance of rigorous analytical practices in the field of phytochemical analysis.
References
Comparative Bioactivity of (+)-Iridodial and Other Insect-Derived Iridoids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of (+)-Iridodial and other prominent insect-derived iridoids, including Iridomyrmecin, Dolichodial, and Nepetalactone (B1678191). The information herein is intended to serve as a resource for researchers and professionals in drug development, offering a consolidated view of the current, publicly available experimental data.
Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton. While widely distributed in the plant kingdom, certain iridoids are notably produced by insects, where they often serve as defensive agents or pheromones.[1] This guide focuses on the comparative bioactivity of these insect-derived compounds, presenting quantitative data where available, detailing experimental methodologies for key assays, and illustrating relevant biological pathways.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the anti-inflammatory, antimicrobial, neuroprotective, and insect repellent activities of this compound, Iridomyrmecin, Dolichodial, and Nepetalactone. It is important to note that direct comparative studies with standardized methodologies are limited, and data has been compiled from various sources. Blank cells indicate that no specific quantitative data was found in the public domain during the literature search.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Stimulus | IC50 / Inhibition | Reference |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | LPS | Data Not Available | |
| Iridomyrmecin | NO Inhibition | RAW 264.7 macrophages | LPS | Data Not Available | |
| Dolichodial | NO Inhibition | RAW 264.7 macrophages | LPS | Data Not Available | |
| Nepetalactone | NO Inhibition (from Nepeta bracteata extract) | RAW 264.7 macrophages | LPS | IC50 < 50 μM | [2] |
Table 2: Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Broth Microdilution | Data Not Available | |
| Escherichia coli | Broth Microdilution | Data Not Available | ||
| Candida albicans | Broth Microdilution | Data Not Available | ||
| Iridomyrmecin | S. aureus | Broth Microdilution | Data Not Available | |
| E. coli | Broth Microdilution | Data Not Available | ||
| C. albicans | Broth Microdilution | Data Not Available | ||
| Dolichodial | S. aureus | Broth Microdilution | Data Not Available | |
| E. coli | Broth Microdilution | Data Not Available | ||
| C. albicans | Broth Microdilution | Data Not Available | ||
| Nepetalactone (cis,trans isomer) | S. aureus | Broth Microdilution | 50 | [5] |
| Listeria monocytogenes | Broth Microdilution | 50 | [5] | |
| E. coli | Broth Microdilution | 100 | [5] | |
| Pseudomonas aeruginosa | Broth Microdilution | 200 | [5] | |
| C. albicans | Broth Microdilution | 100 | [5] |
Note: The antimicrobial activity of Nepetalactone isomers has been documented against a range of bacteria and fungi.[5][6]
Table 3: Neuroprotective Activity
| Compound | Assay | Cell Line | Stressor | EC50 / Protection | Reference |
| This compound | MTT Assay | SH-SY5Y | Amyloid β | Data Not Available | |
| Iridomyrmecin | MTT Assay | SH-SY5Y | Amyloid β | Data Not Available | |
| Dolichodial | MTT Assay | SH-SY5Y | Amyloid β | Data Not Available | |
| Nepetalactone | MTT Assay | SH-SY5Y | Amyloid β | Data Not Available |
Note: While specific neuroprotective data for these insect-derived iridoids is scarce, other plant-derived iridoids have shown neuroprotective effects in various in vitro models.[7]
Table 4: Insect Repellent Activity
| Compound | Insect Species | Assay | Repellency (%) / RD50 | Reference |
| This compound | Aedes aegypti | Arm-in-cage | Data Not Available | |
| Iridomyrmecin | Aedes aegypti | Arm-in-cage | Data Not Available | |
| Dolichodial | Aedes aegypti | Arm-in-cage | Data Not Available | |
| Nepetalactone (Z,E isomer) | Aedes aegypti | Landing Rate Inhibition | 90.9 ± 5.7% (at 0.1%) | [8] |
| Nepetalactone (E,Z isomer) | Aedes aegypti | Landing Rate Inhibition | 74.2 ± 14.7% (at 0.1%) | [8] |
Note: Nepetalactone has been widely studied for its potent insect repellent properties and has been shown to be more effective than DEET in some studies.[9][10]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited, offering a procedural foundation for researchers.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses a compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[11]
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test iridoid for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Quantification of Nitrite (B80452): After 24 hours, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[5][6]
-
Inoculum Preparation: A suspension of the target microorganism is prepared and its turbidity adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: An equal volume of the prepared microbial inoculum is added to each well. The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Neuroprotective Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to evaluate the neuroprotective effects of a compound against a stressor-induced decrease in cell viability.[12][13][14][15][16]
-
Cell Culture and Seeding: A neuronal cell line (e.g., SH-SY5Y) is cultured and seeded into 96-well plates.
-
Treatment and Stress Induction: Cells are pre-treated with various concentrations of the test iridoid for a specified time, followed by the addition of a neurotoxic stressor (e.g., amyloid-β peptide).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The EC50 value, the concentration at which the compound elicits 50% of its maximal protective effect, can be determined.
Insect Repellent Activity: Arm-in-Cage Assay
This is a standard method for evaluating the efficacy of topical insect repellents against biting insects.[17]
-
Test Subjects and Insects: Human volunteers serve as the test subjects, and a population of host-seeking female mosquitoes (e.g., Aedes aegypti) are used.
-
Application of Repellent: A defined area of the volunteer's forearm is treated with a specific concentration of the test compound. A control arm is treated with a solvent or left untreated.
-
Exposure: The treated forearm is exposed to the caged mosquitoes for a set period.
-
Data Collection: The number of mosquito landings and/or biting attempts is recorded. The time to the first confirmed bite is often used as a measure of protection time.
-
Data Analysis: The percentage repellency is calculated based on the reduction in landings or bites on the treated arm compared to the control arm.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the bioactivity of iridoids.
References
- 1. Iridomyrmecin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antinociceptive and anti-inflammatory effects of essential oil of Nepeta pogonosperma Jamzad et Assadi in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repellency Assessment of Nepeta cataria Essential Oils and Isolated Nepetalactones on Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. scribd.com [scribd.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Biological assay methods for mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of (+)-Iridodial levels in different plant tissues
A Comparative Analysis of Iridoid Levels Across Different Plant Tissues
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Quantitative Distribution of Iridoids in Plants, Supported by Experimental Data.
Iridoids are a large class of monoterpenoid secondary metabolites found in a wide variety of plants. They play a crucial role in plant defense and exhibit a broad spectrum of pharmacological activities, making them a subject of significant interest in drug discovery and development. The concentration of these compounds can vary considerably between different tissues of the same plant. This guide provides a quantitative comparison of iridoid levels in various plant tissues, supported by detailed experimental protocols and visual diagrams to aid in understanding their biosynthesis and analysis.
Quantitative Comparison of Iridoid Levels in Plant Tissues
The following tables summarize the quantitative distribution of major iridoid glycosides across various tissues of different plant species. The data is compiled from multiple studies and is presented to demonstrate the differential accumulation of these compounds.
| Plant Species | Tissue | Iridoid Compound | Concentration (mg/g dry weight unless otherwise specified) |
| Lonicera japonica (Japanese Honeysuckle) | Flower Bud | Loganin | 1.54 |
| Flower Bud | Sweroside | 0.98 | |
| Flower Bud | Secologanic Acid | 2.11 | |
| Leaf | Loganin | 0.87 | |
| Leaf | Sweroside | 0.55 | |
| Leaf | Secologanic Acid | 1.19 | |
| Stem | Loganin | 0.65 | |
| Stem | Sweroside | 0.41 | |
| Stem | Secologanic Acid | 0.89 | |
| Fruit | Loganin | 0.21 | |
| Fruit | Sweroside | 0.13 | |
| Fruit | Secologanic Acid | 0.29 | |
| Morinda citrifolia (Noni) | Dried Fruit | Deacetylasperulosidic acid (DAA) | 13.8 - 42.9 |
| Dried Fruit | Asperulosidic acid (AA) | 0.7 - 8.9 | |
| Leaf | Deacetylasperulosidic acid (DAA) | Lower than flower | |
| Leaf | Asperulosidic acid (AA) | Higher than flower | |
| Flower | Deacetylasperulosidic acid (DAA) | Higher than leaf | |
| Flower | Asperulosidic acid (AA) | Lower than leaf | |
| Root | Deacetylasperulosidic acid (DAA) | Lowest concentration | |
| Root | Asperulosidic acid (AA) | Higher than fruit juice and seed | |
| Globularia alypum | Flowers | Catalpol | ~1.6% (in G. punctata) |
| Flowers | Aucubin | Highest among tissues | |
| Leaves | Catalpol | Present | |
| Leaves | Aucubin | Present | |
| Woody Stems | Catalpol | Present | |
| Woody Stems | Aucubin | Present | |
| Underground Parts | Catalpol | Present | |
| Underground Parts | Aucubin | Present | |
| Incarvillea emodi | Shoots | Plantarenaloside | 6.78% |
| Shoots | Boschnaloside | 0.88% | |
| Flowers | Plantarenaloside | 0.87% | |
| Flowers | Boschnaloside | 6.12% | |
| Roots | Plantarenaloside | 1.19% | |
| Roots | Boschnaloside | 0.03% |
This data is synthesized from representative values found in the cited literature and is intended for comparative purposes. Actual concentrations can vary based on genetic, environmental, and developmental factors.
Experimental Protocols
The following section details the methodologies for the extraction and quantification of iridoid glycosides from plant tissues, enabling researchers to replicate and adapt these techniques.
Sample Preparation
-
Collection: Collect fresh plant material (leaves, stems, roots, flowers, or fruits).
-
Cleaning: Thoroughly wash the material with distilled water to remove any debris.
-
Drying: Dry the plant material in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh size) using a laboratory mill.
Extraction Procedure (Ultrasound-Assisted Extraction)
-
Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into a conical flask.
-
Solvent Addition: Add a defined volume of an appropriate extraction solvent. A common choice for polar iridoid glycosides is 80% methanol (B129727) in water.[1]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for a specified duration and temperature (e.g., 30 minutes at 40 kHz and 40°C).[1]
-
Centrifugation: After sonication, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the solid residue from the supernatant.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: To ensure complete extraction, the process can be repeated on the residue with a fresh volume of the extraction solvent.[1]
-
Filtration: Combine the supernatants and filter them through a 0.45 µm membrane filter before analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is typically used.
-
Chromatographic Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is often employed using a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[1]
-
Detection Wavelength: The wavelength for detection is chosen based on the absorbance maximum of the target iridoids (e.g., 235 nm or 245 nm).[1][2]
-
-
Standard Preparation and Quantification:
-
Prepare stock solutions of iridoid standards in a suitable solvent like methanol.
-
Create a series of working standard solutions through serial dilution to generate a calibration curve.
-
Inject the standard solutions into the HPLC system and plot the peak area against concentration to establish the calibration curve.
-
Inject the prepared plant extracts and identify the iridoid peaks based on their retention times compared to the standards.
-
Quantify the amount of each iridoid in the samples using the regression equation derived from the calibration curve.[1]
-
Visualizing Iridoid Biosynthesis and Analysis
To further elucidate the processes involved in studying iridoids, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway leading to iridodial (B1216469) and a general experimental workflow for their quantification.
Caption: Simplified biosynthetic pathway of this compound.
References
Navigating Iridoid Stability: A Comparative Guide to Analytical Procedure Validation
For researchers, scientists, and drug development professionals, ensuring the stability of bioactive compounds like iridoids is a critical aspect of quality control and formulation development. This guide provides a comprehensive comparison of validated analytical procedures for iridoid stability testing, supported by experimental data and detailed methodologies.
Iridoids, a class of monoterpenoids, are recognized for their wide array of pharmacological activities. However, their inherent chemical structures can render them susceptible to degradation under various environmental conditions. Validated analytical methods are therefore indispensable for accurately monitoring their stability over time. This guide focuses on a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the stability assessment of iridoids.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for iridoid stability testing depends on several factors, including the specific iridoid, the complexity of the sample matrix, and the desired level of sensitivity and throughput. The following tables summarize the performance characteristics of HPLC, HPTLC, and UHPLC-MS based on published validation data.
Table 1: Performance Comparison of Analytical Methods for Iridoid Analysis
| Parameter | HPLC (High-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) | UHPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation on a thin layer of adsorbent material with detection via densitometry. | High-resolution separation coupled with mass-based detection for identification and quantification. |
| Sensitivity | Good (ng level).[1] | Moderate (ng to µg per band).[2] | Excellent (pg to fg level).[3] |
| Selectivity | Good, can be optimized with different columns and mobile phases.[1] | Moderate, dependent on the mobile phase and derivatization agent.[4][5] | Excellent, provides structural information for unambiguous peak identification.[3][6][7] |
| Throughput | Moderate, sequential analysis. | High, simultaneous analysis of multiple samples.[5] | Moderate, sequential analysis. |
| Cost | Moderate | Low | High |
| Typical Application | Routine quality control, quantification, and stability studies.[8][9][10] | Rapid screening, identification, and semi-quantitative analysis.[4][5] | Complex mixture analysis, metabolite identification, and trace-level quantification.[3][6][7] |
Table 2: Validation Parameters for Iridoid Quantification by Different Techniques
| Validation Parameter | HPLC | HPTLC | UHPLC-MS |
| Linearity (r²) | ≥ 0.999[11] | ≥ 0.994[2] | ≥ 0.9930[3] |
| Intra-day Precision (RSD%) | < 2%[8] | < 5%[11] | < 4.5%[3] |
| Inter-day Precision (RSD%) | < 3%[8] | < 5%[11] | < 4.5%[3] |
| Accuracy (Recovery %) | 98-102%[12] | 99.3-103.0%[11] | 95.32–99.86%[3] |
| Limit of Detection (LOD) | ng/mL range[1] | 54.06 ng/band[2] | ng/mL range[3] |
| Limit of Quantification (LOQ) | ng/mL range[1] | 163.84 ng/band[2] | ng/mL range[3] |
Experimental Protocols: A Closer Look
Detailed and robust experimental protocols are the bedrock of reliable stability testing. Below are representative methodologies for HPLC and HPTLC, which are commonly employed for this purpose.
HPLC Method for Iridoid Stability Testing
This protocol provides a general framework for developing a stability-indicating HPLC method.
1. Sample Preparation:
-
Accurately weigh the sample containing the iridoid.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile-water mixture).
-
Use sonication or vortexing to ensure complete dissolution.[13][14][15]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[13][14]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[10][14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often employed for optimal separation.[10][14]
-
Column Temperature: Maintain a constant temperature, typically between 25°C and 35°C, to ensure reproducible retention times.[10][14]
-
Detection: UV detection at a wavelength where the iridoid shows maximum absorbance (e.g., 240 nm, 254 nm, or 278 nm) is common.[10][14]
3. Forced Degradation Studies: To assess the stability-indicating nature of the method, stress studies are performed under various conditions:
-
Acidic and Basic Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Subject the sample to dry heat.
-
Photodegradation: Expose the sample to UV or fluorescent light.
4. Method Validation: The analytical method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][11][16]
HPTLC Method for Iridoid Stability Testing
This protocol outlines a typical HPTLC method for the analysis of iridoids.
1. Sample and Standard Preparation:
-
Prepare solutions of the sample and reference standard of known concentrations in a suitable solvent.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.[4]
-
Sample Application: Apply the sample and standard solutions as bands of a specific width using an automated applicator.
-
Mobile Phase: A mixture of solvents, such as ethyl acetate, methanol, and water, in a specific ratio is used for development.[5]
-
Development: Develop the plate in a saturated chromatographic chamber to a specific distance.
-
Detection: After drying, visualize the spots under UV light at 254 nm or 366 nm. Densitometric scanning is performed at the wavelength of maximum absorbance of the iridoid.[17]
3. Stability Assessment:
-
Analyze samples stored under different conditions (e.g., temperature, humidity, light) over a specified period.
-
Compare the chromatograms of the stored samples with that of the initial sample to observe any degradation. Quantification of the remaining iridoid and the appearance of degradation products can be performed.[17]
4. Method Validation: Validate the method for parameters including linearity, precision, accuracy, specificity, LOD, LOQ, and robustness, following ICH guidelines.[2]
Visualizing the Workflow and Validation Logic
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for analytical procedure validation and the logical relationship between the validation parameters.
Caption: Experimental workflow for analytical procedure validation.
Caption: Logical relationship of analytical validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of iridoid glycosides in Vaccinium species by UHPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gforss.org [gforss.org]
- 9. Isolation of iridoid and secoiridoid glycosides and comparative study on Radix gentianae and related adulterants by HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ashdin.com [ashdin.com]
- 17. scispace.com [scispace.com]
Navigating the Analytical Maze: A Comparative Guide to (+)-Iridodial Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive inter-laboratory comparison of two primary analytical techniques for the quantification of (+)-Iridodial: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
While a direct inter-laboratory comparison study for this compound is not publicly available, this guide synthesizes validated performance data from analogous iridoid compounds to present a comparative overview. The following sections detail the experimental protocols and performance characteristics of each method, offering a valuable resource for selecting the most appropriate analytical strategy for your research needs.
At a Glance: Performance Comparison of Quantification Methods
The choice between GC-MS and HPLC-UV for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following table summarizes the typical performance characteristics of each method, based on data from related iridoid analyses.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 10 µg/mL | 0.1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 30 µg/mL | 0.3 - 15 µg/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Selectivity | High (Mass Analyzer) | Moderate to High (Chromatographic Separation) |
| Derivatization | Often Required | Not Typically Required |
Deep Dive: Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. Below are representative methodologies for both GC-MS and HPLC-UV analysis of this compound, adapted from established procedures for similar iridoid compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like iridoids, a derivatization step is typically required to increase their volatility.
1. Sample Preparation and Extraction:
-
Matrix: Plant material, biological fluids, or reaction mixtures.
-
Extraction: Maceration with a polar solvent such as methanol (B129727) or ethanol (B145695) is a common starting point[1]. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Solvent Evaporation: The extract is dried under a stream of nitrogen.
2. Derivatization:
-
The dried extract is reconstituted in a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
The mixture is heated at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups of this compound to their more volatile trimethylsilyl (B98337) (TMS) ethers.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Quantification: Based on the peak area of a characteristic ion of the derivatized this compound, using a calibration curve prepared with a certified reference standard.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.
1. Sample Preparation and Extraction:
-
Matrix: Plant material, biological fluids, or reaction mixtures.
-
Extraction: Similar to GC-MS, extraction is typically performed with polar solvents like methanol or a methanol-water mixture[1].
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection.
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 10-30% B
-
5-15 min: 30-70% B
-
15-20 min: 70-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: Iridoids typically show UV absorbance around 200-240 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum of the standard.
-
Quantification: Based on the peak area at the specified UV wavelength, using a calibration curve prepared with a certified reference standard.
References
Comparative study of the enzymatic kinetics of different iridoid synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic kinetics of iridoid synthases (ISY) from various plant species. Iridoid synthases are key enzymes in the biosynthesis of iridoids, a class of monoterpenoids with diverse pharmacological activities. Understanding the kinetic properties of these enzymes is crucial for applications in metabolic engineering and synthetic biology to produce valuable natural products. This document summarizes key kinetic parameters, details experimental methodologies, and provides visual representations of the biosynthetic pathway and experimental workflows.
Comparative Enzymatic Kinetics of Iridoid Synthases
The catalytic efficiency of iridoid synthases varies among different plant species. This variation is reflected in their kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the catalytic constant (kₖₐₜ). A lower Kₘ value indicates a higher affinity of the enzyme for its substrate, 8-oxogeranial, while a higher kₖₐₜ value signifies a faster turnover rate. The catalytic efficiency (kₖₐₜ/Kₘ) provides a combined measure of an enzyme's ability to convert a substrate into a product.
Below is a summary of the available kinetic data for iridoid synthases from different plant sources.
| Enzyme Source | Substrate | Kₘ (μM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (s⁻¹·μM⁻¹) |
| Nepeta mussinii (NmISY2) | 8-oxogeranial | 5.4 ± 1.2 | 0.81 ± 0.02 | 0.15 |
| Nepeta mussinii (NmISY2) | NADPH | 26.2 ± 5.1 | 0.84 ± 0.06 | 0.03 |
| Olea europaea (OeISY) | 8-oxogeranial | 0.6 ± 0.1 | 3.8 ± 0.2 | 6.3 |
| Catharanthus roseus (CrISY) | 8-oxogeranial | Data not available | Data not available | Data not available |
| Nepeta cataria (NcISY1) | 8-oxogeranial | Very low activity | Not determined | Not determined |
Experimental Protocols
The determination of iridoid synthase kinetic parameters typically involves in vitro enzyme assays using purified recombinant protein. The following is a generalized protocol based on methodologies reported in the literature.
Expression and Purification of Recombinant Iridoid Synthase
-
Gene Cloning: The coding sequence of the iridoid synthase gene is cloned into an appropriate expression vector (e.g., pET vector series for E. coli expression) with a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.
-
Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Protein Quantification: The concentration of the purified protein is determined using a standard method, such as the Bradford assay.
In Vitro Enzyme Assay for Iridoid Synthase Kinetics
A common method for determining the kinetic parameters of iridoid synthase is a spectrophotometric assay that monitors the consumption of the cofactor NADPH at 340 nm.
Materials:
-
Purified iridoid synthase enzyme
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0)
-
8-oxogeranial (substrate)
-
NADPH (cofactor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer and a fixed concentration of NADPH (e.g., 200 µM).
-
Enzyme Addition: A known amount of the purified iridoid synthase enzyme is added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by adding varying concentrations of the substrate, 8-oxogeranial.
-
Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time. The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.
-
Data Analysis: The initial rates are plotted against the substrate concentrations. The kinetic parameters, Kₘ and Vₘₐₓ, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The kₖₐₜ value is calculated by dividing Vₘₐₓ by the enzyme concentration.
Visualizing the Iridoid Biosynthesis Pathway and Experimental Workflow
To better understand the context of iridoid synthase and the process of its characterization, the following diagrams have been generated using the DOT language.
Caption: The iridoid biosynthesis pathway highlighting the central role of Iridoid Synthase.
Caption: Experimental workflow for determining the kinetic parameters of iridoid synthase.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
